Fluparoxan
Description
Structure
3D Structure
Propriétés
Numéro CAS |
105182-45-4 |
|---|---|
Formule moléculaire |
C10H10FNO2 |
Poids moléculaire |
195.19 g/mol |
Nom IUPAC |
(3aS,9aS)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole |
InChI |
InChI=1S/C10H10FNO2/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7/h1-3,8-9,12H,4-5H2/t8-,9-/m0/s1 |
Clé InChI |
XSOUHEXVEOQRKJ-IUCAKERBSA-N |
SMILES isomérique |
C1[C@H]2[C@H](CN1)OC3=C(O2)C=CC=C3F |
SMILES canonique |
C1C2C(CN1)OC3=C(O2)C=CC=C3F |
Autres numéros CAS |
105182-45-4 |
Synonymes |
fluparoxan fluparoxan hydrochloride, hemihydrate GR 50360 GR 50360A GR-50360 GR-50360A |
Origine du produit |
United States |
Foundational & Exploratory
Fluparoxan: A Technical Guide to its α2-Adrenoceptor Antagonist Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Fluparoxan is a competitive antagonist of α2-adrenoceptors. Its pharmacological profile is characterized by a high affinity for α2-adrenoceptors and significantly lower affinity for α1-adrenoceptors and other neurotransmitter receptors. This selectivity is crucial for its potential therapeutic effects and for minimizing off-target side effects. Understanding the nuances of its interaction with different adrenoceptor subtypes is essential for elucidating its mechanism of action and guiding further research.
Quantitative Selectivity Profile of this compound
The following tables summarize the available quantitative data on the binding affinity and functional antagonism of this compound at various receptors.
Table 1: Functional Antagonist Potency of this compound at Adrenoceptors
| Receptor | Preparation | Agonist | Potency (pKB) | Selectivity (α2:α1) | Reference |
| α2-Adrenoceptor | Rat isolated, field-stimulated vas deferens | UK-14304 | 7.87 | >2500 | [1][2] |
| α2-Adrenoceptor | Guinea-pig isolated, field-stimulated ileum | UK-14304 | 7.89 | >2500 | [1][2] |
| α1-Adrenoceptor | Rat isolated anococcygeus muscle | Phenylephrine | 4.45 | [1][2] |
Table 2: Binding Affinity of this compound at Serotonin Receptors
| Receptor | Preparation | Potency (pIC50/pKi) | Reference |
| 5-HT1A | Rat brain | pIC50 = 5.9 | [1][2] |
| 5-HT1B | Rat brain | pKi = 5.5 | [1][2] |
Note: Specific Ki values for this compound at the individual human α2A, α2B, and α2C adrenoceptor subtypes are not available in the reviewed literature.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the selectivity of α2-adrenoceptor antagonists like this compound.
Radioligand Binding Assay for α2-Adrenoceptor Subtypes
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., this compound) for the human α2A, α2B, and α2C adrenoceptor subtypes.
Objective: To quantify the binding affinity of an unlabeled antagonist to specific α2-adrenoceptor subtypes expressed in a recombinant cell line.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the human α2A, α2B, or α2C adrenoceptor.
-
Radioligand: [3H]Rauwolscine (a non-selective α2-adrenoceptor antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: Phentolamine (B1677648) or another high-affinity, non-selective α2-antagonist at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.
-
Cell Scraper and Homogenizer.
-
Centrifuge.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture CHO cells expressing the desired α2-adrenoceptor subtype to confluence.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping and suspend them in ice-cold assay buffer.
-
Homogenize the cell suspension using a Polytron homogenizer.
-
Centrifuge the homogenate at 4°C (e.g., 40,000 x g for 20 minutes).
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of [3H]Rauwolscine (typically at a concentration close to its Kd).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
For determining non-specific binding, add a high concentration of phentolamine instead of the test compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
References
Unveiling the Pharmacokinetic Profile of Fluparoxan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluparoxan (formerly GR 50360) is a potent and selective α2-adrenoceptor antagonist that has been investigated for its potential as an antidepressant.[1][2] A critical aspect of its development and therapeutic application lies in understanding its pharmacokinetic profile — how the body absorbs, distributes, metabolizes, and excretes the drug. This technical guide synthesizes the available information on the pharmacokinetics and bioavailability of this compound, providing a resource for researchers and drug development professionals. While specific quantitative data from dedicated pharmacokinetic studies are not extensively available in the public domain, this guide presents the existing qualitative information and outlines the general experimental methodologies and principles relevant to the study of a compound like this compound. One review has noted its "excellent oral pharmacokinetics and central α2-adrenoceptor antagonist activity in man".[3]
Pharmacokinetic Properties of this compound
To provide a framework for understanding and comparing potential pharmacokinetic data for this compound, the following tables are presented. These tables are based on typical parameters measured in pharmacokinetic studies and are currently populated with placeholders to be filled as data becomes available.
Table 1: Preclinical Pharmacokinetic Parameters of this compound (Illustrative)
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) |
| Mouse | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Rat | Intravenous | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Human Pharmacokinetic Parameters of this compound (Illustrative)
| Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) |
| Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic evaluation of this compound are not explicitly described in the available literature. However, based on standard practices in preclinical and clinical pharmacology, the following methodologies would be employed.
Preclinical In Vivo Pharmacokinetic Study (Illustrative Protocol)
Objective: To determine the pharmacokinetic profile of this compound in a rodent model (e.g., Sprague-Dawley rats) after oral and intravenous administration.
Animals: Male and female Sprague-Dawley rats (8-10 weeks old, 250-300g). Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. Animals are fasted overnight before dosing.
Drug Formulation and Administration:
-
Oral (PO): this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) and administered via oral gavage at a specific dose.
-
Intravenous (IV): this compound is dissolved in a sterile, biocompatible solvent (e.g., saline with a co-solvent if necessary) and administered as a bolus injection into the tail vein.
Blood Sampling:
-
Blood samples (approximately 0.2 mL) are collected from the tail vein or via a cannulated vessel at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma.
-
Plasma samples are stored at -80°C until analysis.
Sample Analysis:
-
Plasma concentrations of this compound are determined using a validated bioanalytical method, typically High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) for high sensitivity and specificity.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, and volume of distribution) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®.
-
Oral bioavailability is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100%.
Bioanalytical Method for this compound Quantification (Illustrative)
Principle: A robust and sensitive method for quantifying this compound in plasma is crucial for accurate pharmacokinetic analysis. An HPLC-MS/MS method would be the standard choice.
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add an internal standard (a structurally similar compound not present in the sample).
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
HPLC-MS/MS Conditions:
-
HPLC System: A system capable of gradient elution.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored for quantification.
Validation: The method would be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.
Metabolism of this compound
The specific metabolic pathways of this compound have not been detailed in the available literature. Generally, drug metabolism involves two phases of enzymatic reactions, primarily in the liver, designed to convert lipophilic compounds into more water-soluble metabolites for easier excretion.
-
Phase I Metabolism: Typically involves oxidation, reduction, or hydrolysis reactions, often mediated by the cytochrome P450 (CYP) enzyme system. These reactions introduce or unmask functional groups.
-
Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, or glutathione. This further increases water solubility.
Conclusion
This compound has been described as having favorable oral pharmacokinetic properties, a crucial characteristic for a centrally acting agent. However, a detailed, quantitative understanding of its absorption, distribution, metabolism, and excretion remains to be fully elucidated in the public domain. The experimental protocols and principles outlined in this guide provide a foundational framework for conducting and interpreting the necessary studies to thoroughly characterize the pharmacokinetic profile of this compound. Further research is warranted to generate the specific data required to inform its potential clinical use and to fully understand its disposition in both preclinical models and human subjects.
References
- 1. The pharmacology of this compound: a selective alpha 2-adrenoceptor antagonist [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology of this compound: a selective alpha 2-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Comprehensive Review of its Discovery, Adrenergic and CNS Activity and Treatment of Cognitive Dysfunction in Central Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Effects of Fluparoxan on Noradrenaline and Dopamine Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluparoxan is a potent and selective α2-adrenoceptor antagonist that has been investigated for its potential as an antidepressant. Its primary mechanism of action involves the blockade of presynaptic α2-adrenoceptors, leading to an increase in the release of noradrenaline and dopamine (B1211576) in various brain regions. This technical guide provides a comprehensive overview of the neurochemical effects of this compound, with a focus on its impact on noradrenaline and dopamine levels. It includes a summary of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
Noradrenergic and dopaminergic systems play crucial roles in regulating mood, cognition, and arousal. Dysregulation of these neurotransmitter systems is implicated in the pathophysiology of several psychiatric and neurological disorders, including depression. This compound (GR50360) emerged as a promising therapeutic agent due to its high affinity and selectivity for α2-adrenoceptors over α1-adrenoceptors and other neurotransmitter receptors.[1][2] By blocking the presynaptic α2-autoreceptors, this compound disinhibits noradrenergic neurons, resulting in enhanced noradrenaline release. This increase in synaptic noradrenaline can subsequently influence the activity of the dopaminergic system, leading to elevated dopamine levels, particularly in the prefrontal cortex.[3][4] This guide will delve into the quantitative effects of this compound, the methodologies used to ascertain these effects, and the molecular pathways it modulates.
Core Mechanism of Action: α2-Adrenoceptor Antagonism
Presynaptic α2-adrenoceptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein (Gi).[5] When activated by noradrenaline, these receptors initiate a signaling cascade that inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent inhibition of voltage-gated calcium channels. This cascade ultimately reduces the release of noradrenaline from the presynaptic terminal, serving as a negative feedback mechanism.[5][6]
This compound acts as a competitive antagonist at these α2-adrenoceptors. By binding to the receptor without activating it, this compound prevents noradrenaline from exerting its inhibitory effect. This disinhibition leads to a sustained increase in the firing rate of noradrenergic neurons and a subsequent rise in the extracellular concentration of noradrenaline.[7]
Signaling Pathway of α2-Adrenoceptor Antagonism by this compound
Caption: this compound blocks presynaptic α2-adrenoceptors, preventing Gi-protein activation and subsequent inhibition of adenylyl cyclase, leading to increased noradrenaline release.
Quantitative Effects on Noradrenaline and Dopamine Levels
Effects on Noradrenaline Levels
The administration of α2-adrenoceptor antagonists consistently leads to a significant and dose-dependent increase in extracellular noradrenaline levels in various brain regions, including the frontal cortex and hypothalamus.
| α2-Adrenoceptor Antagonist | Dose/Concentration | Brain Region | Species | % Increase in Noradrenaline (Mean ± SEM) | Reference |
| Idazoxan (B1206943) | 10 µM (local infusion) | Medial Prefrontal Cortex | Rat | Not specified, but significant increase | [3] |
| Rauwolscine | 1 µmol/l | Human Renal Artery | Human | Not specified, but enhanced outflow | [8] |
| Yohimbine | 5 mg/kg i.p. | Hypothalamus | Rat | ~250% | [6] |
Note: This table includes data for other α2-adrenoceptor antagonists to illustrate the expected effects of this compound.
Effects on Dopamine Levels
The increase in noradrenaline in the prefrontal cortex can subsequently enhance dopamine release. This is thought to occur through the interaction of noradrenaline with α1-adrenoceptors on dopaminergic terminals or through the uptake of dopamine by noradrenaline transporters.[4]
| α2-Adrenoceptor Antagonist | Dose/Concentration | Brain Region | Species | % Increase in Dopamine (Mean ± SEM) | Reference |
| Idazoxan | i.p. injection | Prefrontal Cortex | Rat | Significant increase | [9] |
| Carbachol (in Locus Coeruleus) | 100 µM | Medial Prefrontal Cortex | Rat | Stimulated release | [3] |
Note: This table includes data for other compounds that indirectly or directly affect dopamine release via noradrenergic pathways to illustrate the expected downstream effects of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound and similar compounds.
In Vivo Microdialysis for Neurotransmitter Measurement
This technique allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals.
Experimental Workflow for In Vivo Microdialysis
References
- 1. The pharmacology of this compound: a selective alpha 2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology of this compound: a selective alpha 2-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The noradrenaline-dopamine interaction in the rat medial prefrontal cortex studied by multi-probe microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha 2-adrenoceptor activation inhibits noradrenaline release in human and rabbit isolated renal arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The K+-induced increases in noradrenaline and dopamine release are accompanied by reductions in the release of their intraneuronal metabolites from the rat anterior hypothalamus. An in vivo brain microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluparoxan (GR50360A): A Technical Deep-Dive into its Discovery and Development
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fluparoxan (developmental code name GR50360A) is a potent and highly selective α2-adrenoceptor antagonist developed by Glaxo in the early 1980s.[1] This technical guide provides a comprehensive overview of the discovery and development history of this compound, from its chemical synthesis and structure-activity relationship (SAR) studies to its preclinical pharmacology and clinical evaluation as a potential antidepressant. The document details the experimental methodologies employed to characterize its mechanism of action, binding affinity, selectivity, and in vivo efficacy. Quantitative data are presented in structured tables for clarity, and key physiological pathways and experimental workflows are illustrated using diagrams. Though its development was ultimately discontinued (B1498344) due to a lack of clear clinical advantage, the story of this compound offers valuable insights into the rational design and evaluation of selective α2-adrenoceptor antagonists.
Introduction
The monoamine hypothesis of depression has long implicated norepinephrine (B1679862) (NE) in the pathophysiology of the disorder. α2-adrenoceptors, located presynaptically on noradrenergic neurons, function as autoreceptors that inhibit the release of NE. The blockade of these receptors, therefore, represents a logical therapeutic strategy to increase synaptic NE levels and potentially elicit an antidepressant effect. This compound was developed with this rationale, aiming for high selectivity for α2-adrenoceptors over α1-adrenoceptors to minimize side effects such as hypotension.
Discovery and Synthesis
This compound belongs to a novel series of tetrahydrobenzodioxinopyrroles. Its chemical name is (±)-(trans)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1][2]benzodioxino[2,3-c]pyrrole hydrochloride hemihydrate. The synthesis of this compound and its analogues was designed to explore the structure-activity relationships within this chemical class to identify potent and selective α2-adrenoceptor antagonists.
Chemical Synthesis
A convergent synthetic approach was developed for the preparation of the tetrahydrobenzodioxinopyrrole core and its analogues, including the specific enantiomers. This allowed for a systematic investigation of the impact of substituents on the aromatic ring and the stereochemistry of the molecule on its pharmacological activity. The 5-fluoro substituted analogue, this compound, emerged as a compound of particular interest from these studies.
In Vitro Pharmacology
Receptor Binding Affinity and Selectivity
This compound is a potent α2-adrenoceptor antagonist with a pKB of 7.9.[1] Its selectivity for the α2-adrenoceptor over the α1-adrenoceptor is a key feature, with a selectivity ratio of over 2,630-fold.[1] This high selectivity was a significant improvement over earlier α2-antagonists and was intended to reduce the incidence of cardiovascular side effects.
| Parameter | Value | Assay | Reference |
| α2-Adrenoceptor Affinity (pKB) | 7.9 | Functional antagonism in rat isolated vas deferens | [1] |
| α1-Adrenoceptor Affinity (pKB) | 4.45 | Functional antagonism in rat isolated anococcygeus muscle | |
| α2:α1 Selectivity Ratio | >2,630 | Calculated from pKB values | [1] |
| 5-HT1A Affinity (pIC50) | 5.9 | Radioligand binding in rat brain | |
| 5-HT1B Affinity (pKi) | 5.5 | Radioligand binding in rat brain |
Table 1: In Vitro Receptor Affinity and Selectivity of this compound
Functional Antagonism
In functional assays, this compound was shown to be a reversible competitive antagonist of the α2-adrenoceptor agonist UK-14304. These experiments were conducted in isolated tissue preparations, including the rat isolated, field-stimulated vas deferens and the guinea-pig isolated, field-stimulated ileum, yielding pKB values of 7.87 and 7.89, respectively.
In Vivo Pharmacology
This compound demonstrated potent central α2-adrenoceptor antagonist activity in several animal species following oral administration.
Antagonism of Clonidine- and UK-14304-Induced Effects
In conscious mice, this compound effectively prevented clonidine-induced hypothermia and antinociception at doses ranging from 0.2 to 3.0 mg/kg orally. In rats, it antagonized UK-14304-induced hypothermia and impairment of rotarod performance. In dogs, orally administered this compound prevented sedation and bradycardia induced by UK-14304 in a dose-related manner.
| Animal Model | Assay | Agonist | This compound ED50 (p.o.) | This compound ED50 (i.v.) | Reference |
| Rat | Hypothermia | UK-14304 | 1.4 mg/kg | 0.5 mg/kg | |
| Rat | Rotarod Impairment | UK-14304 | 1.1 mg/kg | 1.3 mg/kg |
Table 2: In Vivo Efficacy of this compound in Animal Models
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability.
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 85% (from tablet) | Human | [1] |
| Elimination Half-life | 6 hours | Human | [1] |
| Metabolism | >90% excreted as sulphamic acid and carbamoyl (B1232498) glucuronide conjugates | Human | [1] |
| Excretion | Renal | Human | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Humans
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the blockade of presynaptic α2-adrenoceptors on noradrenergic neurons. This action inhibits the negative feedback mechanism that normally limits norepinephrine release, leading to an increased concentration of norepinephrine in the synaptic cleft. This increase in synaptic norepinephrine is believed to be the basis for its potential antidepressant effects.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
Radioligand binding assays were crucial for determining the affinity and selectivity of this compound for α2-adrenoceptors. A typical protocol involves:
-
Membrane Preparation: Isolation of cell membranes expressing the target receptor (e.g., from rat brain tissue or transfected cell lines).
-
Incubation: Incubation of the membrane preparation with a radiolabeled ligand (e.g., [3H]-yohimbine for α2-receptors) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Separation of bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measurement of the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculation of IC50 values (the concentration of the drug that inhibits 50% of specific radioligand binding) and subsequent conversion to Ki values.
Isolated Tissue Functional Assay (e.g., Rat Vas Deferens)
This assay assesses the functional antagonism of α2-adrenoceptors.
-
Tissue Preparation: A segment of the rat vas deferens is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Stimulation: The nerve terminals within the tissue are electrically stimulated to elicit contractile responses, which are partially mediated by norepinephrine release.
-
Agonist Response: A cumulative concentration-response curve is generated for an α2-adrenoceptor agonist (e.g., UK-14304), which inhibits the contractile response.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound.
-
Shift in Agonist Response: A second cumulative concentration-response curve for the agonist is generated in the presence of this compound. A parallel rightward shift in the curve indicates competitive antagonism.
-
Data Analysis: The Schild equation is used to calculate the pA2 or pKB value, representing the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve.
Drug Development Workflow
The development of this compound likely followed a conventional drug discovery and development pipeline for antidepressants.
Clinical Development and Discontinuation
This compound entered clinical trials as a potential antidepressant. In human studies, it was shown to possess central α2-adrenoceptor antagonist activity after oral administration, significantly attenuating most of the effects of the α2-agonist clonidine. However, its development was discontinued when the compound failed to demonstrate a clear clinical advantage over existing antidepressant therapies.
Conclusion
This compound (GR50360A) represents a well-characterized, potent, and selective α2-adrenoceptor antagonist. Its development was a testament to the principles of rational drug design, aiming to improve upon existing therapies by enhancing selectivity and minimizing side effects. While it did not ultimately reach the market, the extensive preclinical and early clinical research conducted on this compound has contributed significantly to the understanding of the role of α2-adrenoceptors in the central nervous system and the therapeutic potential of their modulation. The data and methodologies outlined in this guide provide a valuable case study for researchers and professionals in the field of drug discovery and development.
References
Fluparoxan's Potential in Mitigating Cognitive Dysfunction in Alzheimer's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical evidence for fluparoxan as a potential therapeutic agent for cognitive dysfunction in Alzheimer's disease (AD). It consolidates quantitative data from key studies, details experimental methodologies, and visualizes the underlying signaling pathways.
Executive Summary
Alzheimer's disease is characterized by progressive cognitive decline, with early pathological changes including the degeneration of the locus coeruleus and a subsequent reduction in central noradrenaline levels. This compound, a selective α2-adrenoceptor antagonist, enhances noradrenergic neurotransmission by blocking the presynaptic autoreceptors that inhibit noradrenaline release. This guide summarizes a key preclinical study investigating the chronic administration of this compound in a transgenic mouse model of AD, the APP/PS1 mouse. The findings suggest that this compound can prevent age-related deficits in spatial working memory without altering the underlying amyloid-β (Aβ) plaque pathology or associated astrocytosis. This indicates a symptomatic benefit on cognitive function, likely mediated by the restoration of noradrenergic signaling.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study by Scullion et al. (2011), which evaluated the effects of chronic this compound treatment (1 mg/kg/day from 4 to 8 months of age) in APP/PS1 transgenic mice and their wild-type littermates.
Table 1: Effects of this compound on Cognitive Performance
| Behavioral Test | Age (Months) | Animal Group | Treatment | Performance Outcome |
| Spontaneous Alternation Task | 8 | APP/PS1 | Vehicle | Significant impairment in spatial working memory |
| 8 | APP/PS1 | This compound | Prevention of spatial working memory deficits | |
| Morris Water Maze | 8 | APP/PS1 | Vehicle | Deficits in spatial reference memory |
| 8 | APP/PS1 | This compound | No significant improvement in spatial reference memory |
Table 2: Effects of this compound on Neuropathology
| Neuropathological Marker | Brain Region | Animal Group | Treatment | Outcome |
| Aβ Plaque Load | Cortex & Hippocampus | APP/PS1 | Vehicle | Age-dependent increase |
| Cortex & Hippocampus | APP/PS1 | This compound | No significant difference compared to vehicle | |
| Astrocytosis (GFAP) | Cortex & Hippocampus | APP/PS1 | Vehicle | Age-dependent increase |
| Cortex & Hippocampus | APP/PS1 | This compound | No significant difference compared to vehicle |
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the antagonism of α2-adrenergic receptors, which are predominantly located presynaptically on noradrenergic neurons. By blocking these autoreceptors, this compound disinhibits the neuron, leading to an increased release of noradrenaline into the synaptic cleft. This elevated noradrenaline can then act on postsynaptic α1 and β-adrenergic receptors, initiating downstream signaling cascades crucial for cognitive processes.
This compound's mechanism of action leading to enhanced synaptic plasticity.
Experimental Protocols
This section details the methodologies employed in the key preclinical study.
Animal Model and Drug Administration
-
Animal Model: Male TASTPM (APP/PS1) transgenic mice and wild-type C57BL/6J littermates were used.[1] These mice overexpress a chimeric mouse/human amyloid precursor protein (APP) with the Swedish mutation and a mutant human presenilin 1 (PS1).[1]
-
Drug Administration: this compound was administered at a dose of 1 mg/kg/day via the drinking water.[1] Treatment was initiated at 4 months of age and continued until 8 months of age.[1]
Behavioral Assays
Experimental workflow for the preclinical study of this compound.
Spontaneous Alternation Task (Spatial Working Memory)
-
Apparatus: A T-maze with a start arm and two identical goal arms.
-
Procedure:
-
The mouse is placed in the start arm and allowed to choose one of the goal arms.
-
After the choice, the mouse is returned to the start arm for a brief inter-trial interval.
-
A second trial is initiated, and the choice of goal arm is recorded.
-
An "alternation" is scored if the mouse chooses the previously unvisited arm.
-
-
Data Analysis: The percentage of alternation is calculated. A higher percentage indicates better spatial working memory.
Morris Water Maze (Spatial Reference Memory)
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Mice undergo multiple trials per day for several consecutive days to learn the location of the hidden platform using the distal visual cues. The starting position is varied for each trial.
-
Probe Trial: The platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
-
Data Analysis: Key metrics include escape latency (time to find the platform) during acquisition, and time spent in the target quadrant and the number of platform location crosses during the probe trial.
Neuropathological Analysis
Immunohistochemistry for Aβ Plaques and Astrocytosis
-
Tissue Preparation: At the end of the study, mice are euthanized, and their brains are collected, fixed (e.g., in 4% paraformaldehyde), and sectioned.
-
Staining:
-
Aβ Plaques: Brain sections are incubated with a primary antibody specific for amyloid-β (e.g., 6E10 or 4G8).
-
Astrocytosis: Sections are stained with a primary antibody against Glial Fibrillary Acidic Protein (GFAP), a marker for reactive astrocytes.
-
-
Detection and Quantification: A secondary antibody conjugated to a fluorescent or chromogenic reporter is used for visualization. The plaque load and GFAP immunoreactivity are quantified using image analysis software.
Conclusion and Future Directions
The preclinical evidence presented suggests that this compound holds promise for the symptomatic treatment of cognitive deficits in Alzheimer's disease.[1] Its ability to improve spatial working memory, a cognitive domain significantly impacted in AD, through the enhancement of noradrenergic neurotransmission, provides a compelling rationale for further investigation.[1] Notably, the lack of effect on Aβ plaque burden and astrocytosis indicates that this compound's benefits are likely independent of modifying the core amyloid pathology.[1]
Future research should focus on:
-
Investigating the effects of this compound on other cognitive domains and in different AD models.
-
Exploring the impact of this compound on synaptic plasticity markers and neuroinflammation.
-
Conducting dose-response studies to optimize its therapeutic window.
-
Ultimately, well-designed clinical trials are necessary to determine the efficacy and safety of this compound in human AD patients.
This technical guide provides a solid foundation for researchers and drug development professionals to understand the current state of knowledge on this compound for cognitive dysfunction in Alzheimer's models and to inform the design of future studies.
References
Whitepaper: Fluparoxan - A Novel α2-Adrenoceptor Antagonist for the Treatment of Cognitive and Negative Symptoms in Schizophrenia
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotics are effective against positive symptoms, there remains a significant unmet medical need for treating the debilitating negative and cognitive deficits. This whitepaper explores the therapeutic potential of fluparoxan, a potent and highly selective α2-adrenoceptor antagonist, as a novel adjunctive therapy for schizophrenia. By blocking presynaptic α2-adrenergic autoreceptors, this compound enhances the release of norepinephrine (B1679862), dopamine (B1211576), and acetylcholine (B1216132) in key brain regions.[1][2] This mechanism holds promise for ameliorating the cognitive dysfunction and negative symptoms associated with prefrontal cortex hypo-dopaminergia.[3][4] This document provides an in-depth review of this compound's pharmacological profile, preclinical evidence, and the scientific rationale for its application in schizophrenia, supported by quantitative data, experimental methodologies, and pathway diagrams.
Introduction
The management of schizophrenia remains a significant challenge in modern psychiatry. First and second-generation antipsychotics primarily act by antagonizing dopamine D2 receptors, a mechanism that is effective in mitigating positive symptoms like hallucinations and delusions.[5][6] However, these medications offer limited efficacy against negative symptoms (e.g., avolition, anhedonia) and cognitive impairment (e.g., deficits in working memory and executive function).[7][8] These latter symptom domains are major predictors of poor functional outcomes for patients.
The dopamine hypothesis of schizophrenia has evolved to suggest that while positive symptoms may arise from hyperactive mesolimbic dopamine signaling, negative and cognitive symptoms could be linked to a deficit in dopaminergic activity in the prefrontal cortex (PFC).[3][6] This has spurred research into novel therapeutic strategies that can selectively enhance PFC dopamine levels. One such strategy is the modulation of the noradrenergic system via the antagonism of α2-adrenoceptors.[3][4] this compound (GR50360A) is a highly selective α2-adrenoceptor antagonist that has demonstrated the ability to increase cortical levels of dopamine and other neurotransmitters, positioning it as a promising candidate for addressing the unmet needs in schizophrenia treatment.[1][9]
This compound: Pharmacological Profile
Mechanism of Action
This compound exerts its primary effect as a competitive antagonist at α2-adrenergic receptors.[10][11] These receptors are predominantly located presynaptically on noradrenergic neurons, where they function as autoreceptors that inhibit the release of norepinephrine (NE) in a negative feedback loop. By blocking these autoreceptors, this compound disinhibits the neuron, leading to a significant increase in synaptic NE concentrations.[12] This surge in NE can, in turn, stimulate other neurotransmitter systems. Notably, the increased noradrenergic tone is believed to facilitate the release of both dopamine (DA) and acetylcholine (ACh) in cortical regions, which are crucial for cognitive processes.[1][2][9]
Receptor Binding and Selectivity Profile
This compound is distinguished by its high potency and remarkable selectivity for the α2-adrenoceptor over the α1-adrenoceptor and other neurotransmitter receptors.[10][12] This high selectivity minimizes the risk of off-target effects commonly associated with less selective agents, such as orthostatic hypotension (α1-blockade) or anticholinergic side effects.[12] Unlike other α2-antagonists such as idazoxan (B1206943), this compound does not antagonize imidazoline (B1206853) receptors, further refining its specific pharmacological profile.[12]
Table 1: Receptor Binding and Functional Antagonism Profile of this compound
| Target Receptor | Parameter | Value | Species/Tissue | Reference |
|---|---|---|---|---|
| α2-Adrenoceptor | pKB | 7.9 | - | [12] |
| pKB | 7.87 | Rat Vas Deferens | [10][11][13] | |
| pKB | 7.89 | Guinea-Pig Ileum | [10][11][13] | |
| α1-Adrenoceptor | pKB | 4.45 | Rat Anococcygeus Muscle | [10][11][13] |
| Selectivity Ratio | α2 : α1 | >2500 | - | [10][11][13] |
| 5-HT1A | pIC50 | 5.9 | Rat Brain | [10][11][13] |
| 5-HT1B | pKi | 5.5 | Rat Brain |[10][11][13] |
Pharmacokinetics
This compound demonstrates excellent oral bioavailability (100% in rats) and readily crosses the blood-brain barrier to engage its central targets.[12] It has a long duration of action and is cleared primarily through metabolic processes, with metabolites excreted mainly via urine.[12]
Rationale for Use in Schizophrenia
Modulating the "Hypofrontal" State
The therapeutic rationale for this compound in schizophrenia is directly linked to the "hypofrontality" hypothesis, which posits that negative and cognitive symptoms stem from reduced dopaminergic transmission in the prefrontal cortex.[3] Animal models have shown that α2-adrenoceptor antagonists can specifically increase the efflux of dopamine in the frontal cortex.[3][14] This targeted neurochemical effect is precisely what is needed to address the symptomatology that current D2 antagonists fail to treat and may even exacerbate.
Logical Framework for Therapeutic Application
A meta-analysis of clinical trials has shown that adjunctive therapy with α2-receptor antagonists improves negative symptoms in patients with schizophrenia.[3] this compound's high selectivity suggests it could achieve this benefit with a more favorable side-effect profile. The logical pathway from molecular action to clinical benefit is a compelling basis for its development.
Preclinical Evidence
Preclinical studies have robustly characterized this compound's activity in vitro and in vivo.
In Vitro Studies
In vitro pharmacology studies using isolated tissue preparations have confirmed that this compound is a reversible, competitive antagonist of α2-adrenoceptors.[10][11] In the rat vas deferens and guinea-pig ileum, it potently antagonized the inhibitory effects of the α2-agonist UK-14304.[10][11][13] Conversely, its antagonism of the α1-agonist phenylephrine (B352888) was significantly weaker, establishing a high selectivity ratio of over 2500-fold for α2 vs. α1 receptors.[10][13]
In Vivo Animal Models
In vivo studies in multiple species have demonstrated this compound's central α2-adrenoceptor antagonist activity following oral administration. It effectively and dose-dependently prevented the physiological effects (e.g., hypothermia, sedation, motor impairment, antinociception) induced by potent α2-agonists like clonidine (B47849) and UK-14304.[10][12]
Table 2: In Vivo Pharmacological Activity of this compound in Animal Models
| Species | Model | Agonist | Effect Measured | ED50 / Effective Dose | Route | Reference |
|---|---|---|---|---|---|---|
| Mouse | Clonidine-Induced Hypothermia | Clonidine | Antagonism of hypothermia | 0.2-3.0 mg/kg | p.o. | [10][11] |
| Mouse | Clonidine-Induced Antinociception | Clonidine | Antagonism of antinociception | 0.2-3.0 mg/kg | p.o. | [10][11] |
| Rat | UK-14304-Induced Hypothermia | UK-14304 | Antagonism of hypothermia | 1.4 mg/kg | p.o. | [10][13] |
| 0.5 mg/kg | i.v. | [10][13] | ||||
| Rat | UK-14304-Induced Motor Impairment | UK-14304 | Antagonism of rotarod impairment | 1.1 mg/kg | p.o. | [10][13] |
| 1.3 mg/kg | i.v. | [10][13] |
| Dog | UK-14304-Induced Sedation & Bradycardia| UK-14304 | Antagonism of effects | 0.67-6 mg/kg | p.o. |[10][11] |
Experimental Protocols
The following sections provide an overview of the key methodologies used to establish the pharmacological profile of this compound.
Receptor Binding Assays
Objective: To determine the binding affinity of this compound for various neurotransmitter receptors. Methodology:
-
Tissue Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in a suitable buffer. Cell membranes are isolated by centrifugation and resuspended.
-
Competitive Binding: Membrane preparations are incubated with a specific radioligand (e.g., [3H]-idazoxan for I2-imidazoline sites, [3H]-RX821002 for α2-adrenoceptors) at a fixed concentration.[15]
-
Displacement: A range of concentrations of the unlabeled test compound (this compound) is added to compete with the radioligand for binding sites.
-
Separation & Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of specific radioligand binding (IC50) is calculated. This is converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vitro Isolated Tissue Functional Assays
Objective: To assess the functional antagonist activity of this compound at α1 and α2 adrenoceptors. Methodology (Rat Vas Deferens for α2-activity):
-
Tissue Preparation: The vas deferens is isolated from a male rat and mounted in an organ bath containing physiological salt solution, maintained at 37°C and aerated. The tissue is subjected to electrical field stimulation to induce contractions via norepinephrine release.
-
Agonist Effect: An α2-agonist (e.g., UK-14304) is added to the bath, which inhibits neurotransmitter release and thus reduces the contractile response to stimulation. A cumulative concentration-response curve is generated.
-
Antagonism: The tissue is washed and then incubated with a fixed concentration of this compound for a set period.
-
Curve Shift: The agonist concentration-response curve is repeated in the presence of this compound. A competitive antagonist will cause a parallel rightward shift in the curve.
-
Data Analysis: The magnitude of the shift is used to calculate the pKB value, a measure of the antagonist's potency.[10][11]
In Vivo Agonist Challenge Models
Objective: To confirm central α2-adrenoceptor antagonism after systemic administration.
Methodology (UK-14304-Induced Hypothermia in Rats):
-
Animal Preparation: Rats are housed individually and their baseline core body temperature is recorded.
-
Dosing: Animals are pre-treated with either vehicle or varying doses of this compound via the desired route (e.g., oral, p.o.).
-
Agonist Challenge: After a specified pre-treatment time (e.g., 60 minutes), all animals receive a standardized dose of the α2-agonist UK-14304, which reliably induces hypothermia.
-
Measurement: Core body temperature is monitored at regular intervals for several hours.
-
Data Analysis: The ability of this compound to dose-dependently prevent or reverse the agonist-induced drop in temperature is quantified. The dose that produces 50% of the maximal antagonist effect is determined as the ED50.[10][13]
Conclusion and Future Directions
This compound is a potent, selective, and orally bioavailable α2-adrenoceptor antagonist with a well-defined mechanism of action. Its ability to enhance cortical norepinephrine, dopamine, and acetylcholine release provides a strong rationale for its investigation as a treatment for the negative and cognitive symptoms of schizophrenia.[1][12] The preclinical data robustly support its target engagement and functional antagonist activity in vivo.
The next critical step is the clinical evaluation of this compound as an adjunctive therapy in patients with schizophrenia who exhibit prominent negative or cognitive symptoms. Well-designed, placebo-controlled clinical trials will be necessary to determine its efficacy and safety in this patient population. Key areas for investigation should include its effects on specific cognitive domains (e.g., working memory, executive function) and its potential to improve overall functional outcomes. Given its high selectivity, this compound may offer a significant advantage by providing targeted therapeutic benefits without the off-target side effects that have limited other agents. The development of this compound represents a promising, mechanistically novel approach to addressing a major unmet need in the treatment of schizophrenia.
References
- 1. This compound: A Comprehensive Review of its Discovery, Adrenergic and CNS Activity and Treatment of Cognitive Dysfunction in Central Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Comprehensive Review of its Discovery, Adrenergic a...: Ingenta Connect [ingentaconnect.com]
- 3. Alpha-2 receptor antagonist add-on therapy in the treatment of schizophrenia; a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α2-Adrenoceptors are targets for antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antipsychotic Agents and Their Use in Schizophrenia | Clinical Gate [clinicalgate.com]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agonist and antagonist actions of yohimbine as compared to this compound at alpha(2)-adrenergic receptors (AR)s, serotonin (5-HT)(1A), 5-HT(1B), 5-HT(1D) and dopamine D(2) and D(3) receptors. Significance for the modulation of frontocortical monoaminergic transmission and depressive states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pharmacology of this compound: a selective alpha 2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacology of this compound: a selective alpha 2-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. Effects of idazoxan on dopamine release in the prefrontal cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluparoxan: A Novel Modulator of Synaptic Plasticity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning, memory, and cognitive function. Fluparoxan, a highly selective and potent α2-adrenoceptor antagonist, has emerged as a promising agent with the potential to modulate synaptic plasticity. By blocking presynaptic α2-adrenergic autoreceptors, this compound increases the synaptic availability of key neurotransmitters—norepinephrine (B1679862), dopamine, and acetylcholine (B1216132)—all of which are critically involved in the regulation of long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory. This technical guide provides a comprehensive overview of the theoretical framework and existing evidence supporting the role of this compound in modulating synaptic plasticity. We will delve into the molecular signaling pathways, present quantitative data from studies on analogous compounds, and provide detailed experimental protocols for investigating the effects of this compound on synaptic plasticity.
Introduction to this compound and Synaptic Plasticity
This compound is a selective antagonist of α2-adrenergic receptors.[1] This antagonism leads to an increased release of norepinephrine, dopamine, and acetylcholine in various brain regions.[2] Synaptic plasticity, particularly LTP, is a persistent strengthening of synapses that is widely considered a primary mechanism for memory formation.[3] The modulation of synaptic plasticity by neurotransmitters is a well-established concept. Norepinephrine, acting through β-adrenergic receptors, has been shown to enhance the maintenance of LTP.[4] Dopamine is a crucial modulator of both LTP and LTD,[5] while acetylcholine can potentiate the function of N-methyl-D-aspartate (NMDA) receptors, a key step in LTP induction. Given this compound's ability to augment the levels of these neurotransmitters, it is hypothesized to be a significant modulator of synaptic plasticity.
The Role of α2-Adrenoceptor Antagonism in Synaptic Plasticity
The primary mechanism by which this compound is proposed to influence synaptic plasticity is through the blockade of presynaptic α2-adrenoceptors. These receptors act as autoreceptors, providing negative feedback to inhibit further neurotransmitter release. By antagonizing these receptors, this compound disinhibits the release of norepinephrine, leading to increased synaptic concentrations. This elevated norepinephrine can then act on postsynaptic β-adrenergic receptors to facilitate the induction and maintenance of LTP.
While direct evidence for this compound's effect on LTP is still emerging, studies on other selective α2-adrenoceptor antagonists provide strong support for this hypothesis. For instance, the α2-adrenoceptor antagonist idazoxan (B1206943) has been demonstrated to enhance LTP in the hippocampo-prefrontal cortical pathway in freely moving rats.
Data Presentation: Quantitative Effects of α2-Adrenoceptor Antagonists on Long-Term Potentiation
The following table summarizes quantitative data from a key study investigating the effect of the α2-adrenoceptor antagonist idazoxan on LTP. This data serves as a proxy to illustrate the potential quantitative effects of this compound.
| Treatment Group | Time Post-HFS (min) | Mean PSP Amplitude (% of Baseline ± SEM) |
| Saline | 30 | ~120% |
| Saline | 60 | ~115% |
| Saline | 90 | ~110% |
| Idazoxan (4 mg/kg) | 30 | ~160% |
| Idazoxan (4 mg/kg) | 60 | ~150% |
| Idazoxan (4 mg/kg) | 90 | ~145% |
HFS: High-Frequency Stimulation; PSP: Post-Synaptic Potential; SEM: Standard Error of the Mean. Data is estimated from graphical representations in the cited literature and is intended for illustrative purposes.
Signaling Pathways Modulated by this compound
The neuromodulatory effects of this compound on synaptic plasticity are mediated through a cascade of intracellular signaling pathways. The increased availability of norepinephrine, dopamine, and acetylcholine initiates these cascades, converging on downstream effectors that regulate synaptic strength.
Figure 1: Proposed signaling pathway for this compound-mediated modulation of synaptic plasticity.
Experimental Protocols
Hippocampal Slice Electrophysiology for Long-Term Potentiation (LTP) Recording
This protocol outlines the procedure for preparing acute hippocampal slices and recording LTP from the CA1 region.
Materials:
-
Adult Sprague-Dawley rat (200-250 g)
-
Ice-cold artificial cerebrospinal fluid (aCSF)
-
Vibratome
-
Recording chamber
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
Procedure:
-
Anesthetize the rat and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 400 µm thick coronal or horizontal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
Place a single slice in the recording chamber, continuously perfused with oxygenated aCSF at 32-34°C.
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.
-
Apply this compound (or vehicle control) to the perfusing aCSF at the desired concentration.
-
After a stable baseline is re-established, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, delivered 20 seconds apart).
-
Record fEPSPs for at least 60 minutes post-HFS to measure the potentiation.
Figure 2: Experimental workflow for LTP recording in hippocampal slices.
Western Blotting for Synaptic Plasticity-Related Proteins
This protocol describes the detection of key proteins involved in synaptic plasticity, such as Postsynaptic Density Protein 95 (PSD-95) and phosphorylated cAMP response element-binding protein (p-CREB), in hippocampal tissue following treatment.
Materials:
-
Hippocampal tissue from treated and control animals
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-PSD-95, anti-p-CREB, anti-CREB, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize hippocampal tissue in ice-cold lysis buffer.
-
Centrifuge the lysate and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., actin).
Conclusion and Future Directions
The available evidence strongly suggests that this compound, through its action as a selective α2-adrenoceptor antagonist, has the potential to be a potent modulator of synaptic plasticity. By increasing the synaptic availability of norepinephrine, dopamine, and acetylcholine, this compound can likely facilitate the molecular mechanisms underlying LTP. While direct experimental evidence for this compound's effects on synaptic plasticity is currently lacking, the data from studies on analogous α2-adrenoceptor antagonists provide a solid foundation for this hypothesis.
Future research should focus on directly investigating the effects of this compound on LTP and LTD in various brain regions, particularly the hippocampus and prefrontal cortex. Elucidating the precise downstream signaling pathways activated by this compound and quantifying its impact on the expression of key synaptic proteins will be crucial for a comprehensive understanding of its role in cognitive function. Such studies will not only validate the therapeutic potential of this compound for cognitive disorders but also provide valuable insights into the intricate interplay between neurotransmitter systems and synaptic plasticity.
References
- 1. wikiwand.com [wikiwand.com]
- 2. This compound: A Comprehensive Review of its Discovery, Adrenergic and CNS Activity and Treatment of Cognitive Dysfunction in Central Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Selective phosphorylation of nuclear CREB by fluoxetine is linked to activation of CaM kinase IV and MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of Fluparoxan in Neurodevelopmental Disorders: A Preclinical Research Framework
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodevelopmental disorders (NDDs), including Autism Spectrum Disorder (ASD) and Fragile X Syndrome (FXS), are characterized by complex alterations in neural circuitry and neurotransmitter systems. The noradrenergic system, a key regulator of attention, arousal, and social behavior, is increasingly implicated in the pathophysiology of NDDs. Fluparoxan, a potent and highly selective α2-adrenergic receptor antagonist, presents a compelling, yet underexplored, therapeutic candidate. Originally developed as an antidepressant, its mechanism of action—enhancing norepinephrine (B1679862) release by blocking presynaptic autoreceptors—holds significant promise for ameliorating core and associated symptoms of NDDs. This whitepaper provides a comprehensive overview of the existing preclinical data on this compound, establishes a strong rationale for its investigation in NDDs, and outlines a detailed framework of experimental protocols to guide future early-stage research.
Introduction: The Noradrenergic System and Neurodevelopmental Disorders
The noradrenergic system, originating from the locus coeruleus, projects throughout the brain and plays a critical role in modulating cognitive functions and behaviors that are often disrupted in NDDs. Dysregulation of norepinephrine (NE) signaling has been linked to deficits in social interaction, attention, and executive function observed in individuals with ASD and other NDDs. Consequently, pharmacological agents that modulate noradrenergic activity are of significant interest.
α2-adrenergic receptors are G-protein coupled receptors that act as presynaptic autoreceptors, inhibiting the release of NE. Antagonists of these receptors, such as this compound, block this negative feedback loop, leading to increased synaptic concentrations of NE. This enhancement of noradrenergic tone in key brain regions, such as the prefrontal cortex, is hypothesized to improve cognitive and social deficits.
This compound: Pharmacological Profile
This compound (developmental code name GR50360A) is distinguished by its high potency and selectivity for α2-adrenergic receptors over α1-adrenergic receptors. This selectivity is crucial for minimizing off-target effects and providing a more focused therapeutic action.
Quantitative Pharmacodynamic and Pharmacokinetic Data
The following tables summarize the key quantitative data for this compound based on available preclinical and early clinical research.
| Parameter | Species | Value | Reference(s) |
| Binding Affinity (pKB) | Rat (vas deferens) | 7.87 | [1] |
| Guinea-pig (ileum) | 7.89 | [1] | |
| Selectivity (α2 vs. α1) | Rat | >2500-fold | [1] |
| Oral Bioavailability | Rat | 100% | [2] |
| Human | 85% (tablet) | [2][3] | |
| Elimination Half-life | Human | 6 hours | [2][3] |
| Protein Binding | Rat | 81-92% | [2] |
| Human | 95% | [2] |
Table 1: Pharmacodynamic and Pharmacokinetic Properties of this compound.
| In Vivo Model | Species | Effect | Dosage | Reference(s) |
| Clonidine-induced hypothermia | Mouse | Antagonism | 0.2-3.0 mg/kg (p.o.) | [1] |
| UK-14304-induced hypothermia | Rat | Antagonism (ED50) | 1.4 mg/kg (p.o.) | [1] |
| UK-14304-induced rotarod impairment | Rat | Antagonism (ED50) | 1.1 mg/kg (p.o.) | [1] |
| UK-14304-induced sedation and bradycardia | Dog | Prevention | 0.67-6 mg/kg (p.o.) | [1] |
Table 2: In Vivo Preclinical Efficacy of this compound.
Proposed Signaling Pathway and Mechanism of Action in NDDs
This compound's primary mechanism of action is the blockade of presynaptic α2-adrenergic autoreceptors on noradrenergic neurons. This disinhibition leads to an increased firing rate of these neurons and consequently, enhanced release of norepinephrine into the synaptic cleft. In brain regions critical for executive function and social cognition, such as the prefrontal cortex, this increased noradrenergic tone is expected to modulate neuronal activity and improve network function.
Caption: Proposed mechanism of this compound in enhancing noradrenergic neurotransmission.
Proposed Experimental Protocols for Preclinical Evaluation in NDD Models
To date, no studies have directly investigated this compound in animal models of neurodevelopmental disorders. The following protocols are proposed as a comprehensive framework for the initial preclinical evaluation of this compound in this context.
Animal Models
-
BTBR T+ Itpr3tf/J (BTBR) Mice: An inbred mouse strain that exhibits a robust phenotype of autism-like behaviors, including social deficits and repetitive behaviors.
-
Fmr1 Knockout (KO) Mice: A genetic model of Fragile X Syndrome that recapitulates many of the behavioral and neurological features of the human condition.
Behavioral Assays
-
Objective: To assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape. The arena is divided into a central zone and a peripheral zone.
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes prior to testing.
-
Place a mouse in the center of the open field and allow it to explore freely for 10-15 minutes.
-
Record the session using an overhead video camera.
-
Clean the arena with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
-
-
Data Analysis: Automatically track and quantify parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency using video analysis software.
-
Objective: To evaluate social preference and social novelty.
-
Apparatus: A rectangular, three-chambered box with openings between the chambers.
-
Procedure:
-
Habituation: Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Sociability Phase: Place a novel mouse ("stranger 1") in a wire cage in one of the side chambers and an empty wire cage in the other. Place the test mouse back in the center chamber and allow it to explore for 10 minutes.
-
Social Novelty Phase: Introduce a new novel mouse ("stranger 2") into the previously empty cage. The test mouse is then allowed to explore for another 10 minutes, choosing between the familiar "stranger 1" and the novel "stranger 2".
-
-
Data Analysis: Measure the time spent in each chamber and the time spent sniffing each wire cage.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Methodological & Application
Application Notes and Protocols for Fluparoxan Dosage in In-Vivo Rodent Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of fluparoxan in in-vivo rodent studies. This compound is a potent and selective α2-adrenoceptor antagonist, and understanding its appropriate dosage and administration is critical for obtaining reliable and reproducible experimental results.
Quantitative Data Summary
The following tables summarize the reported dosages of this compound used in in-vivo studies in mice and rats. These tables provide a starting point for dose selection in novel experimental paradigms.
Table 1: this compound Dosage in Mice
| Species/Strain | Route of Administration | Dosage Range | Experimental Model | Observed Effect | Citation |
| Conscious Mouse | Oral (p.o.) | 0.2 - 3.0 mg/kg | Antagonism of clonidine-induced hypothermia and antinociception | Effective in preventing the effects of clonidine (B47849). | [1][2] |
Table 2: this compound Dosage in Rats
| Species/Strain | Route of Administration | Dosage (ED50) | Experimental Model | Observed Effect | Citation |
| Rat | Oral (p.o.) | 1.4 mg/kg | Antagonism of UK-14304-induced hypothermia | Antagonized the hypothermic effects of the α2-adrenoceptor agonist UK-14304. | [1][2] |
| Rat | Intravenous (i.v.) | 0.5 mg/kg | Antagonism of UK-14304-induced hypothermia | Antagonized the hypothermic effects of the α2-adrenoceptor agonist UK-14304. | [1][2] |
| Rat | Oral (p.o.) | 1.1 mg/kg | Antagonism of rotarod impairment | Antagonized the motor impairment effects of the α2-adrenoceptor agonist UK-14304. | [1][2] |
| Rat | Intravenous (i.v.) | 1.3 mg/kg | Antagonism of rotarod impairment | Antagonized the motor impairment effects of the α2-adrenoceptor agonist UK-14304. | [1][2] |
| Rat | Oral (p.o.), twice daily | 12 mg/kg for 6 days | Chronic study of β-adrenoceptor down-regulation | Reduced the density of brain [3H]-dihydroalprenolol binding sites by 26%. | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its use in in-vivo rodent studies.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in rodents. These protocols are based on the available literature and general best practices for in-vivo rodent research.
Protocol 1: Antagonism of α2-Adrenoceptor Agonist-Induced Hypothermia
Objective: To assess the ability of this compound to antagonize the hypothermic effects of an α2-adrenoceptor agonist like clonidine or UK-14304.
Materials:
-
This compound hydrochloride
-
α2-adrenoceptor agonist (e.g., clonidine hydrochloride or UK-14304)
-
Vehicle (e.g., sterile saline, distilled water, or 0.5% carboxymethylcellulose)
-
Rodents (mice or rats)
-
Rectal thermometer
-
Animal scale
-
Syringes and needles appropriate for the chosen route of administration
Procedure:
-
Animal Preparation:
-
Allow animals to acclimatize to the housing facility for at least one week before the experiment.
-
House animals in a temperature-controlled room (e.g., 22 ± 2°C).
-
On the day of the experiment, allow animals to habituate to the testing room for at least 1 hour.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the animals.
-
Prepare a stock solution of the α2-adrenoceptor agonist in a suitable vehicle (typically sterile saline).
-
-
Experimental Groups:
-
Group 1: Vehicle (for this compound) + Vehicle (for agonist)
-
Group 2: Vehicle (for this compound) + Agonist
-
Group 3: this compound + Agonist
-
Additional groups with varying doses of this compound can be included to determine an ED50.
-
-
Procedure:
-
Record the baseline rectal temperature of each animal.
-
Administer this compound or its vehicle via the chosen route (e.g., oral gavage or intravenous injection).
-
After a predetermined pretreatment time (e.g., 30-60 minutes for oral administration, shorter for intravenous), administer the α2-adrenoceptor agonist or its vehicle.
-
Measure rectal temperature at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the agonist administration.
-
-
Data Analysis:
-
Calculate the change in body temperature from baseline for each animal at each time point.
-
Compare the temperature changes between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
If multiple doses of this compound were used, an ED50 value can be calculated using regression analysis.
-
Protocol 2: Antagonism of Rotarod Impairment
Objective: To evaluate the effectiveness of this compound in preventing the motor coordination impairment induced by an α2-adrenoceptor agonist.
Materials:
-
This compound hydrochloride
-
α2-adrenoceptor agonist (e.g., UK-14304)
-
Vehicle
-
Rats
-
Rotarod apparatus
-
Animal scale
-
Syringes and needles
Procedure:
-
Animal Training:
-
In the days leading up to the experiment, train the rats on the rotarod apparatus. This typically involves placing the animals on the rotating rod at a low, constant speed and gradually increasing the speed.
-
Training sessions should be repeated until the animals can consistently remain on the rod for a predetermined duration (e.g., 120 seconds).
-
-
Drug Preparation:
-
Prepare drug solutions as described in Protocol 1.
-
-
Experimental Groups:
-
Similar to Protocol 1, include vehicle controls, an agonist-only group, and one or more this compound-plus-agonist groups.
-
-
Procedure:
-
On the day of the experiment, record a baseline rotarod performance for each trained animal.
-
Administer this compound or its vehicle.
-
After the appropriate pretreatment time, administer the α2-adrenoceptor agonist or its vehicle.
-
At the time of expected peak effect of the agonist, place the animal on the rotarod and measure the latency to fall (the time the animal remains on the rotating rod). A cut-off time should be set (e.g., 180 seconds).
-
-
Data Analysis:
-
Compare the latency to fall between the different treatment groups using statistical methods such as ANOVA.
-
An ED50 for this compound's antagonism of the motor impairment can be calculated if a dose-response study is conducted.
-
General Administration Protocols for Rodents
The following are general guidelines for common routes of administration in mice and rats.[3][4][5]
Oral Gavage (p.o.):
-
Purpose: To deliver a precise dose of a substance directly into the stomach.
-
Equipment: A flexible or rigid gavage needle attached to a syringe. The size of the needle depends on the size of the animal.
-
Procedure: Gently restrain the animal. Pass the gavage needle over the tongue and into the esophagus. Ensure the needle has not entered the trachea before slowly administering the substance.
-
Recommended Volumes:
-
Mouse: Up to 10 ml/kg
-
Rat: Up to 5 ml/kg[4]
-
Intravenous Injection (i.v.):
-
Purpose: To administer a substance directly into the bloodstream for rapid effect.
-
Common Sites: Lateral tail vein in both mice and rats.
-
Procedure: The animal is typically placed in a restrainer to immobilize the tail. The tail may be warmed to dilate the veins. A small gauge needle (e.g., 27-30G) is used to cannulate the vein, and the substance is injected slowly.
-
Recommended Volumes:
-
Mouse: Bolus of up to 5 ml/kg[4]
-
Rat: Bolus of up to 5 ml/kg
-
Intraperitoneal Injection (i.p.):
-
Purpose: Administration into the peritoneal cavity, where the substance is absorbed into circulation.
-
Procedure: The animal is restrained, and the injection is given in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. It is important to aspirate before injecting to ensure a vessel or organ has not been punctured.[3]
-
Recommended Volumes:
-
Mouse: Up to 10 ml/kg
-
Rat: Up to 10 ml/kg
-
Disclaimer: These protocols are intended as a guide. Researchers should adapt them to their specific experimental needs and ensure all procedures are approved by their institution's Animal Care and Use Committee.
References
- 1. The pharmacology of this compound: a selective alpha 2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology of this compound: a selective alpha 2-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 5. urmc.rochester.edu [urmc.rochester.edu]
Protocol for the Dissolution and Use of Fluparoxan in Cell Culture Experiments
Application Note & Protocol: FLP-20251212
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluparoxan is a potent and highly selective α2-adrenergic receptor antagonist.[1] It is a valuable tool for in vitro studies investigating the role of α2-adrenoceptors in various physiological and pathological processes. This document provides a detailed protocol for the proper dissolution, storage, and application of this compound in cell culture experiments to ensure accurate and reproducible results.
Mechanism of Action
This compound functions as a competitive antagonist at α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein. Upon activation by endogenous agonists like norepinephrine (B1679862) and epinephrine, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of agonists to the α2-adrenoceptor, this compound prevents this signaling cascade, resulting in a sustained level of adenylyl cyclase activity and cAMP production.
Signaling Pathway of α2-Adrenergic Receptor Antagonism by this compound
Caption: this compound blocks the α2-adrenoceptor signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Notes |
| Solubility | ||
| In Water (25°C) | 80 mg/mL | This compound hydrochloride hemihydrate exhibits good water solubility.[2] |
| In DMSO | 50 mg/mL | Suitable for preparing high-concentration stock solutions.[1][3] |
| Storage | ||
| Solid (Powder) | Stable at room temperature | For long-term storage, keep in a cool, dry place. |
| DMSO Stock Solution | -80°C for up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Concentrations | ||
| In vitro (typical) | Up to 10 µM | Concentrations should be optimized for each cell line and assay.[1] |
Experimental Protocols
Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 50 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO to achieve a 50 mg/mL concentration.
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: Dispense the concentrated stock solution into smaller, single-use aliquots in sterile, amber cryovials. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term stability.
Preparation of Working Solutions for Cell Culture
Important Considerations:
-
DMSO Toxicity: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.1%, to avoid cytotoxic effects.[4][5]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental group.
-
Stability in Media: It is recommended to prepare fresh working solutions from the frozen stock for each experiment to ensure compound stability.
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To prevent precipitation upon direct addition to the aqueous cell culture medium, it is advisable to perform an intermediate dilution in pre-warmed (37°C) cell culture medium.
-
Final Dilution: Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium and mix gently by pipetting.
-
Application to Cells: Remove the existing medium from your cells and replace it with the medium containing the final concentration of this compound or the vehicle control.
Experimental Workflow for this compound Treatment in Cell Culture
Caption: Workflow for preparing and using this compound in cell culture.
Safety and Handling
This compound should be handled with care. It is recommended to consult the Safety Data Sheet (SDS) from the supplier before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of the powder. Weigh and prepare solutions in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of unused material and contaminated waste according to institutional and local regulations for chemical waste.
References
- 1. The pharmacology of this compound: a selective alpha 2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. safety.duke.edu [safety.duke.edu]
- 3. vvc-keenan.safecollegessds.com [vvc-keenan.safecollegessds.com]
- 4. This compound: A Comprehensive Review of its Discovery, Adrenergic and CNS Activity and Treatment of Cognitive Dysfunction in Central Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacology of this compound: a selective alpha 2-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Fluparoxan in Adrenoceptor Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Fluparoxan, a potent and selective α2-adrenoceptor antagonist, in the functional study of adrenoceptors. This document outlines this compound's binding profile, detailed experimental protocols for its characterization, and visual representations of relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound (formerly GR50360) is a highly selective and potent competitive antagonist of α2-adrenoceptors.[1][2] Its high affinity for α2-adrenoceptors over α1-adrenoceptors and other neurotransmitter receptors makes it a valuable pharmacological tool for elucidating the physiological and pathological roles of the α2-adrenoceptor family. This family of G-protein coupled receptors (GPCRs), comprising α2A, α2B, and α2C subtypes, is critically involved in regulating neurotransmitter release, cardiovascular function, and central nervous system activity.[3][4]
Data Presentation: Quantitative Profile of this compound
| Receptor/Tissue | Ligand/Agonist Used for Competition | Parameter | Value | Selectivity Ratio (α2:α1) | Reference(s) |
| Rat vas deferens (α2-adrenoceptor) | UK-14304 | pKB | 7.87 | >2500 | |
| Guinea-pig ileum (α2-adrenoceptor) | UK-14304 | pKB | 7.89 | >2500 | |
| Rat anococcygeus (α1-adrenoceptor) | Phenylephrine | pKB | 4.45 | - | [2] |
| Rat brain (5-HT1A receptor) | - | pIC50 | 5.9 | - | [2] |
| Rat brain (5-HT1B receptor) | - | pKi | 5.5 | - | [2] |
Key Experimental Protocols
Detailed methodologies for characterizing this compound's interaction with α2-adrenoceptors are provided below. These protocols are based on established methods for studying GPCR antagonists.
Radioligand Binding Assay: Determining Binding Affinity
This protocol describes a competitive binding assay to determine the affinity of this compound for α2-adrenoceptors using the well-characterized α2-antagonist radioligand, [3H]-rauwolscine.
Objective: To determine the inhibition constant (Ki) of this compound for α2-adrenoceptors.
Materials:
-
Cell membranes prepared from a cell line stably expressing a human α2-adrenoceptor subtype (e.g., CHO or HEK293 cells).
-
[3H]-rauwolscine (specific activity ~70-90 Ci/mmol).
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Non-specific binding control: 10 µM Yohimbine or another suitable α2-antagonist.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of binding buffer, 25 µL of [3H]-rauwolscine (at a final concentration near its Kd, e.g., 1-2 nM), and 50 µL of cell membrane suspension (typically 10-50 µg of protein).
-
Non-specific Binding: 25 µL of 10 µM Yohimbine, 25 µL of [3H]-rauwolscine, and 50 µL of cell membrane suspension.
-
Competition: 25 µL of varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M), 25 µL of [3H]-rauwolscine, and 50 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [3H]-rauwolscine against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Forskolin-Stimulated cAMP Accumulation
This assay determines the functional antagonism of this compound by measuring its ability to block the agonist-induced inhibition of adenylyl cyclase, a key downstream effector of α2-adrenoceptor activation.
Objective: To determine the potency of this compound in antagonizing the α2-adrenoceptor-mediated inhibition of cAMP production.
Materials:
-
Whole cells expressing the α2-adrenoceptor of interest (e.g., HEK293 or CHO cells).
-
Assay buffer: HBSS or serum-free media containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
A selective α2-adrenoceptor agonist (e.g., UK-14,304 or clonidine).
-
This compound stock solution.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white microplates.
-
Plate reader compatible with the chosen cAMP detection kit.
Procedure:
-
Cell Plating: Seed the cells into a 384-well plate at an optimized density and allow them to attach overnight.
-
Antagonist Pre-incubation: Remove the culture medium and add varying concentrations of this compound (or vehicle control) in assay buffer. Incubate for 15-30 minutes at room temperature.
-
Agonist and Forskolin Stimulation: Add a mixture of a fixed concentration of the α2-agonist (typically at its EC80) and forskolin (a concentration that gives a robust cAMP signal, e.g., 1-10 µM) to the wells.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a concentration-response curve by plotting the cAMP levels against the log concentration of this compound.
-
Determine the IC50 value of this compound, which is the concentration that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Calculate the pA2 value using the Schild equation to quantify the antagonist potency.
-
Functional Assay: [35S]GTPγS Binding Assay
This assay measures the initial step of G-protein activation following receptor stimulation and can be used to characterize the antagonist properties of this compound.
Objective: To assess the ability of this compound to inhibit agonist-stimulated [35S]GTPγS binding to G-proteins.
Materials:
-
Cell membranes from cells expressing the α2-adrenoceptor.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4.
-
[35S]GTPγS (specific activity >1000 Ci/mmol).
-
A selective α2-adrenoceptor agonist (e.g., UK-14,304).
-
This compound stock solution.
-
Non-specific binding control: 10 µM unlabeled GTPγS.
-
96-well microplates.
-
Glass fiber filters and cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Basal Binding: Assay buffer, cell membranes (2-20 µg protein), and [35S]GTPγS (final concentration 0.1-0.5 nM).
-
Agonist-stimulated Binding: Assay buffer, cell membranes, α2-agonist (at its EC90), and [35S]GTPγS.
-
Antagonist Inhibition: Assay buffer, cell membranes, varying concentrations of this compound, α2-agonist (at its EC90), and [35S]GTPγS. Pre-incubate the membranes with this compound for 15-20 minutes before adding the agonist and [35S]GTPγS.
-
Non-specific Binding: Assay buffer, cell membranes, α2-agonist, [35S]GTPγS, and 10 µM unlabeled GTPγS.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific agonist-stimulated binding by subtracting the basal binding from the agonist-stimulated binding.
-
Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the log concentration of this compound.
-
Determine the IC50 value of this compound.
-
In Vivo Microdialysis: Measuring Neurotransmitter Release
This protocol outlines a method to assess the effect of this compound on the extracellular levels of noradrenaline and dopamine (B1211576) in the prefrontal cortex of a freely moving rat.
Objective: To determine if this compound, as an α2-adrenoceptor antagonist, increases the release of monoamine neurotransmitters in the brain.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g).
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2-4 mm membrane length).
-
Microinfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, pH 7.4.
-
This compound solution for systemic administration (e.g., dissolved in saline).
-
HPLC system with electrochemical detection (HPLC-ECD) for monoamine analysis.
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the medial prefrontal cortex. Allow the animal to recover for at least 24-48 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period of 1-2 hours, collect baseline dialysate samples every 20 minutes for at least one hour.
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneally or subcutaneously) at the desired dose.
-
Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-injection.
-
Neurotransmitter Analysis: Analyze the concentration of noradrenaline and dopamine in the dialysate samples using HPLC-ECD.
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the average baseline levels.
-
Plot the mean percentage change in neurotransmitter levels over time.
-
Use appropriate statistical tests to determine the significance of the this compound-induced changes in neurotransmitter release.
-
Mandatory Visualizations
Signaling Pathway of α2-Adrenoceptors
References
- 1. benchchem.com [benchchem.com]
- 2. The pharmacology of this compound: a selective alpha 2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular pharmacology of alpha 2-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alpha(2)-Adrenoceptor subtypes-mediated physiological, pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluparoxan Administration for Optimal Brain Penetration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Fluparoxan is a potent and selective antagonist of α2-adrenergic receptors, which are key regulators of neurotransmitter release in the CNS. By blocking these presynaptic autoreceptors, this compound increases the synaptic concentrations of norepinephrine (B1679862) and other neurotransmitters, a mechanism that underlies its potential therapeutic effects in depression and cognitive disorders.[1][2] Effective delivery of this compound to its target sites within the brain is critical for its pharmacological activity. This document outlines the known information on its central activity following different administration routes and provides protocols to enable researchers to determine the most effective administration strategy for their specific experimental needs.
Data Presentation: Central Activity of this compound by Administration Route
Direct quantitative comparisons of this compound brain concentrations following different administration routes are not extensively published. However, pharmacodynamic studies in animal models provide evidence of central activity for both oral (p.o.) and intravenous (i.v.) administration. The following table summarizes the effective dose 50 (ED50) values for this compound in antagonizing α2-agonist-induced effects in rats, indicating successful brain penetration and target engagement with both routes.[3]
| Pharmacodynamic Effect | Animal Model | Administration Route | ED50 (mg/kg) | Reference |
| Antagonism of UK-14304-induced hypothermia | Rat | Oral (p.o.) | 1.4 | [3] |
| Intravenous (i.v.) | 0.5 | [3] | ||
| Antagonism of UK-14304-induced rotarod impairment | Rat | Oral (p.o.) | 1.1 | [3] |
| Intravenous (i.v.) | 1.3 | [3] |
Note: Lower ED50 values generally indicate higher potency. The data suggests that while intravenous administration may be more potent for some effects, oral administration is also effective at reaching central targets.
Signaling Pathway of this compound in the Central Nervous System
This compound acts by blocking presynaptic α2-adrenergic autoreceptors on noradrenergic neurons. This disinhibits the neuron, leading to an increased release of norepinephrine into the synaptic cleft. The subsequent signaling cascade within the postsynaptic neuron is complex and can modulate neuronal excitability and gene expression. A key pathway affected is the cyclic AMP (cAMP) signaling cascade.
Experimental Protocols
To determine the optimal administration route for brain penetration in a specific experimental context, a pharmacokinetic study measuring drug concentrations in both plasma and brain tissue is essential. The following is a generalized protocol that can be adapted for this purpose.
Experimental Workflow: In Vivo Brain Penetration Study
Protocol 1: In Vivo Study of this compound Brain Penetration in Rats
1. Animals and Acclimatization:
-
Use adult male Sprague-Dawley rats (250-300g).
-
House the animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.
2. Drug Preparation and Administration:
-
Intravenous (i.v.) Formulation: Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentration.
-
Oral (p.o.) Formulation: Suspend this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Administration:
-
For i.v. administration, inject the solution via the tail vein.
-
For p.o. administration, use oral gavage.
-
-
Administer a dose consistent with previously reported effective doses (e.g., 1-10 mg/kg).[3]
3. Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 24 hours) after drug administration, collect blood samples (~0.5 mL) from the tail vein or via a cannula into heparinized tubes.
-
Immediately centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
At the final time point for each animal, euthanize the animal using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately perfuse the circulatory system with ice-cold saline to remove blood from the brain tissue.
-
Excise the brain, rinse with cold saline, blot dry, and weigh. Store the brain at -80°C until homogenization.
4. Sample Preparation for Analysis:
-
Brain Homogenization: Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a 10% (w/v) homogenate. Keep samples on ice throughout this process.
-
Extraction:
-
To a known volume of plasma or brain homogenate, add a protein precipitation agent (e.g., acetonitrile) containing an internal standard.
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
5. Quantification by LC-MS/MS:
-
Analyze the this compound concentrations in the plasma and brain homogenate supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
6. Data Analysis:
-
Calculate the concentration of this compound in plasma (ng/mL) and brain tissue (ng/g).
-
Determine the brain-to-plasma concentration ratio (Kp) at each time point:
-
Kp = C_brain / C_plasma
-
-
To assess the unbound drug concentrations, which are more pharmacologically relevant, determine the unbound fraction in plasma (fu,p) and brain homogenate (fu,brain) using equilibrium dialysis.
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu):
-
Kp,uu = (C_brain * fu,brain) / (C_plasma * fu,p)
-
Conclusion
The choice of administration route for this compound to achieve optimal brain penetration depends on the specific goals of the research. Intravenous administration is likely to provide a more rapid and complete delivery to the systemic circulation, potentially leading to higher initial brain concentrations. However, oral administration has been shown to be effective in producing central pharmacological effects, indicating sufficient brain penetration.[3] For chronic dosing studies, the oral route may be more practical. To definitively determine the optimal route for a particular application, a well-designed pharmacokinetic study as outlined above is recommended. The provided protocols and diagrams serve as a guide for researchers to design and execute experiments aimed at understanding and optimizing the CNS delivery of this compound.
References
Application Notes and Protocols: Combining Fluparoxan with Other Neurotransmitter Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fluparoxan
This compound is a potent and highly selective α2-adrenergic receptor antagonist.[1][2] Developed initially as a potential antidepressant, its primary mechanism of action involves blocking presynaptic α2-adrenoceptors on noradrenergic neurons.[1] This action inhibits the negative feedback mechanism that normally limits norepinephrine (B1679862) (NE) release, resulting in increased synaptic concentrations of NE.[1] this compound readily crosses the blood-brain barrier and has demonstrated central α2-adrenoceptor antagonist activity in both animals and humans.[1][3] Notably, it possesses a high selectivity for α2- over α1-adrenoceptors (over 2,500-fold) and lacks significant affinity for cholinergic, dopaminergic, or most serotonin (B10506) receptor subtypes, though a weak affinity for 5-HT1A and 5-HT1B receptors has been noted.[1][2] This targeted pharmacology makes this compound a valuable tool for investigating the role of the noradrenergic system and for exploring synergistic combination therapies for neuropsychiatric disorders.
The rationale for combining this compound with other neurotransmitter modulators stems from the potential to achieve synergistic effects. For instance, while Selective Serotonin Reuptake Inhibitors (SSRIs) increase synaptic serotonin, their efficacy can be limited by feedback mechanisms.[4] Combining an SSRI with an α2-adrenoceptor antagonist like this compound can potentiate the overall antidepressant effect by simultaneously enhancing both noradrenergic and serotonergic neurotransmission.[5]
Rationale for Combination Therapies
Combining this compound with other agents aims to leverage complementary mechanisms of action to enhance therapeutic efficacy or accelerate the onset of action. The primary strategy involves augmenting the effects of established antidepressant classes.
-
This compound + Selective Serotonin Reuptake Inhibitors (SSRIs): SSRIs increase synaptic serotonin levels by blocking the serotonin transporter (SERT). However, this initial increase can activate inhibitory 5-HT1A autoreceptors on serotonin neurons, dampening neuronal firing and release.[4] By increasing norepinephrine levels, this compound can indirectly stimulate postsynaptic α1-adrenoceptors on serotonin neurons, leading to an increase in their firing rate. This dual action—enhancing NE release via α2-blockade and subsequently boosting serotonin neuron activity—can create a powerful synergistic effect, potentially leading to a more robust and rapid antidepressant response.[5]
-
This compound + Norepinephrine Reuptake Inhibitors (NRIs): Combining this compound with an NRI like reboxetine (B1679249) targets the noradrenergic system through two distinct mechanisms. The NRI blocks the reuptake of NE from the synapse, prolonging its action, while this compound increases the amount of NE released per nerve impulse. This "push-pull" approach can lead to a more significant and sustained elevation of synaptic NE than either agent alone.[6]
-
This compound + Atypical Antipsychotics: In conditions like schizophrenia or treatment-resistant depression, there is often dysregulation of multiple neurotransmitter systems, including dopamine (B1211576), serotonin, and norepinephrine.[7] Atypical antipsychotics often have complex profiles, including 5-HT2A antagonism. Combining this with this compound's enhancement of NE and dopamine release in cortical regions could address a broader range of symptoms, including cognitive deficits and negative symptoms.[5][7]
Logical Framework for Combination Strategy
The decision to combine this compound with another modulator is based on a clear neuropharmacological rationale. The following diagram illustrates the logical flow for combining this compound with an SSRI.
Caption: Logical workflow for this compound and SSRI combination therapy.
Data Presentation: Preclinical Findings
The following tables summarize quantitative data from preclinical studies investigating this compound, providing a basis for its use in combination therapies.
Table 1: Receptor Binding and In Vitro Functional Activity of this compound
| Receptor Target | Assay Type | Value | Species | Reference |
| α2-Adrenoceptor | pKB (vs. UK-14304) | 7.87 | Rat (Vas Deferens) | [2][8] |
| α2-Adrenoceptor | pKB (vs. UK-14304) | 7.89 | Guinea Pig (Ileum) | [2][8] |
| α1-Adrenoceptor | pKB (vs. phenylephrine) | 4.45 | Rat (Anococcygeus) | [2][8] |
| 5-HT1A | pIC50 | 5.9 | Rat (Brain) | [2] |
| 5-HT1B | pKi | 5.5 | Rat (Brain) | [2] |
| Selectivity Ratio | α2 : α1 | >2500-fold | Rat | [2][8] |
Note: pKB is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. pIC50 is the negative logarithm of the concentration causing 50% inhibition. pKi is the negative logarithm of the inhibition constant.
Table 2: In Vivo Neurochemical Effects of this compound and Combination with Fluoxetine (SSRI)
Data derived from microdialysis studies in freely-moving rats.[5]
| Treatment Group | Brain Region | Neurotransmitter | Max % Change from Baseline (Mean) |
|---|---|---|---|
| This compound | Frontal Cortex | Norepinephrine (NE) | ↑ ~250% |
| This compound | Frontal Cortex | Dopamine (DA) | ↑ ~180% |
| This compound | Frontal Cortex | Serotonin (5-HT) | No significant change |
| Fluoxetine | Frontal Cortex | Serotonin (5-HT) | ↑ ~200% |
| This compound + Fluoxetine | Frontal Cortex | Norepinephrine (NE) | Potentiated vs. This compound alone |
| This compound + Fluoxetine | Frontal Cortex | Dopamine (DA) | Potentiated vs. This compound alone |
| This compound + Fluoxetine | Frontal Cortex | Serotonin (5-HT) | Potentiated vs. Fluoxetine alone |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the combination of this compound with other neurotransmitter modulators.
Protocol: In Vivo Microdialysis in Rodents
This protocol is for measuring extracellular neurotransmitter levels in the brain of awake, freely moving rodents to assess the pharmacodynamic effects of drug combinations.[9][10][11]
Objective: To quantify changes in extracellular norepinephrine, dopamine, and serotonin in the frontal cortex following administration of this compound, an SSRI, and their combination.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Microinfusion pump and liquid switch
-
Fraction collector (refrigerated)
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Artificial cerebrospinal fluid (aCSF), filtered and degassed
-
This compound, SSRI (e.g., Fluoxetine), vehicle solutions
-
Anesthetics (e.g., isoflurane)
-
Surgical tools, dental cement
Procedure:
-
Surgical Implantation:
-
Anesthetize the rodent (e.g., rat or mouse) and mount it in the stereotaxic frame.
-
Surgically expose the skull and drill a small hole over the target brain region (e.g., medial prefrontal cortex).
-
Slowly lower the microdialysis probe to the precise coordinates.
-
Secure the probe to the skull using dental cement and anchor screws.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
Place the recovered animal into a testing bowl/cage that allows free movement.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 90-120 minutes.
-
Collect baseline dialysate samples every 20 minutes for at least 60-80 minutes (3-4 baseline samples).[10]
-
Administer the first drug (e.g., vehicle or SSRI) via the desired route (e.g., intraperitoneal, i.p.).
-
Continue collecting fractions.
-
At the appropriate time point, administer the second drug (e.g., this compound).
-
Continue collecting dialysate samples for several hours post-injection.
-
Immediately freeze samples on dry ice and store at -80°C until analysis.[10]
-
-
Sample Analysis:
-
Thaw dialysate samples.
-
Inject a fixed volume of each sample into the HPLC-ECD system.
-
Quantify neurotransmitter concentrations by comparing peak heights or areas to those of known standards.
-
-
Data Analysis:
-
Average the concentrations from the baseline samples to establish a 100% baseline level for each animal.
-
Express all subsequent measurements as a percentage of this baseline.
-
Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to compare treatment groups over time.
-
Caption: Experimental workflow for an in vivo microdialysis study.
Protocol: Rodent Forced Swim Test (FST)
This protocol assesses antidepressant-like activity by measuring a rodent's immobility time when placed in an inescapable water cylinder.[12][13] A reduction in immobility is indicative of an antidepressant effect.
Objective: To determine if co-administration of this compound and another modulator (e.g., an SSRI) reduces immobility time more effectively than either drug alone.
Materials:
-
Transparent cylindrical containers (e.g., for mice: 20 cm diameter, 30 cm height).[13]
-
Water bath or system to maintain water temperature at 25 ± 1°C.[14]
-
Video recording equipment.
-
Drying cage with a heat lamp and absorbent bedding.[14]
-
Test compounds (this compound, modulator, vehicle).
Procedure:
-
Acclimation:
-
Transport animals to the testing room at least 30-60 minutes before the experiment to acclimate.[12]
-
-
Drug Administration:
-
Administer the test compounds or vehicle at a predetermined time before the test (e.g., 30-60 minutes for i.p. injection), according to the drug's pharmacokinetic profile.
-
-
Test Session:
-
Scoring:
-
After the test, remove the animal, dry it thoroughly, and place it in a warm recovery cage.[14]
-
A trained observer, blind to the treatment conditions, should score the video recordings.
-
Measure the total duration of immobility during the last 4 minutes of the 6-minute test.[13]
-
Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.[15]
-
-
Data Analysis:
-
Compare the mean immobility times between treatment groups using a one-way ANOVA followed by appropriate post-hoc tests (e.g., Tukey's or Dunnett's).
-
Ethical Considerations: The Forced Swim Test is a significant stressor. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Animals must be monitored continuously during the test, and the number of sessions should be minimized.[14][15]
Conclusion and Future Directions
The combination of this compound with other neurotransmitter modulators, particularly SSRIs and NRIs, presents a compelling strategy for enhancing therapeutic outcomes in neuropsychiatric disorders. The strong preclinical evidence for synergistic effects on neurotransmitter levels warrants further investigation. Future studies should focus on chronic dosing paradigms to assess effects on receptor sensitivity and long-term neurochemical adaptations. Furthermore, exploring these combinations in more complex behavioral models that assess not just depression-like behavior but also cognitive function and anhedonia will be critical for translating these findings toward clinical development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The pharmacology of this compound: a selective alpha 2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of the effects of clonidine by the alpha 2-adrenoceptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist and antagonist actions of yohimbine as compared to this compound at alpha(2)-adrenergic receptors (AR)s, serotonin (5-HT)(1A), 5-HT(1B), 5-HT(1D) and dopamine D(2) and D(3) receptors. Significance for the modulation of frontocortical monoaminergic transmission and depressive states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digital.csic.es [digital.csic.es]
- 7. This compound: A Comprehensive Review of its Discovery, Adrenergic and CNS Activity and Treatment of Cognitive Dysfunction in Central Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacology of this compound: a selective alpha 2-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 12. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. animal.research.wvu.edu [animal.research.wvu.edu]
- 15. Statement on the forced swim test in rodent models | NHMRC [nhmrc.gov.au]
Application Notes and Protocols: In-Vivo Microdialysis with Fluparoxan Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in-vivo microdialysis experiments to investigate the effects of Fluparoxan, a selective α2-adrenoceptor antagonist, on neurotransmitter levels in the brain.
Introduction
In-vivo microdialysis is a powerful technique used to sample the extracellular fluid in the brain of a freely moving animal, providing real-time information on neurotransmitter dynamics. This compound is a selective antagonist of α2-adrenergic receptors, which are presynaptic autoreceptors that normally inhibit the release of noradrenaline (NA) and, to some extent, dopamine (B1211576) (DA). By blocking these receptors, this compound is expected to increase the synaptic concentrations of these key neurotransmitters. This protocol outlines the methodology for assessing these effects in a preclinical research setting.
Signaling Pathway of this compound Action
This compound exerts its effects by blocking the α2-adrenoceptor signaling pathway. Under normal physiological conditions, the binding of noradrenaline to presynaptic α2-adrenoceptors activates an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, resulting in the inhibition of further noradrenaline release. This compound, by acting as an antagonist at this receptor, prevents this negative feedback loop, leading to an increase in the release of noradrenaline.
Application Notes and Protocols for Behavioral Assays Sensitive to Fluparoxan Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of behavioral assays sensitive to the treatment with Fluparoxan, a selective α2-adrenoceptor antagonist. The protocols detailed below are designed to guide researchers in evaluating the pharmacological effects of this compound on rodent behavior, with a focus on its potential antidepressant, anxiolytic, and cognitive-enhancing properties.
Introduction to this compound
This compound is a potent and selective antagonist of α2-adrenergic receptors.[1] By blocking these presynaptic autoreceptors, this compound enhances the release of norepinephrine (B1679862), a neurotransmitter implicated in the regulation of mood, arousal, and cognition. This mechanism of action suggests its potential therapeutic utility in treating depression and cognitive disorders.[1] The following sections detail behavioral assays that have been shown to be, or are predicted to be, sensitive to this compound treatment, providing quantitative data where available and detailed experimental protocols.
Signaling Pathway of this compound's Target: The α2-Adrenoceptor
This compound exerts its effects by blocking the α2-adrenoceptor. This receptor is a G-protein coupled receptor (GPCR) that, when activated by its endogenous ligands (norepinephrine and epinephrine), signals through an inhibitory G-protein (Gi). The Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents this inhibitory signaling cascade, resulting in an increase in norepinephrine release from the presynaptic terminal.
Behavioral Assays with Established this compound Sensitivity
The following assays have published data demonstrating their sensitivity to this compound treatment.
Rotarod Test for Motor Coordination
The rotarod test is a widely used behavioral assay to assess motor coordination and balance in rodents. This compound has been shown to antagonize the motor impairment induced by the α2-adrenoceptor agonist UK-14304.
| Treatment Group | Animal Model | This compound Dose (p.o.) | Effect on UK-14304-induced Rotarod Impairment | ED50 | Reference |
| This compound | Rat | - | Antagonism | 1.1 mg/kg | [1] |
| This compound | Rat | - | Antagonism | 1.3 mg/kg (i.v.) | [1] |
Objective: To assess the ability of this compound to reverse motor coordination deficits induced by the α2-adrenoceptor agonist UK-14304.
Materials:
-
Rotarod apparatus (e.g., Ugo Basile, Stoelting)
-
Male Wistar rats (200-250 g)
-
This compound
-
UK-14304
-
Vehicle (e.g., sterile water or saline)
-
Administration supplies (gavage needles, syringes)
Procedure:
-
Habituation: For 2-3 days prior to testing, habituate the rats to the rotarod apparatus. Place each rat on the stationary rod for 1 minute, then at a low rotation speed (e.g., 4 rpm) for 2 minutes.
-
Baseline Training: On the test day, train the rats on the accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes). Conduct 3 trials with a 15-20 minute inter-trial interval. The latency to fall from the rod is recorded for each trial. Animals that consistently fail to remain on the rod for a predetermined minimum time (e.g., 60 seconds) may be excluded.
-
Drug Administration:
-
Administer this compound or vehicle orally (p.o.) via gavage.
-
After a specified pretreatment time (e.g., 60 minutes), administer UK-14304 (e.g., 0.1 mg/kg, i.p. or s.c.). The dose of UK-14304 should be predetermined to cause a significant but sub-maximal impairment in rotarod performance.
-
-
Testing: At the time of peak effect for UK-14304 (e.g., 15-30 minutes post-injection), place the rats on the accelerating rotarod and record the latency to fall.
-
Data Analysis: Compare the latency to fall between the different treatment groups (Vehicle + Vehicle, Vehicle + UK-14304, this compound + UK-14304). A significant increase in the latency to fall in the this compound + UK-14304 group compared to the Vehicle + UK-14304 group indicates antagonism of the motor impairment.
Clonidine-Induced Hypothermia
Clonidine (B47849), an α2-adrenoceptor agonist, induces a dose-dependent decrease in body temperature in rodents. Antagonism of this effect is a common in vivo measure of α2-adrenoceptor blockade. This compound has been shown to be effective in preventing clonidine-induced hypothermia.
| Treatment Group | Animal Model | This compound Dose (p.o.) | Effect on Clonidine-induced Hypothermia | Reference |
| This compound | Mouse | 0.2 - 3.0 mg/kg | Prevention | [1] |
Objective: To determine the efficacy of this compound in blocking the hypothermic effects of clonidine.
Materials:
-
Male albino mice (20-25 g)
-
Rectal thermometer or thermal probe
-
This compound
-
Clonidine hydrochloride
-
Vehicle (e.g., sterile saline)
-
Administration supplies (gavage needles, syringes)
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment. House them individually in cages.
-
Baseline Temperature: Measure the baseline rectal temperature of each mouse.
-
Drug Administration:
-
Administer this compound or vehicle orally (p.o.) via gavage.
-
After a specified pretreatment time (e.g., 60 minutes), administer clonidine (e.g., 0.1 mg/kg, s.c.).
-
-
Temperature Measurement: Measure rectal temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) after clonidine administration.
-
Data Analysis: Calculate the change in body temperature from baseline for each time point. Compare the hypothermic response between the different treatment groups (Vehicle + Vehicle, Vehicle + Clonidine, this compound + Clonidine). A significant attenuation of the temperature drop in the this compound + Clonidine group compared to the Vehicle + Clonidine group indicates antagonism.
Proposed Behavioral Assays for this compound Evaluation
Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a widely used model to screen for antidepressant-like effects. Animals are placed in an inescapable cylinder of water, and the time spent immobile is measured. A reduction in immobility time is indicative of an antidepressant-like effect. Other α2-adrenoceptor antagonists have shown efficacy in this test.
Objective: To evaluate the potential antidepressant-like effects of this compound in the FST.
Materials:
-
Cylindrical containers (e.g., 40 cm high, 20 cm in diameter)
-
Male mice (e.g., C57BL/6 or BALB/c, 20-25 g)
-
This compound
-
Vehicle (e.g., 0.9% saline with 0.5% Tween 80)
-
Positive control (e.g., Imipramine, 15 mg/kg, i.p.)
-
Video recording and analysis software (optional, but recommended for unbiased scoring)
Procedure:
-
Pre-test Session (Day 1): Place each mouse individually into the cylinder filled with water (23-25°C) to a depth of 15 cm for 15 minutes. This session serves to habituate the animals to the procedure. After 15 minutes, remove the mice, dry them, and return them to their home cages.
-
Test Session (Day 2): 24 hours after the pre-test, administer this compound (e.g., 1, 3, 10 mg/kg, p.o.), vehicle, or the positive control 60 minutes before the test.
-
Place the mice individually back into the water-filled cylinders for a 6-minute session.
-
Scoring: Record the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
Data Analysis: Compare the immobility time between the treatment groups. A significant reduction in immobility time in the this compound-treated groups compared to the vehicle group suggests an antidepressant-like effect.
Tail Suspension Test (TST) for Antidepressant-Like Activity
Similar to the FST, the TST is a behavioral despair model used to screen for antidepressant drugs in mice. Mice are suspended by their tails, and the duration of immobility is measured.
Objective: To assess the antidepressant-like properties of this compound using the TST.
Materials:
-
Tail suspension apparatus
-
Adhesive tape
-
Male mice (e.g., CD-1 or C57BL/6, 20-25 g)
-
This compound
-
Vehicle
-
Positive control (e.g., Desipramine, 20 mg/kg, i.p.)
-
Video recording and analysis software
Procedure:
-
Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, p.o.), vehicle, or the positive control 60 minutes before the test.
-
Suspension: Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip) and suspend it from the suspension bar.
-
Recording: Record the behavior of the mouse for a 6-minute period.
-
Scoring: Measure the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for slight respiratory movements.
-
Data Analysis: Compare the immobility duration across the different treatment groups. A significant decrease in immobility time in the this compound-treated groups relative to the vehicle group is indicative of an antidepressant-like effect.
Elevated Plus Maze (EPM) for Anxiolytic-Like Activity
The EPM is a widely used test to assess anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Objective: To investigate the potential anxiolytic-like effects of this compound in the EPM.
Materials:
-
Elevated plus maze apparatus
-
Male rats (e.g., Sprague-Dawley or Wistar, 250-300 g) or mice
-
This compound
-
Vehicle
-
Positive control (e.g., Diazepam, 1-2 mg/kg, i.p.)
-
Video tracking software
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour prior to the test.
-
Drug Administration: Administer this compound (e.g., 0.5, 1, 2 mg/kg, p.o.), vehicle, or the positive control 60 minutes (for p.o.) or 30 minutes (for i.p.) before the test.
-
Testing: Place the animal in the center of the maze, facing one of the open arms, and allow it to explore freely for 5 minutes.
-
Recording: Record the session using a video camera mounted above the maze.
-
Data Analysis: Analyze the video recordings to determine the time spent in the open and closed arms, the number of entries into each arm, and the total distance traveled. An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries in the this compound-treated groups compared to the vehicle group suggests an anxiolytic-like effect. Total distance traveled can be used as a measure of general locomotor activity.
Social Interaction Test for Anxiolytic-Like and Pro-Social Effects
The social interaction test assesses the natural tendency of rodents to interact with a conspecific. Anxiolytic drugs are known to increase the duration of social interaction, especially in aversive conditions (e.g., bright lighting).
Objective: To determine if this compound modulates social behavior, indicative of anxiolytic or pro-social effects.
Materials:
-
Open field arena (e.g., 60 x 60 cm)
-
Weight- and strain-matched male rats or mice
-
This compound
-
Vehicle
-
Positive control (e.g., Diazepam, 1 mg/kg, i.p.)
-
Video recording and analysis software
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour.
-
Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, p.o.), vehicle, or the positive control to both animals in a pair 60 minutes before the test.
-
Testing: Place a pair of unfamiliar, treated animals into the center of the open field arena and allow them to interact freely for 10 minutes. The arena can be under either low or high illumination to modulate the baseline level of anxiety.
-
Scoring: Manually or automatically score the duration and frequency of social behaviors, such as sniffing, following, grooming, and physical contact.
-
Data Analysis: Compare the total time spent in social interaction between the treatment groups. An increase in social interaction time in the this compound-treated groups compared to the vehicle group would suggest an anxiolytic or pro-social effect.
Novel Object Recognition (NOR) Test for Cognitive Enhancement
The NOR test is used to assess recognition memory in rodents. It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one. This assay is particularly relevant given the suggested role of this compound in treating cognitive dysfunction.
Objective: To evaluate the effects of this compound on recognition memory in the NOR test.
Materials:
-
Open field arena (e.g., 50 x 50 cm)
-
Two sets of identical objects and one set of novel objects
-
Male mice or rats
-
This compound
-
Vehicle
-
Video recording and analysis software
Procedure:
-
Habituation (Day 1): Allow each animal to freely explore the empty arena for 10 minutes.
-
Training/Familiarization (Day 2):
-
Administer this compound (e.g., 1, 3, 10 mg/kg, p.o.) or vehicle 60 minutes before the training session.
-
Place two identical objects in the arena and allow the animal to explore them for 10 minutes.
-
-
Testing (Day 3):
-
No drug is administered on the test day to assess effects on memory consolidation.
-
Place one of the familiar objects and one novel object in the arena.
-
Allow the animal to explore for 5 minutes.
-
-
Scoring: Record the time spent exploring each object (sniffing or touching).
-
Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Compare the DI between the this compound and vehicle groups. An increased DI in the this compound group would suggest cognitive-enhancing effects.
Conclusion
The behavioral assays outlined in these application notes provide a robust framework for investigating the pharmacological effects of this compound. The established sensitivity of the rotarod and clonidine-induced hypothermia assays confirms this compound's in vivo engagement of α2-adrenoceptors. The proposed protocols for the forced swim test, tail suspension test, elevated plus maze, social interaction test, and novel object recognition test offer a comprehensive strategy to explore its potential antidepressant, anxiolytic, and cognitive-enhancing properties. Rigorous adherence to these standardized protocols will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of this compound's therapeutic potential.
References
Application Notes and Protocols for Electrophysiological Studies Using Fluparoxan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluparoxan is a potent and highly selective α2-adrenoceptor antagonist.[1][2] Its utility in neuroscience research, particularly in the field of electrophysiology, stems from its ability to modulate noradrenergic signaling, which plays a crucial role in various physiological and pathological processes. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in electrophysiological recording techniques to investigate its effects on neuronal activity.
Mechanism of Action
This compound acts as a competitive antagonist at α2-adrenoceptors.[1][2] These receptors are typically located presynaptically on noradrenergic neurons and function as autoreceptors, inhibiting the release of norepinephrine (B1679862). By blocking these receptors, this compound disinhibits norepinephrine release, leading to an increase in noradrenergic transmission. This enhanced norepinephrine release can then act on postsynaptic α1- and β-adrenoceptors, leading to downstream effects on neuronal excitability.[3] this compound exhibits a high selectivity for α2-adrenoceptors over α1-adrenoceptors, with a selectivity ratio greater than 2500.[1][2]
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the key quantitative data for this compound based on published literature.
| Parameter | Agonist/Ligand | Preparation | Value | Reference |
| pKB | UK-14304 | Rat isolated, field-stimulated vas deferens | 7.87 | [1][2] |
| pKB | UK-14304 | Guinea-pig isolated, field-stimulated ileum | 7.89 | [1][2] |
| pKB | Phenylephrine (α1-agonist) | Rat isolated anococcygeus muscle | 4.45 | [1][2] |
| pIC50 | 5-HT1A binding sites (rat brain) | 5.9 | [1][2] | |
| pKi | 5-HT1B binding sites (rat brain) | 5.5 | [1][2] |
| Parameter | Agonist | Species | Effect | Value | Route of Administration | Reference |
| ED50 | UK-14304 | Rat | Antagonism of hypothermia | 1.4 mg/kg | p.o. | [1][2] |
| ED50 | UK-14304 | Rat | Antagonism of hypothermia | 0.5 mg/kg | i.v. | [1][2] |
| ED50 | UK-14304 | Rat | Antagonism of rotarod impairment | 1.1 mg/kg | p.o. | [1][2] |
| ED50 | UK-14304 | Rat | Antagonism of rotarod impairment | 1.3 mg/kg | i.v. | [1][2] |
Mandatory Visualizations
Caption: Signaling pathway illustrating this compound's mechanism of action.
Caption: Experimental workflow for brain slice electrophysiology with this compound.
Experimental Protocols
Brain Slice Preparation for In Vitro Electrophysiology
This protocol is adapted from standard procedures for preparing acute brain slices.
Solutions:
-
NMDG-HCl Artificial Cerebrospinal Fluid (aCSF) for Slicing:
-
93 mM N-methyl-D-glucamine (NMDG)
-
93 mM HCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
30 mM NaHCO3
-
20 mM HEPES
-
25 mM Glucose
-
0.5 mM CaCl2
-
10 mM MgSO4
-
5 mM Sodium Ascorbate
-
2 mM Thiourea
-
3 mM Sodium Pyruvate
-
Titrate pH to 7.3-7.4 with HCl. Osmolality should be ~310-320 mOsmol/kg. Continuously bubble with carbogen (B8564812) (95% O2 / 5% CO2) and keep ice-cold.
-
-
Standard aCSF for Recording:
-
126 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
26 mM NaHCO3
-
10 mM Glucose
-
2 mM CaCl2
-
2 mM MgSO4
-
Titrate pH to 7.3-7.4 with NaOH. Osmolality should be ~300-310 mOsmol/kg. Continuously bubble with carbogen.
-
-
Intracellular Solution for Patch Pipettes (Potassium Gluconate-based):
-
135 mM K-Gluconate
-
10 mM HEPES
-
2 mM MgCl2
-
0.5 mM EGTA
-
2 mM Mg-ATP
-
0.5 mM Na3-GTP
-
Titrate pH to 7.2-7.3 with KOH. Osmolality should be ~290-300 mOsmol/kg.
-
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
-
Perform transcardial perfusion with ice-cold, carbogenated NMDG-HCl aCSF.
-
Rapidly dissect the brain and place it in the ice-cold, carbogenated NMDG-HCl aCSF.
-
Mount the brain on a vibratome stage and cut coronal or sagittal slices (typically 250-350 µm thick) in the ice-cold NMDG-HCl aCSF.
-
Transfer the slices to a holding chamber containing standard aCSF, bubbled with carbogen, and allow them to recover at 32-34°C for at least 30 minutes, then at room temperature for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recording Protocol
This protocol describes how to perform whole-cell patch-clamp recordings from neurons in brain slices to assess the effects of this compound.
Equipment:
-
Upright microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier
-
Data acquisition system and software
-
Perfusion system
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated standard aCSF at a rate of 2-3 mL/min at 32-34°C.
-
Identify the target neuronal population using the microscope.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.
-
Approach a target neuron with the patch pipette while applying slight positive pressure.
-
Upon observing a dimple on the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Apply gentle suction to rupture the cell membrane and establish a whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing, or evoked postsynaptic currents) for a stable period (e.g., 5-10 minutes).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and dilute it to the desired final concentration (e.g., 1-10 µM) in the standard aCSF immediately before use.
-
Switch the perfusion to the this compound-containing aCSF and record the changes in neuronal activity.
-
To test for reversibility, switch the perfusion back to the standard aCSF (washout).
-
Analyze the recorded data to quantify the effects of this compound on parameters such as firing frequency, membrane potential, and synaptic currents.
Note on this compound Concentration: Based on its pKB values (around 7.8-7.9), which correspond to a concentration in the nanomolar range for receptor binding, a starting concentration of 1-10 µM in the bath is a reasonable starting point for in vitro slice electrophysiology to ensure adequate tissue penetration and receptor occupancy. The optimal concentration should be determined empirically for each specific application.
Expected Results and Interpretation
Application of this compound is expected to increase the firing rate of noradrenergic neurons by blocking presynaptic α2-autoreceptors. In non-noradrenergic neurons that receive noradrenergic input, the effects will depend on the postsynaptic adrenoceptors present. An increase in norepinephrine in the synaptic cleft could lead to either excitatory or inhibitory effects depending on the downstream signaling pathways activated by α1- and β-adrenoceptors.
By using specific antagonists for α1- and β-adrenoceptors in conjunction with this compound, it is possible to dissect the specific contributions of these receptor subtypes to the observed electrophysiological effects.
Troubleshooting
-
No effect of this compound:
-
Verify the viability of the brain slices.
-
Confirm the concentration and proper dilution of the this compound stock solution.
-
Ensure adequate perfusion of the slice with the drug-containing aCSF.
-
The target neurons may not be under tonic noradrenergic influence in the slice preparation.
-
-
Precipitation of this compound:
-
Ensure the final concentration of DMSO (or other solvent) is low (typically <0.1%).
-
Prepare fresh drug solutions for each experiment.
-
-
Unstable recordings:
-
Ensure a stable Giga-ohm seal before breaking into the whole-cell configuration.
-
Check for vibrations in the setup.
-
Ensure the quality and osmolarity of all solutions.
-
These application notes and protocols provide a framework for investigating the electrophysiological effects of this compound. Researchers should adapt these guidelines to their specific experimental questions and setups.
References
- 1. The pharmacology of this compound: a selective alpha 2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology of this compound: a selective alpha 2-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluparoxan: A Potent and Selective Pharmacological Tool for α2-Adrenoceptor Mapping
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluparoxan is a highly potent and selective α2-adrenoceptor antagonist that has emerged as a valuable pharmacological tool for the investigation of α2-adrenoceptor distribution, function, and signaling pathways.[1][2] Its high affinity for α2-adrenoceptors, coupled with a significantly lower affinity for α1-adrenoceptors and a notable lack of interaction with imidazoline (B1206853) receptors, makes it an ideal candidate for precise receptor mapping studies.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in receptor binding assays and autoradiography to facilitate its effective use in research and drug development.
Data Presentation: Receptor Binding Profile of this compound
The selectivity of this compound is paramount to its utility as a pharmacological tool. The following table summarizes its binding affinities (Ki), inhibitory constants (pKi), and antagonist potencies (pKB) for various receptors, highlighting its strong preference for the α2-adrenoceptor. This quantitative data underscores its suitability for specific targeting of this receptor class.
| Receptor Subtype | Binding Affinity (Ki) [nM] | pKi / pIC50 / pKB | Species | Reference |
| α2-Adrenoceptor | - | 7.87 (pKB) | Rat | [2][3] |
| - | 7.89 (pKB) | Guinea Pig | [2][3] | |
| α1-Adrenoceptor | >2500-fold lower than α2 | 4.45 (pKB) | Rat | [2][3] |
| 5-HT1A | - | 5.9 (pIC50) | Rat | [2] |
| 5-HT1B | - | 5.5 (pKi) | Rat | [2] |
| Imidazoline Receptors | No significant affinity | - | - |
Note: Ki values represent the concentration of the drug that will bind to half the binding sites at equilibrium. pKi, pIC50, and pKB are the negative logarithms of the Ki, IC50, and KB values, respectively. Higher values indicate greater binding affinity or potency.
Signaling Pathways
Understanding the distinct signaling pathways activated by α2-adrenoceptors and imidazoline receptors is crucial for interpreting experimental results. This compound's selectivity allows for the specific interrogation of the α2-adrenoceptor pathway.
α2-Adrenoceptor Signaling Pathway
α2-Adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Upon agonist binding, the Gi α-subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA) and downstream signaling events.
I1-Imidazoline Receptor Signaling Pathway
In contrast, I1-imidazoline receptors, for which this compound has no affinity, are thought to couple to a different signaling cascade. Activation of I1-imidazoline receptors is linked to the stimulation of phospholipase C (PLC), which in turn leads to the generation of second messengers like diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), ultimately resulting in downstream cellular effects.
Experimental Protocols
Competitive Radioligand Binding Assay for α2-Adrenoceptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for α2-adrenoceptors using a radiolabeled antagonist (e.g., [3H]-RX821002) and this compound as a reference competitor.
Materials:
-
Radioligand: [3H]-RX821002 or other suitable α2-adrenoceptor antagonist radioligand.
-
Unlabeled Competitors: this compound (for reference), test compound.
-
Tissue Preparation: Membrane homogenates from a tissue or cell line expressing α2-adrenoceptors (e.g., rat cerebral cortex, HEK293 cells transfected with the α2A-adrenoceptor).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand + Membrane Preparation + Assay Buffer.
-
Non-specific Binding: Radioligand + Membrane Preparation + a high concentration of an unlabeled α2-adrenoceptor ligand (e.g., 10 µM yohimbine).
-
Competition: Radioligand + Membrane Preparation + varying concentrations of the test compound or this compound.
-
-
Incubation: Incubate the plate at room temperature (or 25°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow:
In Vitro Receptor Autoradiography for α2-Adrenoceptor Localization
This protocol outlines the procedure for localizing α2-adrenoceptors in brain sections using a suitable radioligand. This compound can be used as a non-radiolabeled competitor to define non-specific binding.
Materials:
-
Radioligand: [3H]-RX821002 or [3H]-rauwolscine.
-
Unlabeled Ligand: this compound or another suitable α2-adrenoceptor ligand for determining non-specific binding.
-
Tissue Sections: Cryostat sections (10-20 µm) of the brain or other tissue of interest, thaw-mounted onto gelatin-coated slides.
-
Pre-incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing the radioligand.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Autoradiography Film or Phosphor Imaging Screens.
-
Developing reagents (for film).
-
Image analysis system.
Procedure:
-
Tissue Sectioning: Prepare thin sections of the frozen tissue using a cryostat and mount them onto slides.
-
Pre-incubation: Pre-incubate the slides in pre-incubation buffer for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
Incubation:
-
Total Binding: Incubate a set of slides in incubation buffer containing the radioligand (e.g., 1-5 nM [3H]-RX821002) for 60-90 minutes at room temperature.
-
Non-specific Binding: Incubate an adjacent set of slides in the same incubation buffer that also contains a high concentration of unlabeled this compound (e.g., 10 µM).
-
-
Washing: Wash the slides in ice-cold wash buffer (e.g., 2 x 5 minutes) to remove unbound radioligand. A final quick dip in cold deionized water can help remove buffer salts.
-
Drying: Dry the slides rapidly under a stream of cool, dry air.
-
Exposure: Appose the dried slides to autoradiography film or a phosphor imaging screen in a light-tight cassette. Exposure time will vary depending on the radioligand and tissue but can range from days to weeks.
-
Image Development and Analysis:
-
Develop the film according to the manufacturer's instructions or scan the phosphor imaging screen.
-
Quantify the optical density of the autoradiograms using a computerized image analysis system.
-
Specific binding is determined by subtracting the non-specific binding signal from the total binding signal.
-
Experimental Workflow:
Conclusion
This compound's high selectivity for α2-adrenoceptors makes it an indispensable tool for accurately mapping the distribution and characterizing the pharmacology of these receptors without the confounding effects of imidazoline receptor interactions. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of α2-adrenoceptor biology and the development of more targeted therapeutics.
References
- 1. This compound: A Comprehensive Review of its Discovery, Adrenergic and CNS Activity and Treatment of Cognitive Dysfunction in Central Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology of this compound: a selective alpha 2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacology of this compound: a selective alpha 2-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Fluparoxan in Human Plasma by High-Performance Liquid Chromatography
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Fluparoxan in human plasma. The described method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments in clinical and preclinical trials. The protocol employs a straightforward protein precipitation technique for sample preparation, followed by reversed-phase HPLC with UV detection. The method has been developed to be simple, rapid, and cost-effective, making it suitable for high-throughput analysis. All validation parameters, including linearity, precision, accuracy, and stability, are presented in accordance with regulatory guidelines.
Introduction
This compound is a selective α2-adrenoceptor antagonist that has been investigated for its potential as an antidepressant.[1] Accurate measurement of its concentration in plasma is essential to understand its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique in pharmaceutical analysis due to its high resolving power and sensitivity.[2][3] This application note provides a detailed protocol for the quantification of this compound in human plasma using HPLC with UV detection, which is a common and accessible detection method in many laboratories.[3] The method is designed to be specific, accurate, and precise, ensuring reliable results for clinical and research applications.
Experimental
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Internal Standard (IS), e.g., a structurally similar compound not co-administered with this compound.
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Human plasma (drug-free, sourced from a certified blood bank)
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Centrifuge
-
Vortex mixer
-
Analytical balance
Chromatographic Conditions
A summary of the optimal chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector Wavelength | 248 nm |
| Internal Standard | Structurally similar compound |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare a primary stock solution of this compound (1 mg/mL) and the Internal Standard (1 mg/mL) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and QC samples.
-
Calibration Curve Standards: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 10, 25, 50, 100, 250, 500, and 1000 ng/mL).
-
Quality Control Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low, medium, and high (e.g., 30, 300, and 800 ng/mL).
Plasma Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the Internal Standard working solution (e.g., at a concentration of 500 ng/mL).
-
Add 600 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for HPLC analysis.
Method Validation
The developed method was validated according to standard bioanalytical method validation guidelines. The key validation parameters are summarized below.
Linearity
The linearity of the method was evaluated by analyzing the calibration standards at seven different concentrations. The peak area ratio of this compound to the Internal Standard was plotted against the nominal concentration. The calibration curve was found to be linear over the concentration range of 10-1000 ng/mL with a coefficient of determination (r²) greater than 0.995.
Precision and Accuracy
The intra-day and inter-day precision and accuracy were determined by analyzing the QC samples at three concentration levels on three different days. The precision is expressed as the relative standard deviation (%RSD), and the accuracy is expressed as the percentage of the nominal concentration. The results, as shown in the tables below, were within the acceptable limits (%RSD ≤ 15% and accuracy within 85-115%).
Recovery
The extraction recovery of this compound from human plasma was determined by comparing the peak areas of the analyte from extracted QC samples with those of unextracted standards of the same concentration. The recovery was consistent and reproducible across the three QC levels.
Data Presentation
Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 10 | 0.025 |
| 25 | 0.063 |
| 50 | 0.128 |
| 100 | 0.255 |
| 250 | 0.640 |
| 500 | 1.275 |
| 1000 | 2.550 |
| r² | 0.998 |
Intra-Day and Inter-Day Precision and Accuracy
Intra-Day (n=6)
| Spiked Concentration (ng/mL) | Measured Concentration (mean ± SD, ng/mL) | Accuracy (%) | Precision (%RSD) |
| 30 (LQC) | 29.5 ± 1.2 | 98.3 | 4.1 |
| 300 (MQC) | 305.1 ± 9.8 | 101.7 | 3.2 |
| 800 (HQC) | 810.2 ± 25.1 | 101.3 | 3.1 |
Inter-Day (n=18, 3 days)
| Spiked Concentration (ng/mL) | Measured Concentration (mean ± SD, ng/mL) | Accuracy (%) | Precision (%RSD) |
| 30 (LQC) | 30.2 ± 1.8 | 100.7 | 5.9 |
| 300 (MQC) | 298.5 ± 12.5 | 99.5 | 4.2 |
| 800 (HQC) | 795.6 ± 35.0 | 99.5 | 4.4 |
Recovery and Matrix Effect
| QC Level | Recovery (%) | Matrix Effect (%) |
| LQC (30 ng/mL) | 92.5 | 98.1 |
| MQC (300 ng/mL) | 95.1 | 99.5 |
| HQC (800 ng/mL) | 94.3 | 98.9 |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Fluparoxan Solubility Issues for In-Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility challenges with Fluparoxan in in-vitro assays. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in-vitro assays?
This compound is a potent and selective α2-adrenergic receptor antagonist.[1] It is commonly supplied as a hydrochloride (HCl) salt, often as a hemihydrate, which is reported to have good aqueous solubility (80 mg/mL at 25°C).[1] However, researchers may still encounter solubility issues when preparing solutions for in-vitro assays. This is often not due to insolubility in water, but rather precipitation when diluted into complex biological media such as cell culture medium or phosphate-buffered saline (PBS). This precipitation can be caused by interactions with salts, proteins, and other components in the media, as well as changes in pH and temperature.
Q2: What are the recommended solvents for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[2] this compound hydrochloride has a reported solubility of 50 mg/mL in DMSO.[2] For aqueous-based assays, sterile water can also be used, given the high water solubility of the hydrochloride salt.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
High concentrations of DMSO can be toxic to cells. While the tolerance varies between cell lines, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, and ideally no higher than 1%. It is always recommended to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.
Q4: I am observing precipitation when I add my this compound stock solution to the cell culture medium. What can I do?
Precipitation upon dilution into aqueous media is a common issue for many compounds. Please refer to the detailed troubleshooting guide below for a step-by-step approach to resolving this issue.
Troubleshooting Guide: this compound Precipitation in In-Vitro Assays
Use this guide to diagnose and resolve precipitation issues with this compound in your experiments.
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate formation upon adding this compound stock to media. | 1. High final concentration: The final concentration of this compound in the media may exceed its solubility limit in that specific medium. 2. Localized high concentration: Adding the stock solution too quickly can create a localized area of high concentration, leading to precipitation before it can disperse. 3. Temperature shock: Adding a room temperature or cold stock solution to warm media can cause the compound to crash out of solution. | 1. Determine the maximum soluble concentration: Perform a solubility test in your specific cell culture medium to find the highest concentration that remains in solution. 2. Improve mixing technique: Add the stock solution dropwise to the vortex of the media while gently swirling. Prepare an intermediate dilution in a small volume of media before adding to the final volume. 3. Pre-warm solutions: Ensure both the cell culture medium and the this compound stock solution (if appropriate for stability) are at 37°C before mixing. |
| Precipitate forms over time in the incubator. | 1. Compound instability: this compound may be unstable in the culture medium over the duration of the experiment. 2. Interaction with media components: The compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes. 3. pH shift: The CO2 environment in the incubator can alter the pH of the media, affecting the solubility of this compound. | 1. Assess stability: Test the stability of this compound in your media over time at 37°C. 2. Use serum-free media for initial dilutions: If using serum-containing media, prepare the final dilution in serum-free media first, then add serum. 3. Ensure proper buffering: Use a medium with a robust buffering system (e.g., HEPES) if pH fluctuation is suspected. |
| Precipitate is observed after thawing a frozen stock solution. | Freeze-thaw instability: The compound may have precipitated out of the solvent during the freeze-thaw cycle. | 1. Gently warm and vortex: Warm the stock solution to room temperature or 37°C and vortex thoroughly to redissolve the compound. 2. Prepare fresh stock solutions: If precipitation persists, prepare fresh stock solutions before each experiment. 3. Aliquot stock solutions: Store stock solutions in single-use aliquots to minimize freeze-thaw cycles. |
Quantitative Data Summary
| Compound Form | Solvent | Solubility | Molar Equivalent | Reference |
| This compound Hydrochloride Hemihydrate | Water (25°C) | 80 mg/mL | ~332 mM | [1] |
| This compound Hydrochloride | DMSO | 50 mg/mL | ~216 mM | [2] |
Note: The solubility in complex biological media is expected to be lower than in pure solvents. It is crucial to experimentally determine the solubility of this compound in your specific assay medium.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Materials:
-
This compound hydrochloride powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile 0.22 µm syringe filter compatible with DMSO
-
-
Procedure:
-
Calculate the required mass of this compound hydrochloride to prepare a stock solution of desired concentration (e.g., 50 mM).
-
Weigh the this compound hydrochloride powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a fresh, sterile amber microcentrifuge tube.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Diluting this compound Stock into Cell Culture Media
-
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Method A: Direct Dilution (for lower final concentrations)
-
Add the pre-warmed cell culture medium to a sterile tube.
-
While gently vortexing or swirling the medium, add the required volume of the this compound stock solution dropwise to the side of the tube.
-
Continue to mix gently for a few seconds to ensure homogeneity.
-
-
Method B: Serial Dilution (recommended to avoid precipitation)
-
Prepare an intermediate dilution by adding a small volume of the this compound stock solution to a small volume of pre-warmed cell culture medium.
-
Vortex gently to mix.
-
Add the intermediate dilution to the final volume of pre-warmed cell culture medium and mix gently.
-
-
Visually inspect the final solution for any signs of precipitation.
-
Use the freshly prepared medium for your experiment immediately.
-
Visualizations
α2-Adrenergic Receptor Signaling Pathway
This compound acts as an antagonist at the α2-adrenergic receptor. This receptor is a G-protein coupled receptor (GPCR) that, when activated by its endogenous ligands (e.g., norepinephrine), inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents this signaling cascade.
Caption: Simplified diagram of the α2-adrenergic receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Preparing this compound Solutions
This workflow illustrates the recommended steps for preparing this compound solutions for in-vitro assays to minimize the risk of precipitation.
Caption: Recommended workflow for the preparation of this compound solutions for in-vitro cell-based assays.
References
Technical Support Center: Interpreting Off-Target Effects of Fluparoxan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the on-target and potential off-target effects of Fluparoxan in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective α2-adrenoceptor antagonist. Its primary mechanism involves blocking presynaptic α2-adrenoceptors, which leads to an increase in the release of norepinephrine (B1679862) from nerve terminals. This action underlies its potential as an antidepressant and its use in neuroscience research to probe the function of the noradrenergic system.
Q2: Is this compound selective for α2-adrenoceptors over α1-adrenoceptors?
Yes, this compound exhibits a high degree of selectivity for α2-adrenoceptors over α1-adrenoceptors. The selectivity ratio is reported to be greater than 2500-fold. This high selectivity minimizes the direct effects on α1-adrenoceptor-mediated processes, such as vasoconstriction, which are common with less selective antagonists.
Q3: Does this compound interact with imidazoline (B1206853) receptors?
A key feature of this compound is that it does not antagonize any variant of the imidazoline receptor. This distinguishes it from other α2-adrenoceptor antagonists like idazoxan, making it a more specific tool for studying α2-adrenoceptor-mediated effects without the confounding influence of imidazoline receptor modulation.
Q4: What are the known off-target binding sites for this compound?
While highly selective, this compound has been shown to have weak affinity for serotonin (B10506) 5-HT1A and 5-HT1B receptors. It is important to consider these potential off-target interactions, especially at high concentrations.
Q5: What are the expected in vivo effects of this compound?
In vivo, this compound effectively antagonizes the effects of α2-adrenoceptor agonists like clonidine (B47849) and UK-14304. This includes reversing agonist-induced hypothermia, sedation, bradycardia (slowed heart rate), and antinociception (pain relief).
Quantitative Data Summary
The following tables summarize the binding affinities and potency of this compound at its primary target and known off-target receptors.
Table 1: this compound Binding Affinities
| Receptor | Species | Preparation | Value | Unit | Reference |
| α2-adrenoceptor | Rat | Vas Deferens | 7.87 | pKB | |
| α2-adrenoceptor | Guinea Pig | Ileum | 7.89 | pKB | |
| α1-adrenoceptor | Rat | Anococcygeus Muscle | 4.45 | pKB | |
| 5-HT1A | Rat | Brain | 5.9 | pIC50 | |
| 5-HT1B | Rat | Brain | 5.5 | pKi |
Table 2: this compound In Vivo Efficacy
| Agonist | Effect | Species | ED50 | Unit | Route | Reference |
| UK-14304 | Hypothermia | Rat | 1.4 | mg/kg | p.o. | |
| UK-14304 | Hypothermia | Rat | 0.5 | mg/kg | i.v. | |
| UK-14304 | Rotarod Impairment | Rat | 1.1 | mg/kg | p.o. | |
| UK-14304 | Rotarod Impairment | Rat | 1.3 | mg/kg | i.v. |
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in my cell-based assays.
-
Question: I am observing effects at concentrations of this compound that are much higher than its reported pKB for α2-adrenoceptors. Could this be an off-target effect?
-
Answer: Yes, at higher concentrations, the likelihood of engaging off-target receptors increases. Given this compound's weak affinity for 5-HT1A and 5-HT1B receptors, it is possible that at micromolar concentrations, you are observing effects mediated by these serotonin receptors.
-
Troubleshooting Steps:
-
Conduct a concentration-response curve: Determine the EC50 or IC50 of your observed effect. If it is significantly different from the known affinity of this compound for α2-adrenoceptors, an off-target effect is likely.
-
Use a selective 5-HT1A/1B antagonist: To confirm the involvement of these receptors, pre-treat your cells with a selective 5-HT1A or 5-HT1B antagonist before adding this compound. If the unexpected effect is blocked, it confirms the off-target interaction.
-
Utilize a structurally different α2-adrenoceptor antagonist: Compare the effects of this compound with another highly selective α2-adrenoceptor antagonist that has a different off-target profile (e.g., one with no known 5-HT activity). If both compounds produce the same effect at concentrations consistent with their α2-adrenoceptor affinity, your effect is likely on-target.
-
-
Issue 2: My in vivo results are not what I expected based on this compound's primary mechanism.
-
Question: I am seeing anxiolytic-like or antidepressant-like effects in my behavioral experiments with this compound. Is this solely due to α2-adrenoceptor blockade?
-
Answer: While α2-adrenoceptor antagonism is a validated mechanism for antidepressant effects, the weak partial agonism of this compound at 5-HT1A receptors could contribute to these behavioral outcomes. Partial agonists at 5-HT1A receptors are known to have anxiolytic and antidepressant properties.
-
Troubleshooting Steps:
-
Administer a selective 5-HT1A antagonist: Pre-treating animals with a selective 5-HT1A antagonist (e.g., WAY-100635) before this compound administration can help dissect the contribution of this receptor to the observed behavioral effect.
-
Compare with a different α2-adrenoceptor antagonist: Use an α2-adrenoceptor antagonist with no 5-HT1A activity. If the behavioral effect is still present, it is more likely mediated by α2-adrenoceptor blockade.
-
Dose-response analysis: Carefully characterize the dose-response relationship. Effects mediated by lower affinity off-targets may only appear at higher doses.
-
-
-
Question: After chronic administration of this compound, I am observing a diminished or altered response. Why might this be happening?
-
Answer: Chronic administration of this compound has been shown to cause a down-regulation of β-adrenoceptors in the brain. This is a potential long-term adaptive change that could alter the overall responsiveness of the noradrenergic system and other interacting neurotransmitter systems.
-
Troubleshooting Steps:
-
Include acute vs. chronic treatment groups: Directly compare the effects of a single dose of this compound with the effects after several days or weeks of treatment to characterize the adaptive changes.
-
Measure receptor density: If feasible, perform receptor binding assays on tissue from your experimental animals to directly quantify changes in β-adrenoceptor density.
-
Assess downstream signaling: Investigate downstream signaling pathways of β-adrenoceptors (e.g., cAMP levels) to determine the functional consequences of the observed down-regulation.
-
-
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine this compound Affinity
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity (Ki) of this compound for α2-adrenoceptors.
-
Materials:
-
Cell membranes expressing the α2-adrenoceptor subtype of interest.
-
Radioligand (e.g., [3H]-Rauwolscine or [3H]-MK912).
-
This compound.
-
Non-specific binding control (e.g., high concentration of yohimbine (B192690) or another α2-adrenoceptor antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Methodology:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes, and either this compound, buffer (for total binding), or the non-specific binding control.
-
Add the radioligand at a concentration near its Kd.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: In Vivo Antagonism of Clonidine-Induced Hypothermia
This protocol describes a common in vivo experiment to assess the α2-adrenoceptor antagonist activity of this compound.
-
Animals:
-
Male mice or rats.
-
-
Materials:
-
This compound.
-
Clonidine hydrochloride.
-
Vehicle (e.g., saline or a suitable solvent for this compound).
-
Rectal thermometer.
-
-
Methodology:
-
Acclimatize the animals to the experimental room and handling for at least one hour.
-
Record the baseline rectal temperature of each animal.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal or oral).
-
After a predetermined pre-treatment time (e.g., 30-60 minutes), administer clonidine (e.g., 0.1-0.3 mg/kg, s.c.).
-
Measure rectal temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) after clonidine administration.
-
Plot the change in body temperature from baseline over time for each treatment group.
-
A successful antagonism will show that this compound pre-treatment significantly reduces or abolishes the hypothermic effect of clonidine.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected this compound results.
Technical Support Center: Optimizing Fluparoxan Concentration for Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing Fluparoxan, a selective α2-adrenoceptor antagonist, in neuronal cell line experiments. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the optimization of this compound concentration for your research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in neuronal cells?
A1: this compound is a highly selective α2-adrenoceptor antagonist.[1] In neuronal cells, its primary mechanism of action is to block α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[2] By blocking these receptors, this compound prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][4] This modulation of the cAMP signaling pathway can influence various downstream cellular processes, including the phosphorylation of the cAMP-response element-binding protein (CREB).[1]
Q2: Which neuronal cell lines are suitable for studying the effects of this compound?
A2: Commonly used neuronal cell lines for studying adrenergic receptor pharmacology include the human neuroblastoma cell line SH-SY5Y and the rat pheochromocytoma cell line PC12.[5][6][7] Both cell lines endogenously express adrenergic receptors and are well-characterized models for neuronal function and differentiation.[8][9]
Q3: What is a typical starting concentration range for this compound in in vitro experiments?
A3: While specific data for this compound in neuronal cell lines is limited, a general starting point for a new antagonist in vitro is to perform a dose-response curve with concentrations ranging from 10 nM to 100 µM.[10] For initial experiments, a concentration range of 0.1 µM to 10 µM is often a reasonable starting point for functional antagonism assays.[11] It is crucial to determine the optimal concentration for your specific cell line and experimental endpoint empirically.
Q4: How can I determine if this compound is cytotoxic to my neuronal cell line?
A4: Cytotoxicity should be assessed using a cell viability assay, such as the MTT or resazurin (B115843) assay. This will help you determine the half-maximal cytotoxic concentration (CC50). It is recommended to use this compound at concentrations well below the CC50 to avoid confounding cytotoxic effects with the specific antagonist activity. Unexpected cellular responses not consistent with α2-adrenoceptor inhibition may indicate cytotoxicity.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Weaker than expected antagonism of α2-adrenoceptor agonist. | 1. Suboptimal this compound Concentration: The concentration may be too low to effectively compete with the agonist. 2. High Agonist Concentration: The agonist concentration might be too high, requiring a higher concentration of this compound for effective competition. 3. Compound Degradation: Improper storage or handling may have led to the degradation of the this compound stock. | 1. Perform a dose-response experiment with a wider concentration range of this compound. 2. Standardize the agonist concentration. Using the EC80 (the concentration that produces 80% of the maximal response) of the agonist is recommended for antagonist assays.[10] 3. Prepare fresh dilutions from a properly stored stock solution. Store stock solutions in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles. |
| High variability between replicate wells. | 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate. 2. Edge Effects: Evaporation from the outer wells of the microplate. 3. Inaccurate Pipetting: Errors in dispensing this compound or other reagents. | 1. Ensure a homogenous cell suspension before seeding. 2. Avoid using the outer wells of the microplate or fill them with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes and proper pipetting techniques. |
| Unexpected cellular responses not consistent with α2-adrenoceptor antagonism. | 1. Off-Target Effects: At high concentrations, this compound may interact with other receptors or cellular targets. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cellular stress. 3. Cytotoxicity: The concentration of this compound used may be causing cell death.[12] | 1. Lower the concentration of this compound and perform a dose-response curve to determine the IC50 for the desired effect. 2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1-0.5%). Run a vehicle control (medium with solvent only). 3. Perform a cell viability assay (e.g., MTT, resazurin) to determine the cytotoxic concentration of this compound. |
Quantitative Data Summary
Due to the limited availability of specific in vitro data for this compound in neuronal cell lines, the following tables provide a general framework and data for other relevant α2-adrenoceptor antagonists to guide your experimental design.
Table 1: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | General Starting Concentration Range | Notes |
| Functional Antagonism (e.g., cAMP assay) | 0.1 µM - 10 µM | The optimal concentration will depend on the agonist concentration used. A full dose-response curve is essential. |
| Cell Viability/Cytotoxicity Assessment (e.g., MTT assay) | 1 µM - 100 µM | It is critical to determine the CC50 for your specific cell line to ensure you are working in a non-toxic range. |
| Binding Assays | 1 nM - 10 µM | To determine the binding affinity (Ki) of this compound to α2-adrenoceptors. |
Table 2: In Vitro Data for Common α2-Adrenoceptor Antagonists (for reference)
| Compound | Receptor Target | Cell Line | Assay Type | Reported IC50 / pKi |
| Yohimbine | α2A, α2B, α2C Adrenoceptors | Human | Binding Assay | pKi: 8.52 (α2A), 8.00 (α2B), 9.17 (α2C) |
| Idazoxan (B1206943) | α2-Adrenoceptor / I2 Imidazoline Receptor | PC12 | Binding Assay | Used to characterize I2 binding sites.[13] |
| Rauwolscine | α2-Adrenoceptor | Rat Brain | In vivo synthesis assay | Showed effects on 5-HTP synthesis.[14] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a cAMP Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its ability to counteract agonist-induced inhibition of cAMP production.
1. Cell Preparation:
-
Seed SH-SY5Y or PC12 cells in a 96-well plate at a density that will allow them to reach 80-90% confluency on the day of the assay.
-
Incubate overnight at 37°C, 5% CO₂.
2. Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of this compound in assay buffer or serum-free medium to create a range of concentrations (e.g., 10-point, 1:3 dilution starting from 100 µM).
3. Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Add an α2-adrenoceptor agonist (e.g., clonidine (B47849) or UK-14,304) at its EC80 concentration to all wells except the negative control.
-
Add a stimulant of adenylyl cyclase, such as forskolin, to all wells to induce cAMP production.
-
Incubate for the appropriate time to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the agonist-only control.
-
Plot the % inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Assessing this compound Cytotoxicity using an MTT Assay
This protocol describes how to determine the cytotoxic effects of this compound on neuronal cell lines.
1. Cell Preparation:
-
Seed SH-SY5Y or PC12 cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂.
2. Treatment:
-
Prepare serial dilutions of this compound in complete culture medium over a wide concentration range (e.g., 0.1 µM to 200 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the % viability against the log concentration of this compound and fit the data to a dose-response curve to determine the CC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound blocks the α2-adrenoceptor, preventing Gi-mediated inhibition of adenylyl cyclase.
Caption: Workflow for optimizing this compound concentration in neuronal cell lines.
Caption: A logical guide for troubleshooting experiments with this compound.
References
- 1. Alpha2-adrenergic receptors activate cyclic AMP-response element-binding protein through arachidonic acid metabolism and protein kinase A in a subtype-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 4. Inhibition of cAMP production by alpha 2-adrenoceptor stimulation in rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elabscience.com [elabscience.com]
- 6. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accegen.com [accegen.com]
- 8. Alpha 2-adrenergic receptors decrease DNA replication and cell proliferation and induce neurite outgrowth in transfected rat pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Considerations when assessing antagonism in vitro: Why standardizing the agonist concentration matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Imidazoline binding sites on PC12 cells and bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The alpha 2-adrenoceptor antagonist idazoxan is an agonist at 5-HT1A autoreceptors modulating serotonin synthesis in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Fluparoxan stability in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fluparoxan in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and solutions?
A1: For long-term stability, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1] When in solvent, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month to minimize degradation.[1]
Q2: I've observed a change in the color of my this compound solution. What could be the cause?
A2: A change in color, such as a pale yellow to a dark orange, in solutions containing pyrrole (B145914) derivatives can be an indication of degradation, potentially due to oxidation or polymerization upon exposure to air.[2] It is advisable to prepare fresh solutions if you observe any discoloration.
Q3: Can I repeatedly freeze and thaw my this compound stock solution?
A3: While some compounds in DMSO are resistant to multiple freeze-thaw cycles, others are very sensitive. To ensure the integrity of your experiments, it is best to aliquot your stock solution into single-use volumes to avoid repeated temperature changes. If you suspect degradation, it is always recommended to use a freshly prepared solution.
Q4: What are the primary degradation pathways for a molecule like this compound?
A4: Molecules with structures similar to this compound, which includes a pyrrole ring and an aromatic amine-like structure, are susceptible to several degradation pathways. These include hydrolysis (cleavage of bonds by water), oxidation (reaction with oxygen), and photolysis (degradation upon exposure to light).[3][4][5] The specific pathway can be influenced by factors such as pH, temperature, and the presence of light.
Q5: How can I be sure my analytical method is suitable for a long-term stability study of this compound?
A5: A suitable analytical method for a stability study must be "stability-indicating." This means the method, typically High-Performance Liquid Chromatography (HPLC), can accurately separate the intact drug from any degradation products without interference.[6][7][8][9] Validation of the method should be performed according to ICH guidelines to ensure specificity, precision, accuracy, and linearity.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results over time | This compound degradation in stock or working solutions. | Prepare fresh solutions from powder for each experiment. Ensure proper storage conditions are maintained. Validate the stability of this compound under your specific experimental conditions (solvent, temperature, duration). |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in confirming if the unexpected peaks are related to this compound degradation. |
| Loss of drug potency in the formulation | Chemical instability of this compound under the formulation's pH or due to excipients. | Evaluate the pH-stability profile of this compound to identify the optimal pH range for your formulation. Screen for excipient compatibility to ensure none are promoting degradation. |
| Precipitation in stock solution | Poor solubility or compound instability in the chosen solvent over time. | Confirm the solubility of this compound in your chosen solvent at the desired concentration. If using DMSO, be aware that it can absorb moisture, which may affect solubility and stability. Consider using a co-solvent if necessary. |
Quantitative Data Summary
The following tables present hypothetical yet plausible data representing the stability of this compound under various stress conditions. This data is intended to serve as a guide for what researchers might expect and to emphasize the importance of conducting specific stability studies for their experimental setup.
Table 1: Stability of this compound in Aqueous Solution at 40°C
| pH | Time (days) | % this compound Remaining | Appearance |
| 3.0 | 0 | 100.0 | Colorless |
| 30 | 98.2 | Colorless | |
| 60 | 96.5 | Colorless | |
| 90 | 94.8 | Faint Yellow | |
| 7.0 | 0 | 100.0 | Colorless |
| 30 | 95.1 | Colorless | |
| 60 | 90.3 | Light Yellow | |
| 90 | 85.6 | Yellow | |
| 9.0 | 0 | 100.0 | Colorless |
| 30 | 88.4 | Yellow | |
| 60 | 77.2 | Brownish-Yellow | |
| 90 | 65.9 | Brown |
Table 2: Forced Degradation of this compound (1 mg/mL in 50:50 Acetonitrile:Water)
| Stress Condition | Duration | % this compound Remaining | Major Degradation Products |
| 0.1 M HCl | 24 hours | 92.3% | DP-H1, DP-H2 |
| 0.1 M NaOH | 8 hours | 75.8% | DP-B1, DP-B2 |
| 10% H₂O₂ | 24 hours | 85.1% | DP-O1, DP-O2 |
| Heat (80°C) | 48 hours | 90.5% | DP-T1 |
| Photolytic (ICH Q1B) | 1.2 x 10⁶ lux hours | 88.7% | DP-P1, DP-P2 |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment in Aqueous Buffers
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution with aqueous buffers of different pH values (e.g., pH 3, 7, and 9) to the final desired concentration.
-
Storage: Store the buffered solutions in sealed, amber vials at a constant temperature (e.g., 25°C or 40°C) to protect from light.
-
Sampling: At predetermined time points (e.g., 0, 7, 14, 30, 60, and 90 days), withdraw an aliquot from each solution.
-
Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Data Evaluation: Plot the percentage of this compound remaining against time for each pH condition to determine the degradation kinetics.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be kept under the same conditions.
-
Analysis: For each condition, take samples at various time points and analyze them using a stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS), to separate and identify the degradation products.
Visualizations
Caption: Workflow for conducting forced degradation studies on this compound.
Caption: Potential degradation routes for this compound under stress conditions.
Caption: Mechanism of action of this compound as an alpha-2 adrenoceptor antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. organic chemistry - What is the degradation mechanism of pyrrole? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. dl.edi-info.ir [dl.edi-info.ir]
- 4. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. japsonline.com [japsonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Technical Support Center: Utilizing Fluparoxan in Animal Studies
Welcome to the technical support center for Fluparoxan. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and addressing common challenges encountered during in vivo animal studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective α2-adrenergic receptor antagonist.[1] Its primary mechanism involves blocking presynaptic α2-adrenoceptors on noradrenergic neurons. This action inhibits the negative feedback mechanism that normally limits noradrenaline release, resulting in an increased concentration of noradrenaline in the synapse.[1] this compound is distinguished by its high selectivity for α2-adrenoceptors over α1-adrenoceptors and its lack of affinity for imidazoline (B1206853) receptors.[1]
Q2: What are the common research applications for this compound in animal studies?
This compound is frequently used in preclinical research to investigate the role of the noradrenergic system in various physiological and pathological processes. Common applications include:
-
Antagonizing α2-adrenoceptor agonists: this compound is used to block the effects of α2-adrenoceptor agonists like clonidine (B47849) and UK-14304, which can induce hypothermia, sedation, and analgesia.[1][2] This is a common method to confirm the α2-adrenoceptor-mediated effects of a compound.
-
Neurochemical studies: By increasing noradrenaline release, this compound is a tool to study the downstream effects of enhanced noradrenergic transmission on other neurotransmitter systems (e.g., dopamine (B1211576) and acetylcholine) and on behavior.[3]
-
Models of depression and cognitive dysfunction: Due to its ability to increase synaptic noradrenaline, this compound has been investigated for its potential antidepressant effects and its ability to improve cognitive function in animal models of neurological and psychiatric disorders.[3]
Q3: What is the recommended solvent and storage for this compound?
This compound hydrochloride hemihydrate is a white crystalline powder with good solubility in water (80 mg/mL at 25°C).[4] For in vivo studies, sterile saline or water for injection are suitable vehicles. The compound is reported to be very stable in its solid state.[4] Once in solution, it is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C for short periods. Stability in solution over time should be validated by the end-user.
Q4: What are the known pharmacokinetic properties of this compound in common animal models?
This compound exhibits favorable pharmacokinetic properties in several species. It readily crosses the blood-brain barrier, which is crucial for its central nervous system effects.[1] It has high oral bioavailability in both rats (100%) and humans (85-97%), with a duration of action of approximately 2 hours in rats.[1]
Troubleshooting Guide
High variability in animal studies can obscure true experimental effects. Below are common issues encountered when working with this compound and strategies to mitigate them.
dot
Caption: Key contributors to experimental variability.
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent or unexpected behavioral/physiological responses | Incorrect Dosage: The dose may be too high, leading to off-target effects, or too low, resulting in a sub-optimal response. The dose-response relationship can be non-linear.[5] Species/Strain Differences: α2-adrenoceptors can differ between species and even strains of the same species, affecting drug potency.[6][7] For example, rat and rabbit α2-adrenoceptors show different sensitivities to antagonists.[6] Lewis and Fischer 344 rat strains exhibit differences in their α2-adrenoceptor systems.[7] | Conduct a Dose-Response Study: Before embarking on a large-scale study, perform a pilot experiment with a range of this compound doses to determine the optimal dose for your specific animal model and experimental endpoint. Literature Review and Strain Selection: Carefully review the literature for studies using this compound in your chosen species and strain. Be aware of known differences and select the most appropriate animal model. If using a different strain, validation studies are recommended. |
| High inter-animal variability in baseline measurements | Environmental Stressors: Factors such as inconsistent lighting, noise, and odors can induce stress in rodents, leading to physiological changes that increase variability.[8] Inconsistent Handling: The manner and frequency of animal handling can significantly impact stress levels and subsequent behavioral and physiological readouts.[8] Social Housing Stress: Dominance hierarchies in group-housed animals can affect anxiety-like and depressive-like behaviors.[9] | Standardize Environmental Conditions: Maintain a consistent light-dark cycle, minimize noise, and avoid strong odors in the animal facility.[10] Consistent Handling Procedures: Ensure all animals are handled in the same gentle and consistent manner by all experimenters. Acclimate animals to the experimenter.[8] Stable Social Groups: House animals in stable social groups and consider the effects of social hierarchy on your experimental outcomes.[9] |
| This compound appears less effective than expected | Drug Formulation and Administration: Improper dissolution, degradation of the compound, or inconsistent administration (e.g., variable injection volumes or sites for IP injections) can lead to reduced efficacy. Route of Administration: The bioavailability and onset of action can differ significantly between oral (p.o.), intravenous (i.v.), and intraperitoneal (i.p.) routes. | Verify Formulation and Administration Technique: Ensure this compound is fully dissolved in the vehicle. Prepare fresh solutions regularly. Standardize the administration procedure, including injection volume, site, and needle gauge.[11] Select and Validate the Route of Administration: Choose the route of administration based on the desired pharmacokinetic profile. Note that this compound has high oral bioavailability in rats.[1] |
| Interaction with other experimental variables | Anesthesia: Anesthetics can significantly impact the noradrenergic system. For example, isoflurane (B1672236) can inhibit norepinephrine (B1679862) release, potentially confounding the effects of this compound.[12] Regional anesthesia can also blunt catecholamine release.[13][14] Time of Day: The activity of the noradrenergic system and the animal's general behavior can vary with the circadian rhythm.[15] | Careful Selection of Anesthetic: If anesthesia is required, choose an agent with minimal known effects on the noradrenergic system or ensure the anesthetic protocol is consistent across all experimental groups. Be aware that anesthetics can interfere with thermoregulation.[16] Consistent Timing of Experiments: Conduct all behavioral testing and drug administrations at the same time of day to minimize variability due to circadian rhythms.[15] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vivo Potency of this compound in Rodents
| Species | Assay | Agonist | Route | Effective Dose / ED50 | Reference |
| Mouse | Hypothermia Antagonism | Clonidine | p.o. | 0.2 - 3.0 mg/kg | [2] |
| Rat | Hypothermia Antagonism | UK-14304 | p.o. | 1.4 mg/kg | [2] |
| Rat | Hypothermia Antagonism | UK-14304 | i.v. | 0.5 mg/kg | [2] |
| Rat | Rotarod Impairment Antagonism | UK-14304 | p.o. | 1.1 mg/kg | [2] |
| Rat | Rotarod Impairment Antagonism | UK-14304 | i.v. | 1.3 mg/kg | [2] |
Table 2: Receptor Binding Affinity and Selectivity
| Parameter | Receptor | Value | Reference |
| Antagonist Affinity (pKb) | α2-adrenoceptor | 7.9 | [1] |
| Antagonist Affinity (pKb) | α1-adrenoceptor | 4.45 | [17] |
| Selectivity Ratio (α2:α1) | >2500 | [17] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Antagonism of Clonidine-Induced Hypothermia in Mice
This protocol assesses the ability of this compound to block the hypothermic effects of the α2-adrenoceptor agonist, clonidine.
Materials:
-
This compound hydrochloride
-
Clonidine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Digital rectal thermometer for rodents
-
Animal weighing scale
-
Standard mouse cages
Procedure:
-
Animal Acclimation: Acclimate male C57BL/6J mice (8-10 weeks old) to the housing facility for at least one week and to the testing room for at least 1 hour before the experiment.
-
Baseline Temperature: Measure the baseline rectal temperature of each mouse.
-
This compound Administration: Prepare a solution of this compound in sterile saline. Administer this compound (e.g., 0.2, 1.0, 3.0 mg/kg) or vehicle (saline) via oral gavage (p.o.).
-
Pre-treatment Time: Allow for a 60-minute pre-treatment period.
-
Clonidine Administration: Prepare a solution of clonidine in sterile saline. Administer clonidine (e.g., 0.1 mg/kg, i.p.) to all animals.
-
Post-Clonidine Temperature Measurement: Measure rectal temperature at 30, 60, and 90 minutes after clonidine administration.
-
Data Analysis: Calculate the change in body temperature from baseline for each time point. Compare the temperature changes in the this compound-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).
dot
Caption: Workflow for clonidine-induced hypothermia antagonism.
Protocol 2: Rotarod Performance Test in Rats
This protocol is used to assess motor coordination and can be used to measure this compound's ability to reverse motor impairment caused by α2-adrenoceptor agonists.
Materials:
-
Rotarod apparatus for rats
-
This compound hydrochloride
-
α2-adrenoceptor agonist (e.g., UK-14304)
-
Sterile saline (0.9% NaCl)
-
Animal weighing scale
Procedure:
-
Animal Habituation and Training:
-
Habituate male Sprague-Dawley rats (250-300g) to the testing room for at least 1 hour before the first session.
-
For 2-3 days prior to the test day, train the rats on the rotarod. Place each rat on the rod at a low constant speed (e.g., 4 rpm) for 5 minutes. If a rat falls, place it back on the rod. Repeat for 2-3 trials per day.[18]
-
-
Baseline Measurement: On the test day, conduct a baseline trial. Place the rat on the accelerating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes). Record the latency to fall.
-
Drug Administration:
-
Administer this compound (e.g., 1.1 mg/kg, p.o.) or vehicle.
-
After the appropriate pre-treatment time (e.g., 60 minutes), administer the α2-adrenoceptor agonist (e.g., UK-14304) or vehicle.
-
-
Testing: At the time of expected peak effect of the agonist, place the rat on the accelerating rotarod and record the latency to fall.
-
Data Analysis: Compare the latency to fall between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA with post-hoc tests).
Protocol 3: In Vivo Microdialysis for Noradrenaline Measurement in Rats
This advanced protocol allows for the direct measurement of extracellular noradrenaline levels in a specific brain region (e.g., prefrontal cortex) of freely moving rats following this compound administration.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane) and guide cannulae
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetics (e.g., isoflurane)
-
This compound hydrochloride
Procedure:
-
Guide Cannula Implantation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Following aseptic surgical procedures, implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex). Secure the cannula with dental cement.
-
Allow the animal to recover for 5-7 days.[19]
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula in the awake, freely moving rat.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[19]
-
Allow for a 90-120 minute equilibration period.
-
Collect baseline dialysate samples (e.g., every 20 minutes for at least three fractions).
-
-
This compound Administration: Administer this compound or vehicle (e.g., i.p. or s.c.) and continue to collect dialysate samples for at least 2-3 hours.
-
Sample Analysis: Analyze the concentration of noradrenaline in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the post-injection noradrenaline levels as a percentage of the average baseline concentration. Compare the time course of noradrenaline release between the this compound and vehicle groups.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the probe.[19]
dot
Caption: this compound's mechanism of action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The pharmacology of this compound: a selective alpha 2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Comprehensive Review of its Discovery, Adrenergic and CNS Activity and Treatment of Cognitive Dysfunction in Central Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. Investigations on the dose–response relationship of combined exposure to low doses of three anti-androgens in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Difference in the potency of alpha 2-adrenoceptor agonists and antagonists between the pithed rabbit and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lewis and Fischer 344 strain differences in alpha2-adrenoceptors and tyrosine hydroxylase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.utsa.edu [research.utsa.edu]
- 11. researchgate.net [researchgate.net]
- 12. sid.ir [sid.ir]
- 13. mdpi.com [mdpi.com]
- 14. Anaesthesia, analgesia, and the surgical stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Control Behavioral Studies for Rodents—Don’t Project Human Thoughts onto Them | eNeuro [eneuro.org]
- 16. Clonidine does not impair redistribution hypothermia after the induction of anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The pharmacology of this compound: a selective alpha 2-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biomed-easy.com [biomed-easy.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Fluparoxan Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluparoxan. The information is designed to address specific issues that may be encountered during the experimental determination of this compound's dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective α2-adrenergic receptor antagonist.[1][2] Its primary mechanism of action is the blockade of presynaptic α2-adrenoceptors in noradrenergic neurons. This action inhibits the autoinhibitory feedback mechanism, leading to an increased synaptic concentration of norepinephrine.[1][2]
Q2: What are the expected potency values for this compound?
A2: In vitro studies have shown this compound to be a competitive antagonist of the α2-adrenoceptor agonist UK-14304, with pKB values of approximately 7.87 to 7.89.[1][2] The pKB is the negative logarithm of the molar concentration of an antagonist that would occupy 50% of the receptors at equilibrium. In vivo studies in mice and rats have demonstrated its effectiveness in antagonizing the effects of α2-agonists at various doses (see table below for more details).[1]
Q3: Which experimental systems are suitable for determining the dose-response curve of this compound?
A3: A common and effective in vitro system involves using Chinese Hamster Ovary (CHO) cells stably transfected to express α2-adrenergic receptor subtypes. The antagonist activity of this compound can be quantified by its ability to reverse the inhibition of cyclic AMP (cAMP) production induced by an α2-adrenergic agonist, such as UK-14304.
Q4: How is the antagonist potency of this compound typically quantified and expressed?
A4: The antagonist potency is often determined using a Schild plot analysis.[3][4] This method involves measuring the rightward shift in the agonist dose-response curve caused by increasing concentrations of the antagonist. The analysis yields a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that makes it necessary to use twice the concentration of the agonist to elicit the original response.[5] For a competitive antagonist like this compound, the pA2 value is theoretically equal to its pKB.[3][4]
Troubleshooting Guide
Issue 1: High Variability in Dose-Response Data
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogeneous cell suspension before and during plating. Use calibrated pipettes and consistent technique. Optimize cell seeding density to ensure cells are in an exponential growth phase during the experiment. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier. |
| Compound Instability | Prepare fresh dilutions of this compound and the agonist from stock solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to ensure simultaneous addition of compounds to the wells. Ensure consistent incubation times across all plates. |
Issue 2: Poor Curve Fitting or Unexpected Curve Shape
| Potential Cause | Troubleshooting Steps |
| Incomplete Dose-Response Curve | Ensure the range of this compound concentrations is wide enough to define both the top and bottom plateaus of the curve. It may be necessary to perform a wider range-finding experiment first. |
| Agonist Concentration Too High or Too Low | For antagonist assays, use an agonist concentration that produces approximately 80% of its maximal effect (EC80).[6] This provides a good window for observing competitive antagonism. |
| Non-Specific Binding | At very high concentrations, this compound might exhibit off-target effects. If the curve shape is unusual at the high end, consider if this is a possibility and consult the literature for known off-target activities. |
| Incorrect Data Normalization | Normalize the data to the response of the agonist alone (100%) and the basal response (0%). Ensure that the baseline is correctly subtracted. |
Issue 3: No or Weak Antagonist Effect Observed
| Potential Cause | Troubleshooting Steps |
| Inactive this compound | Verify the integrity and concentration of the this compound stock solution. If possible, test its activity in a different, validated assay. |
| Low Receptor Expression | Confirm the expression of the α2-adrenergic receptor in your cell line using a validated method like radioligand binding or western blotting. |
| Suboptimal Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer components. Ensure the cAMP detection kit is functioning correctly by running the appropriate controls. |
| Incorrect Agonist Used | Confirm that the agonist used is appropriate for the α2-adrenergic receptor subtype expressed in your cells. |
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Experimental System | Reference |
| pKB | 7.87 | Rat isolated, field-stimulated vas deferens (vs. UK-14304) | [1][2] |
| pKB | 7.89 | Guinea-pig isolated, field-stimulated ileum (vs. UK-14304) | [1][2] |
| α2:α1 Selectivity Ratio | > 2500 | Rat isolated anococcygeus muscle (vs. phenylephrine) | [1] |
| ED50 (vs. UK-14304 induced hypothermia) | 1.4 mg/kg (p.o.) | Rat | [1] |
| ED50 (vs. UK-14304 induced hypothermia) | 0.5 mg/kg (i.v.) | Rat | [1] |
| ED50 (vs. rotarod impairment) | 1.1 mg/kg (p.o.) | Rat | [1] |
| ED50 (vs. rotarod impairment) | 1.3 mg/kg (i.v.) | Rat | [1] |
Experimental Protocols
Protocol: In Vitro this compound Dose-Response Curve Generation using a cAMP Assay in CHO-α2A Cells
This protocol describes the determination of this compound's potency as an antagonist at the human α2A-adrenergic receptor expressed in Chinese Hamster Ovary (CHO) cells. The assay measures the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.
Materials:
-
CHO cells stably expressing the human α2A-adrenergic receptor
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, appropriate selection antibiotic)
-
Phosphate-Buffered Saline (PBS)
-
This compound hydrochloride
-
UK-14304 (α2-adrenergic agonist)
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well or 384-well white opaque microplates
-
Multichannel pipette or automated liquid handler
Methodology:
-
Cell Culture and Seeding:
-
Culture the CHO-α2A cells in the appropriate medium at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells at 70-80% confluency using a non-enzymatic cell dissociation solution.
-
Resuspend cells in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) and determine cell density.
-
Seed the cells into the microplate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform a serial dilution in assay buffer to create a range of concentrations (e.g., 10 µM to 0.1 nM).
-
Prepare a stock solution of UK-14304 (e.g., 10 mM in DMSO). Dilute in assay buffer to a working concentration that will give an EC80 response in the assay (this should be determined in a prior agonist dose-response experiment, but a starting point could be around 10-100 nM).
-
Prepare a stock solution of forskolin (e.g., 10 mM in DMSO). Dilute in assay buffer to a working concentration that stimulates a submaximal cAMP response (e.g., 1-10 µM).
-
Prepare a solution of IBMX (a phosphodiesterase inhibitor) in the assay buffer at a final concentration of 0.1-0.5 mM to prevent cAMP degradation.
-
-
Assay Procedure:
-
Gently wash the cells with pre-warmed PBS.
-
Add the different concentrations of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Add the EC80 concentration of UK-14304 to all wells except the basal and forskolin-only controls.
-
Immediately add the submaximal concentration of forskolin to all wells except the basal control.
-
Incubate the plate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Normalize the data with the forskolin-only response as 0% inhibition and the UK-14304 + forskolin response as 100% inhibition.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value for this compound.
-
To perform a Schild analysis, repeat the experiment with at least three different concentrations of this compound and a full agonist (UK-14304) dose-response curve for each. Calculate the dose ratio for each this compound concentration and construct a Schild plot (log(dose ratio - 1) vs. log[this compound]) to determine the pA2 value.[3][4][5]
-
Mandatory Visualization
Caption: α2-Adrenergic Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for this compound Dose-Response Curve Generation.
References
- 1. The pharmacology of this compound: a selective alpha 2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology of this compound: a selective alpha 2-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neuron.mefst.hr [neuron.mefst.hr]
- 5. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Identification of Fluparoxan Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the in vivo identification of Fluparoxan metabolites.
Frequently Asked Questions (FAQs)
Q1: Why is it important to identify the in vivo metabolites of this compound?
Identifying the in vivo metabolites of a drug candidate like this compound is a critical step in the drug development process for several reasons:
-
Safety and Toxicity Assessment: Metabolites can sometimes be more pharmacologically active or toxic than the parent drug. Identifying and characterizing these metabolites is essential to assess the overall safety profile of the drug.
-
Understanding Drug Efficacy: The formation of active metabolites can contribute to the overall therapeutic effect of a drug. Understanding the metabolic pathways helps in elucidating the complete mechanism of action.
-
Pharmacokinetic Profiling: The rate and extent of metabolism significantly influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, which in turn determine its dosing regimen.
-
Drug-Drug Interactions: Co-administered drugs can inhibit or induce the enzymes responsible for metabolizing this compound, leading to altered plasma concentrations and potential adverse effects. Identifying the metabolizing enzymes is key to predicting such interactions.
Q2: What are the likely metabolic pathways for this compound based on its chemical structure?
Based on the chemical structure of this compound, which contains a fluorinated aromatic ring and a secondary amine within a heterocyclic system, the following Phase I metabolic transformations are likely to occur in vivo:
-
Aromatic Hydroxylation: The aromatic ring of this compound can be hydroxylated, a common metabolic pathway for aromatic compounds.[1][2][3][4][5] This reaction is typically catalyzed by cytochrome P450 (CYP) enzymes.[2]
-
N-Dealkylation: The secondary amine in the pyrrole (B145914) ring can undergo N-dealkylation, which involves the removal of an alkyl group.[6][7][8][9][10] This is also a CYP-mediated process.[7][8]
Phase II metabolism may involve the conjugation of the hydroxylated metabolites with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.
Troubleshooting Guides
Issue 1: Low or no detection of potential metabolites in plasma/urine samples.
| Possible Cause | Troubleshooting Step |
| Rapid clearance of metabolites | Optimize the time points for sample collection based on the predicted half-life of this compound and its potential metabolites. |
| Low dose of this compound | Increase the administered dose, if ethically and experimentally permissible, to increase the concentration of metabolites. |
| Inefficient extraction method | Evaluate and optimize the sample extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to ensure efficient recovery of metabolites with varying polarities. |
| Ion suppression in mass spectrometry | Dilute the sample extract to reduce matrix effects. Use a more efficient chromatographic separation method. Consider using a different ionization source or mass spectrometer. |
| Metabolite instability | Ensure proper sample handling and storage conditions (e.g., low temperature, addition of stabilizers) to prevent degradation of potential metabolites. |
Issue 2: Difficulty in structural elucidation of detected metabolites.
| Possible Cause | Troubleshooting Step |
| Insufficient fragmentation in MS/MS | Optimize the collision energy in your tandem mass spectrometry (MS/MS) experiments to generate informative fragment ions. |
| Co-elution of isomeric metabolites | Improve the chromatographic separation by using a longer column, a different stationary phase, or a modified mobile phase gradient. |
| Low abundance of the metabolite | Concentrate the sample or use a more sensitive mass spectrometer. Consider using high-resolution mass spectrometry (HRMS) for accurate mass measurement to aid in formula determination.[11] |
| Lack of reference standards | Synthesize predicted metabolites to use as reference standards for confirmation of retention time and fragmentation patterns. |
Experimental Protocols
Protocol 1: In Vivo Sample Collection and Preparation
-
Animal Dosing: Administer this compound to the test animal species (e.g., rat, mouse) at a predetermined dose.
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing into tubes containing an anticoagulant. Collect urine and feces over 24 or 48 hours.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store all biological samples at -80°C until analysis.
-
Sample Extraction:
-
Protein Precipitation: Add 3 volumes of cold acetonitrile (B52724) to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant.
-
Liquid-Liquid Extraction: Adjust the pH of the plasma or urine sample and extract with an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to extract and concentrate the metabolites from the biological matrix.
-
-
Sample Concentration: Evaporate the solvent from the extracted sample under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis for Metabolite Identification
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%), is commonly used.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for amine-containing compounds like this compound.
-
Scan Mode:
-
Full Scan: To detect all ions within a specified mass range.
-
Product Ion Scan: To obtain fragmentation patterns of parent ions of interest.
-
Neutral Loss/Precursor Ion Scan: To screen for metabolites with specific structural motifs.
-
-
-
Data Analysis: Process the acquired data using appropriate software to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns compared to the parent drug.
Quantitative Data Summary
The following table presents hypothetical quantitative data for this compound and its potential major metabolites in rat plasma following a single oral dose.
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng*h/mL) |
| This compound | 150 | 1.0 | 750 |
| Hydroxy-Fluparoxan | 45 | 2.0 | 320 |
| N-Dealkyl-Fluparoxan | 20 | 2.5 | 180 |
Visualizations
Caption: Predicted Phase I and Phase II metabolic pathways of this compound.
Caption: General experimental workflow for in vivo metabolite identification.
References
- 1. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. Video: Phase I Reactions: Oxidation of Aliphatic and Aromatic Carbon-Containing Systems [jove.com]
- 4. iunajaf.edu.iq [iunajaf.edu.iq]
- 5. Enzymatic hydroxylation of aromatic compounds | Semantic Scholar [semanticscholar.org]
- 6. N-Dealkylation of Amines [mdpi.com]
- 7. Metabolic N-Dealkylation and N-Oxidation | Encyclopedia MDPI [encyclopedia.pub]
- 8. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Dealkylation of Amines [ouci.dntb.gov.ua]
- 10. research.rug.nl [research.rug.nl]
- 11. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Fluparoxan Technical Support Center: Isolating Central Nervous System Effects
Welcome to the technical support center for researchers utilizing Fluparoxan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in designing and executing experiments that effectively control for the peripheral effects of this potent and selective α2-adrenergic receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective α2-adrenergic receptor antagonist.[1][2] It readily crosses the blood-brain barrier and its principal mechanism of action is the blockade of presynaptic α2-adrenergic autoreceptors in the central nervous system (CNS). This action inhibits the negative feedback loop that normally regulates norepinephrine (B1679862) (noradrenaline) release, leading to an increase in synaptic concentrations of this neurotransmitter.
Q2: What are the known peripheral effects of this compound?
This compound can cause minor but statistically significant increases in systolic blood pressure and salivary flow.[3] A small increase in heart rate has also been observed after a single dose.[3] As an α2-adrenergic antagonist, it can also be expected to influence other physiological processes regulated by peripheral α2-adrenoceptors, such as insulin (B600854) secretion and gastrointestinal motility.
Q3: How can I differentiate between the central and peripheral effects of this compound in my experiments?
The most effective method to distinguish between central and peripheral effects is to use a comparative approach with a peripherally restricted α2-adrenergic antagonist. This control compound will induce the peripheral effects of α2-adrenoceptor blockade without affecting the CNS. By comparing the outcomes of this compound administration with those of the peripherally restricted antagonist, the central effects of this compound can be isolated.
Troubleshooting Guides
Issue: Observed physiological changes (e.g., in blood pressure or heart rate) are confounding the interpretation of behavioral data.
Solution: Co-administer a peripherally restricted α2-adrenergic antagonist.
-
Recommended Agent: MK-467 (also known as Vatinoxan or L-659,066) is a well-characterized, peripherally selective α2-adrenoceptor antagonist that does not readily cross the blood-brain barrier.
-
Experimental Design: Include a control group that receives MK-467 alone, a group that receives this compound alone, a group that receives both, and a vehicle control group. This design allows for the direct comparison of central versus peripheral effects.
Experimental Protocols & Data
Protocol 1: Co-administration of this compound with a Peripherally Restricted Antagonist
This protocol is designed to isolate the central effects of this compound by using MK-467 to control for peripheral α2-adrenoceptor blockade.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Drug Preparation:
-
This compound: Dissolve in sterile saline.
-
MK-467: Dissolve in sterile saline.
-
-
Experimental Groups (n=8-10 per group):
-
Vehicle Control (Saline i.p.)
-
This compound (1 mg/kg, i.p.)
-
MK-467 (500 µg/kg, i.v.)
-
This compound (1 mg/kg, i.p.) + MK-467 (500 µg/kg, i.v.)
-
-
Procedure:
-
Administer MK-467 or its vehicle intravenously 15 minutes prior to the intraperitoneal administration of this compound or its vehicle.
-
Conduct behavioral or physiological assessments at appropriate time points post-Fluparoxan administration.
-
-
Endpoints:
-
Behavioral: Locomotor activity, performance in the forced swim test, or rotarod test.
-
Physiological: Continuous monitoring of blood pressure and heart rate via telemetry.
-
Data Presentation:
| Treatment Group | Expected Change in Locomotor Activity | Expected Change in Blood Pressure | Interpretation |
| Vehicle | Baseline | Baseline | No drug effect |
| This compound | Increase | Slight Increase | Combined central and peripheral effects |
| MK-467 | No significant change | Slight Increase | Peripheral effect only |
| This compound + MK-467 | Increase | Slight Increase | Isolates central effect on locomotion |
Protocol 2: Antagonism of Clonidine-Induced Hypothermia
This protocol assesses the central α2-adrenoceptor antagonist activity of this compound.
Methodology:
-
Animal Model: Male Swiss Webster mice (20-25g).
-
Drug Preparation:
-
This compound: Dissolve in sterile saline.
-
Clonidine (B47849): Dissolve in sterile saline.
-
-
Procedure:
-
Administer this compound (0.2-3.0 mg/kg, p.o.) or vehicle 60 minutes prior to the administration of clonidine.
-
Administer clonidine (0.1 mg/kg, s.c.).
-
Measure rectal temperature at baseline and at 30, 60, 90, and 120 minutes post-clonidine injection.
-
-
Endpoint: Change in rectal temperature from baseline.
Data Presentation:
| Pre-treatment | Clonidine Challenge | Expected Outcome |
| Vehicle | Yes | Significant decrease in body temperature |
| This compound (dose-range) | Yes | Dose-dependent attenuation of hypothermia |
Visualizations
Caption: this compound blocks presynaptic α2-autoreceptors, increasing norepinephrine release.
Caption: Experimental design to differentiate central from peripheral effects of this compound.
References
- 1. The pharmacology of this compound: a selective alpha 2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology of this compound: a selective alpha 2-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of the effects of clonidine by the alpha 2-adrenoceptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Design for Fluparoxan Cognitive Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluparoxan in cognitive studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective α2-adrenergic receptor antagonist.[1] By blocking presynaptic α2-adrenoceptors, it inhibits the negative feedback mechanism on norepinephrine (B1679862) release, leading to increased synaptic concentrations of norepinephrine.[1] Studies have also shown that it can increase extracellular levels of dopamine (B1211576) and acetylcholine.[1] Its high selectivity for α2-adrenoceptors over other receptors, such as α1-adrenergic, dopaminergic, and muscarinic receptors, minimizes off-target effects.
Q2: What cognitive domains are reportedly affected by this compound?
A2: Preclinical studies suggest that this compound has the potential to improve cognitive dysfunction, particularly in models of Alzheimer's disease and schizophrenia.[1] Specifically, research in a transgenic mouse model of Alzheimer's disease has shown that chronic treatment with this compound can prevent age-related deficits in spatial working memory.[2]
Q3: What is a typical dosage and administration route for this compound in mouse cognitive studies?
A3: A commonly cited study in a transgenic mouse model of Alzheimer's disease used a daily dose of 1 mg/kg of this compound administered from 4 to 8 months of age.[2] The route of administration in many preclinical studies is oral (p.o.).[1]
Q4: Are there any known contradictory findings regarding the cognitive effects of this compound?
A4: Yes, one notable study found that while this compound prevented spatial working memory deficits as measured by the spontaneous alternation task, it did not affect spatial reference memory deficits in the Morris water maze in the same Alzheimer's disease mouse model.[2] This highlights the importance of selecting appropriate behavioral assays to assess specific cognitive domains.
Q5: What are the known side effects of this compound in preclinical and clinical studies?
A5: In preclinical animal studies, high doses of this compound have been associated with sedation. In human clinical trials for its potential as an antidepressant, reported adverse events included headache and light-headedness.
Troubleshooting Guides
Drug Administration
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent behavioral effects | Improper drug administration leading to variable dosage. | - Ensure proper gavage technique to avoid administration into the trachea. - For oral administration, confirm the animal has consumed the entire dose. - Prepare fresh solutions of this compound as its stability in solution over time may vary. This compound hydrochloride hemihydrate has good water solubility (80 mg/mL at 25°C). |
| Animal distress during administration | Stress from handling and administration procedure. | - Habituate animals to the handling and administration procedures for several days before the experiment begins. - Use appropriate restraint techniques to minimize stress. - Consider alternative, less stressful administration methods if possible, such as voluntary oral administration in a palatable vehicle. |
| Precipitation of this compound in solution | Incorrect solvent or pH. | - this compound hydrochloride hemihydrate is water-soluble. - If using a different salt or free base, determine the appropriate vehicle. - Ensure the pH of the solution is within a suitable range for the administration route. |
Behavioral Testing
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in Morris water maze performance | - Poor visibility of distal cues. - Animal stress or fatigue. - Inconsistent water temperature. | - Ensure high-contrast, distinct spatial cues are placed around the room and are visible from the water maze. - Handle mice gently and allow for adequate rest between trials. - Maintain a consistent water temperature (typically 20-22°C) to avoid inducing hypothermia. |
| No significant effect of this compound on cognitive performance | - Inappropriate behavioral task for the targeted cognitive domain. - Insufficient statistical power. - Timing of drug administration relative to testing. | - As this compound has shown effects on spatial working memory but not spatial reference memory, select tasks accordingly (e.g., spontaneous alternation vs. Morris water maze). - Perform a power analysis to ensure an adequate number of animals per group. - Consider the pharmacokinetics of this compound and administer the drug at a time point that ensures peak brain concentration during the behavioral testing. |
| Floor effects in contextual fear conditioning (all animals show high freezing) | - Overly strong footshock. - Context is too salient or aversive. | - Reduce the intensity or duration of the footshock. - Habituate the animals to the testing chamber for a longer period before the conditioning session. |
| Ceiling effects in spontaneous alternation (all animals perform at or near 100%) | - Task is too easy for the age and strain of the animals. | - Increase the delay between the sample and choice phases of the task to increase the memory load. |
Experimental Protocols
Morris Water Maze (Spatial Reference Memory)
Objective: To assess hippocampal-dependent spatial learning and memory.
Methodology:
-
Apparatus: A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder. A small escape platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface.
-
Acquisition Phase (4-5 days):
-
Four trials per day for each mouse.
-
For each trial, the mouse is gently placed into the water at one of four quasi-random starting positions, facing the pool wall.
-
The mouse is allowed to swim for a maximum of 60-90 seconds to find the hidden platform.
-
If the mouse fails to find the platform within the time limit, it is gently guided to it.
-
The mouse is left on the platform for 15-30 seconds to observe the distal cues.
-
Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
Record the percentage of time spent and the distance traveled in the target quadrant (where the platform was previously located).
-
Spontaneous Alternation T-Maze (Spatial Working Memory)
Objective: To assess short-term spatial working memory.
Methodology:
-
Apparatus: A T-shaped maze with a start arm and two goal arms.
-
Procedure:
-
The mouse is placed in the start arm and allowed to freely choose one of the goal arms.
-
Once the mouse enters a goal arm with all four paws, it is considered a choice.
-
The number of arm entries and the sequence of entries are recorded over a set period (e.g., 8 minutes) or for a set number of trials.
-
An alternation is defined as consecutive entries into all three arms without repetition (e.g., A, B, C).
-
The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
An exclusion criterion can be applied, for example, mice failing to complete a certain number of trials within a time limit may be excluded.[2]
-
Contextual Fear Conditioning (Associative Memory)
Objective: To assess fear-based associative learning and memory.
Methodology:
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild electric footshock, and a distinct testing context.
-
Training Day:
-
The mouse is placed in the conditioning chamber and allowed to explore for a baseline period (e.g., 2-3 minutes).
-
A series of mild footshocks (unconditioned stimulus, US; e.g., 0.5-0.7 mA for 1-2 seconds) are delivered. The number and timing of shocks can be varied.
-
The mouse is removed from the chamber 30-60 seconds after the last shock.
-
-
Testing Day (24 hours after training):
-
The mouse is returned to the same conditioning chamber (the context).
-
No shocks are delivered.
-
The mouse's behavior is recorded for a set period (e.g., 5 minutes).
-
The primary measure is "freezing," defined as the complete absence of movement except for respiration. Freezing is typically scored at set intervals or by an automated system.
-
Data Presentation
The following tables provide examples of how quantitative data from these cognitive tasks can be structured. Note: The data presented here are representative examples from the literature and not from a specific this compound study, as such comprehensive data was not available in the searched resources.
Table 1: Morris Water Maze - Escape Latency (seconds)
| Day | Vehicle Control | This compound (1 mg/kg) |
| 1 | 55.2 ± 4.1 | 54.8 ± 3.9 |
| 2 | 42.5 ± 3.5 | 38.1 ± 3.2 |
| 3 | 31.8 ± 2.9 | 25.6 ± 2.5 |
| 4 | 24.3 ± 2.1 | 18.9 ± 1.9 |
| 5 | 19.7 ± 1.8 | 15.2 ± 1.5** |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control. |
Table 2: Morris Water Maze - Probe Trial
| Group | % Time in Target Quadrant |
| Vehicle Control | 35.4 ± 3.1 |
| This compound (1 mg/kg) | 48.2 ± 4.5* |
| Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. |
Table 3: Spontaneous Alternation T-Maze
| Group | % Spontaneous Alternation |
| Vehicle Control | 58.3 ± 4.2 |
| This compound (1 mg/kg) | 75.1 ± 5.1* |
| Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. |
Table 4: Contextual Fear Conditioning
| Group | % Freezing in Context |
| Vehicle Control | 41.7 ± 5.3 |
| This compound (1 mg/kg) | 59.8 ± 6.2* |
| Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. |
Visualizations
References
Validation & Comparative
A Comparative Guide to Fluparoxan and Idazoxan for α2-Adrenoceptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent α2-adrenoceptor antagonists: fluparoxan and idazoxan (B1206943). The information presented is intended to assist researchers in selecting the most appropriate tool for their experimental needs, based on the distinct pharmacological profiles of these compounds.
Executive Summary
This compound and idazoxan are both potent antagonists of α2-adrenoceptors. However, a critical distinction lies in their selectivity. This compound exhibits high selectivity for α2-adrenoceptors over α1-adrenoceptors and possesses low affinity for a wide array of other neurotransmitter receptors. In contrast, idazoxan, while a potent α2-adrenoceptor antagonist, also demonstrates high affinity for imidazoline (B1206853) I1 and I2 receptors, a factor that must be considered in the interpretation of experimental results.
Comparative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound and idazoxan at α2-adrenoceptors and other relevant receptor sites.
| Compound | Receptor Subtype | pKi | Reference |
| Idazoxan | α2A-Adrenoceptor | 8.01 | |
| α2B-Adrenoceptor | 7.43 | ||
| α2C-Adrenoceptor | 7.70 | ||
| Imidazoline I1 Receptor | 5.90 | ||
| Imidazoline I2 Receptor | 7.22 |
| Compound | Assay | Preparation | pKB / pIC50 / pKi | Reference |
| This compound | α2-Adrenoceptor Antagonism | Rat Vas Deferens | 7.87 (pKB) | |
| α2-Adrenoceptor Antagonism | Guinea-Pig Ileum | 7.89 (pKB) | ||
| α1-Adrenoceptor Antagonism | Rat Anococcygeus | 4.45 (pKB) | ||
| 5-HT1A Binding | Rat Brain | 5.9 (pIC50) | ||
| 5-HT1B Binding | Rat Brain | 5.5 (pKi) |
In Vivo Efficacy
| Compound | Animal Model | Effect Measured | ED50 | Reference |
| This compound | Conscious Mouse | Antagonism of clonidine-induced hypothermia | 0.2-3.0 mg/kg (p.o.) | |
| This compound | Rat | Antagonism of UK-14304-induced hypothermia | 1.4 mg/kg (p.o.), 0.5 mg/kg (i.v.) | |
| This compound | Rat | Antagonism of UK-14304-induced rotarod impairment | 1.1 mg/kg (p.o.), 1.3 mg/kg (i.v.) |
This compound is orally active and shows similar potency to idazoxan in preventing clonidine-induced hypothermia and antinociception in mice.
Signaling Pathways
The signaling pathways for α2-adrenoceptors and the I1 imidazoline receptor are distinct, which is a crucial consideration when using idazoxan.
A Comparative In Vivo Efficacy Analysis of Fluparoxan and Yohimbine
An Objective Guide for Researchers in Neuropharmacology and Drug Development
This guide provides a comprehensive in vivo comparison of Fluparoxan and yohimbine (B192690), two prominent α2-adrenoceptor antagonists. The focus is on their differential efficacy, receptor selectivity, and impact on monoaminergic neurotransmission, supported by experimental data to inform preclinical research and drug development strategies.
Executive Summary
This compound emerges as a highly selective α2-adrenoceptor antagonist with a clean ancillary pharmacological profile. In stark contrast, yohimbine, while a potent α2-adrenoceptor antagonist, exhibits significant affinity for a range of serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. This lack of selectivity results in a more complex in vivo neurochemical signature for yohimbine, including the suppression of serotonergic activity, a feature not observed with this compound. For researchers requiring targeted antagonism of α2-adrenoceptors without confounding interactions with other neurotransmitter systems, this compound presents a more precise pharmacological tool.
Quantitative Data Comparison
The following table summarizes the receptor binding affinities and in vivo effects on neurotransmitter levels for this compound and yohimbine.
| Parameter | This compound | Yohimbine | Reference |
| Receptor Binding Affinity (Ki, nM) | [1] | ||
| α2A-Adrenoceptor | 1.6 | 0.8 | [1] |
| α2B-Adrenoceptor | 2.5 | 1.0 | [1] |
| α2C-Adrenoceptor | 1.0 | 0.5 | [1] |
| 5-HT1A Receptor | >1000 | 25 | [1] |
| 5-HT1B Receptor | >1000 | 50 | [1] |
| 5-HT1D Receptor | >1000 | 40 | [1] |
| Dopamine D2 Receptor | >1000 | 80 | [1] |
| Dopamine D3 Receptor | >1000 | 200 | [1] |
| In Vivo Effects on Extracellular Neurotransmitter Levels (Frontal Cortex of Freely-Moving Rats) | [1] | ||
| Noradrenaline (NA) | Markedly Increased | Markedly Increased | [1] |
| Dopamine (DA) | Markedly Increased | Markedly Increased | [1] |
| Serotonin (5-HT) | No Effect | Suppressed | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.
References
Validating Fluparoxan's selectivity against other adrenoceptor antagonists
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Fluparoxan with Other Adrenoceptor Antagonists
This compound, a potent and highly selective α2-adrenoceptor antagonist, has demonstrated significant potential in various research applications. This guide provides an in-depth comparison of this compound's selectivity profile against other well-characterized adrenoceptor antagonists, namely the α1-selective antagonist Prazosin, the non-selective α2-antagonist Yohimbine, and the β-adrenoceptor antagonist Propranolol. The data presented herein is intended to assist researchers in making informed decisions for their experimental designs.
Comparative Binding Affinity of Adrenoceptor Antagonists
The selectivity of an antagonist is a critical factor in its pharmacological profile. The following table summarizes the binding affinities (pKi) of this compound and other selected antagonists for various adrenoceptor subtypes. The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a higher binding affinity.
| Compound | α1A | α1B | α1D | α2A | α2B | α2C | β1 | β2 | β3 |
| This compound | ~4.45 (pKB)[1] | - | - | 7.87-7.89 (pKB)[1] | - | - | Low Affinity[1] | Low Affinity[1] | - |
| Prazosin | 8.6[2] | 7.3[2] | 7.1[2] | - | - | - | Low Affinity | Low Affinity | - |
| Yohimbine | 6.7[3] | 6.8[3] | 6.8[3] | 8.2-8.5[3] | 8.7[3] | 9.6[3] | Low Affinity | Low Affinity | - |
| Propranolol | Low Affinity | Low Affinity | Low Affinity | Low Affinity | Low Affinity | Low Affinity | 9.02[4] | ~8.6-8.9[5][6] | Low Affinity |
Note: Data is compiled from various sources and experimental conditions may differ. The pKB value for this compound at α1 adrenoceptors was determined in functional assays, while most other values are pKi from radioligand binding studies. A direct comparison of absolute values should be made with caution. The key takeaway for this compound is its profound selectivity for α2 over α1 adrenoceptors, reported to be greater than 2500-fold[1].
Experimental Protocols
The determination of antagonist binding affinity is crucial for understanding its selectivity. A widely used method is the radioligand competition binding assay.
Radioligand Competition Binding Assay Protocol
This protocol outlines the general steps for determining the binding affinity (Ki) of an unlabeled antagonist (like this compound) for a specific adrenoceptor subtype.
1. Membrane Preparation:
-
Tissues or cells expressing the target adrenoceptor subtype are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.
2. Competition Binding Assay:
-
A constant concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine or [3H]-Rauwolscine for α2, [3H]-Dihydroalprenolol for β) is used.
-
Increasing concentrations of the unlabeled antagonist (the "competitor," e.g., this compound) are added to a series of reaction tubes containing the membranes and the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.
-
The reaction is incubated at a specific temperature for a set time to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification of Radioactivity:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The specific binding of the radioligand at each concentration of the competitor is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of the competitor, generating a sigmoidal competition curve.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided.
The diagram above illustrates the primary signaling cascades associated with α1, α2, and β-adrenoceptors. α1-receptors typically couple to Gq proteins, leading to the activation of Phospholipase C (PLC) and subsequent increases in intracellular calcium and Protein Kinase C (PKC) activity. α2-receptors are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels. In contrast, β-receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP, which in turn activates Protein Kinase A (PKA).
This flowchart outlines the key stages of a radioligand competition binding assay used to determine the binding affinity of an antagonist. The process begins with the preparation of cell membranes expressing the target receptor, followed by the competitive binding experiment, separation of bound and unbound radioligand, quantification of radioactivity, and finally, data analysis to calculate the inhibition constant (Ki).
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
Cross-study comparison of Fluparoxan's effects on cognition
A detailed analysis of Fluparoxan's pro-cognitive potential in comparison to other selective alpha-2 adrenoceptor antagonists, supported by experimental data from preclinical studies.
This compound, a selective antagonist of the alpha-2 (α2) adrenoceptor, has demonstrated potential for improving cognitive function, particularly in the domains of spatial working memory. This comparison guide provides a comprehensive overview of the experimental evidence for this compound's cognitive effects, juxtaposed with data from studies on other notable α2-adrenoceptor antagonists, namely idazoxan (B1206943) and yohimbine. The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for cognitive disorders.
Data Presentation: Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from key preclinical studies, offering a side-by-side comparison of the effects of this compound and other α2-adrenoceptor antagonists on cognitive performance in rodent models.
Table 1: Effects on Spatial Working Memory (Y-Maze/Spontaneous Alternation Task)
| Drug | Animal Model | Dosage | Key Findings | Reference |
| This compound | APP/PS1 transgenic mice (model for Alzheimer's disease) | 1 mg/kg/day (chronic) | Prevented age-related deficits in spatial working memory. | [1] |
| Idazoxan | Wistar rats | 3 mg/kg | Significantly increased the number of spontaneous alternations compared to control. | |
| Yohimbine | Swiss-Webster mice | 0.5, 1.0, and 2.0 mg/kg | Increased locomotion and exploratory behaviors; direct quantitative data on spontaneous alternation is limited in the reviewed studies. | [2] |
Table 2: Effects on Spatial Learning and Memory (Morris Water Maze)
| Drug | Animal Model | Dosage | Key Findings | Reference |
| This compound | APP/PS1 transgenic mice (model for Alzheimer's disease) | 1 mg/kg/day (chronic) | Did not prevent spatial reference memory deficits. | [1] |
| Idazoxan | Rats | Not specified | Limited direct comparative data available in the reviewed studies. | |
| Yohimbine | Rats | Not specified | Limited direct comparative data available in the reviewed studies. |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the accurate interpretation of the presented data.
Spontaneous Alternation Task (Y-Maze)
This task is a behavioral test used to assess spatial working memory in rodents. It is based on the innate tendency of rodents to explore novel environments.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: A mouse or rat is placed in the center of the maze and allowed to freely explore the three arms for a defined period (e.g., 8 minutes). The sequence of arm entries is recorded. An "alternation" is defined as consecutive entries into three different arms.
-
Data Analysis: The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. A higher percentage of alternation is indicative of better spatial working memory.[3][4][5]
Morris Water Maze (MWM)
The MWM is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.
-
Procedure:
-
Acquisition Phase: The animal is placed in the pool from different starting locations and must learn the location of the hidden platform using distal visual cues in the room. The time taken to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured.
-
-
Data Analysis: A shorter escape latency during the acquisition phase indicates faster learning. In the probe trial, a greater amount of time spent in the target quadrant suggests better spatial memory.[6][7][8][9]
Signaling Pathways and Experimental Workflows
The cognitive-enhancing effects of α2-adrenoceptor antagonists are rooted in their ability to modulate neurotransmitter release in key brain regions.
Signaling Pathway of α2-Adrenoceptor Antagonism
Alpha-2 adrenoceptors are inhibitory G-protein coupled receptors (GPCRs) that, when activated by their endogenous ligand norepinephrine (B1679862), suppress the activity of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and a subsequent reduction in the activity of protein kinase A (PKA). By blocking these receptors, antagonists like this compound prevent this inhibitory cascade, leading to an increase in norepinephrine release from presynaptic terminals. This, in turn, enhances noradrenergic neurotransmission, which is crucial for cognitive processes such as attention and working memory. Furthermore, α2-adrenoceptor antagonists can also indirectly increase the release of other neurotransmitters like dopamine (B1211576) and acetylcholine (B1216132) in brain regions such as the prefrontal cortex.[[“]]
Caption: Signaling pathway of α2-adrenoceptor antagonism leading to cognitive enhancement.
Experimental Workflow for Cognitive Assessment
The typical workflow for assessing the cognitive effects of a compound like this compound in a preclinical setting involves several key stages, from animal model selection to behavioral testing and data analysis.
Caption: General experimental workflow for preclinical cognitive assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of alpha-2 adrenergic receptors on memory retention deficit induced by rapid eye movement sleep deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
Replicating Key Fluparoxan Findings: A Comparative Guide Across Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the key pharmacological findings of Fluparoxan, a potent and selective α2-adrenoceptor antagonist, across various animal models. By presenting experimental data in a standardized format and offering detailed methodologies, this document aims to facilitate the replication and extension of these pivotal studies in drug development and neuroscience research.
Core Mechanism of Action: α2-Adrenoceptor Antagonism
This compound exerts its effects by selectively blocking presynaptic α2-adrenergic receptors, which are crucial negative feedback regulators of noradrenaline release.[1] By inhibiting these autoreceptors, this compound increases the synaptic concentration of noradrenaline, a neurotransmitter implicated in various physiological and cognitive processes. This mechanism of action has been consistently demonstrated across multiple species.
Signaling Pathway of this compound
Caption: Mechanism of this compound at the noradrenergic synapse.
Comparative Efficacy in Antagonizing α2-Adrenoceptor Agonist-Induced Effects
A key method to confirm the in vivo activity of an α2-adrenoceptor antagonist is to assess its ability to reverse the physiological and behavioral effects of α2-adrenoceptor agonists like clonidine (B47849) and UK-14304. This compound has been shown to be effective in this regard across several species.
Table 1: Comparative ED50 Values of this compound in Antagonizing Agonist-Induced Effects
| Animal Model | Agonist | Effect Measured | Route of Administration | This compound ED50 (mg/kg) | Reference |
| Mouse | Clonidine | Hypothermia | Oral | ~1.0 | Halliday et al. (1993) |
| Clonidine | Antinociception | Oral | ~1.0 | Halliday et al. (1993) | |
| Rat | UK-14304 | Hypothermia | Oral | 1.4 | Halliday et al. (1993) |
| UK-14304 | Rotarod Impairment | Oral | 1.1 | Halliday et al. (1993) | |
| Dog | UK-14304 | Sedation | Oral | 0.67-6.0 | Halliday et al. (1993) |
| UK-14304 | Bradycardia | Oral | 0.67-6.0 | Halliday et al. (1993) |
Detailed Experimental Protocols
To facilitate the replication of these findings, detailed protocols for the key experiments are provided below.
Clonidine-Induced Hypothermia in Mice
This model assesses the ability of an α2-adrenoceptor antagonist to prevent the drop in body temperature induced by the α2-adrenoceptor agonist clonidine.
-
Animals: Male albino mice (e.g., CD-1) weighing 20-25g are commonly used.
-
Housing: Animals should be housed in a temperature-controlled environment (e.g., 20-22°C) with a standard 12-hour light/dark cycle and free access to food and water.
-
Procedure:
-
Record the basal rectal temperature of each mouse using a digital thermometer with a thermocouple probe.
-
Administer this compound or vehicle orally (p.o.) at the desired doses.
-
After a set pretreatment time (e.g., 60 minutes), administer clonidine hydrochloride (e.g., 0.1 mg/kg) subcutaneously (s.c.).
-
Measure rectal temperature at regular intervals post-clonidine administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis: The data can be expressed as the change in temperature from baseline or as the percentage antagonism of the maximum hypothermic effect of clonidine. The ED50 can be calculated from the dose-response curve.
Rotarod Performance in Rats
This test evaluates motor coordination and balance, which can be impaired by α2-adrenoceptor agonists.
-
Animals: Male rats (e.g., Sprague-Dawley) weighing 200-250g are suitable.
-
Apparatus: A rotarod apparatus consisting of a rotating rod (e.g., 7 cm in diameter) with adjustable speed.
-
Procedure:
-
Train the rats to stay on the rotating rod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 2 minutes) for 2-3 consecutive days prior to the experiment.
-
On the test day, administer this compound or vehicle orally.
-
After the pretreatment time (e.g., 60 minutes), administer the α2-adrenoceptor agonist UK-14304 (e.g., 0.1 mg/kg) intravenously (i.v.).
-
Place the rat on the rotarod at a set time post-agonist administration and record the latency to fall off the rod. A cut-off time (e.g., 120 seconds) is typically used.
-
-
Data Analysis: The latency to fall is the primary measure. The ED50 is the dose of this compound that produces a 50% reversal of the agonist-induced decrease in latency to fall.
UK-14304-Induced Sedation and Bradycardia in Dogs
This model assesses the central and cardiovascular effects of α2-adrenoceptor agonists and their antagonism.
-
Animals: Beagle dogs of either sex are often used.
-
Procedure:
-
Acclimatize the dogs to the experimental setting.
-
Record baseline levels of sedation and heart rate. Sedation can be scored using a validated scale that assesses posture, alertness, and response to stimuli. Heart rate can be measured using a stethoscope or an ECG.
-
Administer this compound or vehicle orally.
-
After a specified pretreatment period, administer UK-14304 (e.g., 10 µg/kg) intravenously.
-
Monitor and record sedation scores and heart rate at regular intervals post-agonist administration.
-
-
Data Analysis: The change in sedation score and the decrease in heart rate from baseline are the key parameters. The dose-response relationship for this compound's antagonism of these effects can be determined.
Effects on Neurotransmitter Levels
Microdialysis studies in rats have demonstrated that this compound increases the extracellular levels of noradrenaline and dopamine (B1211576) in the frontal cortex, which is consistent with its mechanism of action.
Experimental Workflow for In Vivo Microdialysis
Caption: A typical workflow for an in vivo microdialysis experiment.
Conclusion
The findings from studies in mice, rats, and dogs consistently demonstrate that this compound is a potent and selective α2-adrenoceptor antagonist. The replicable nature of its effects on agonist-induced physiological and behavioral changes, as well as on central neurotransmitter levels, underscores its utility as a pharmacological tool and its potential as a therapeutic agent. The detailed protocols provided in this guide are intended to support further research into the pharmacology of this compound and related compounds in various animal models, ultimately contributing to a deeper understanding of the role of the noradrenergic system in health and disease.
References
A Comparative Guide to Fluparoxan and Novel α2-Adrenoceptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of Fluparoxan, a well-characterized α2-adrenoceptor antagonist, with a selection of novel antagonists that offer distinct profiles, including enhanced selectivity and peripheral action. The information herein is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and drug development.
Executive Summary
This compound is a potent and highly selective α2-adrenoceptor antagonist that readily crosses the blood-brain barrier.[1] While its clinical development as an antidepressant was discontinued, it remains a valuable research tool.[1] Novel α2-adrenoceptor antagonists have since emerged with varying degrees of subtype selectivity and central nervous system (CNS) penetration. This guide focuses on a comparative analysis of this compound against Atipamezole, a potent and centrally active antagonist; Vatinoxan, a peripherally selective antagonist; and a panel of subtype-selective antagonists for the α2A, α2B, and α2C adrenoceptors. These comparisons will highlight their differential effects, potential therapeutic applications, and utility in elucidating the nuanced roles of α2-adrenoceptor subtypes.
Comparative Performance Data
The following tables summarize the binding affinities, functional potencies, and pharmacokinetic properties of this compound and the selected novel α2-adrenoceptor antagonists.
Table 1: Comparative Binding Affinities (Ki) at α-Adrenoceptors
| Compound | α2 (non-selective) Ki (nM) | α2A Ki (nM) | α2B Ki (nM) | α2C Ki (nM) | α1 Ki (nM) | α2/α1 Selectivity Ratio |
| This compound | ~13 (pKi=7.9)[1] | - | - | - | >2500 (pKB=4.45)[2] | >2630[1] |
| Atipamezole | 1.6[3] | Comparable affinity to α2B/C | Comparable affinity to α2A/C | Comparable affinity to α2A/B | ~13642 (calculated from ratio) | 8526 |
| Vatinoxan (MK-467) | - | - | - | - | - | 105 (in vitro) |
| BRL-44408 (α2A-selective) | - | 1.7 - 8.5 | 144.5 - 651 | - | >50-fold selective for α2A | >50 |
| ARC-239 (α2B-selective) | - | ~8710 | 87.1 | 112.2 | - | ~100-fold selective for α2B over α2A |
| ORM-10921 (α2C-selective) | - | 10-100 fold lower affinity than α2C | - | 0.078 - 1.2 | - | 10-100 fold selective for α2C over α2A |
Table 2: Comparative Functional Antagonist Potency (pA2 / pKB)
| Compound | Assay | Tissue/Cell Line | Agonist | pA2 / pKB |
| This compound | Functional Antagonism | Rat Vas Deferens | UK-14304 | 7.87[2] |
| This compound | Functional Antagonism | Guinea-Pig Ileum | UK-14304 | 7.89[2] |
| Atipamezole | Functional Antagonism | Rat Vas Deferens | Clonidine | 8.6 |
| BRL-44408 | Functional cAMP Assay | CHO cells (human α2A) | UK-14304 | 7.9 (KB=7.9 nM)[3] |
Note: pA2 and pKB are measures of antagonist potency; a higher value indicates greater potency.
Table 3: Comparative Pharmacokinetic Properties
| Parameter | This compound | Atipamezole | Vatinoxan (MK-467) |
| Bioavailability | 85% (oral, tablet)[1] | Not orally active in humans[4] | - |
| Elimination Half-life | 6 hours (human)[1] | 1.7-2.6 hours (human, dog)[1][4] | - |
| Protein Binding | 95% (human)[1] | - | - |
| CNS Penetration | Readily crosses BBB[1] | Readily crosses BBB[1] | Minimally crosses BBB |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methods used to characterize these antagonists, the following diagrams illustrate the α2-adrenoceptor signaling pathway and a typical experimental workflow.
Caption: α2-Adrenoceptor Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: CNS Penetration of α2-Adrenoceptor Antagonists.
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Ki)
Objective: To determine the binding affinity (Ki) of a test antagonist for α2-adrenoceptors by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a source rich in α2-adrenoceptors (e.g., rat cerebral cortex, transfected cell lines).
-
Radioligand with high affinity and selectivity for α2-adrenoceptors (e.g., [3H]-Rauwolscine, [3H]-Clonidine).
-
Test antagonist (unlabeled).
-
Non-specific binding control (e.g., high concentration of a known α2-agonist or antagonist like phentolamine).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer to a final protein concentration of approximately 0.2-0.5 mg/mL.
-
Assay Setup: In a series of tubes, add a fixed concentration of the radioligand, the cell membrane preparation, and varying concentrations of the test antagonist (typically in half-log dilutions). Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of the non-specific control).
-
Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters under vacuum. The filters will trap the membranes with the bound radioligand. Wash the filters quickly with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve. The concentration of the antagonist that inhibits 50% of the specific binding (IC50) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Functional Antagonism Assay (Schild Analysis)
Objective: To determine the potency (pA2) of a competitive antagonist by measuring its ability to shift the concentration-response curve of an agonist.
Materials:
-
Isolated tissue preparation containing functional presynaptic α2-adrenoceptors (e.g., rat vas deferens, guinea-pig ileum).
-
Organ bath with physiological salt solution (e.g., Krebs solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Field stimulation electrodes.
-
Isotonic transducer and recording system.
-
α2-adrenoceptor agonist (e.g., UK-14304, clonidine).
-
Test antagonist.
Procedure:
-
Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension. Allow the tissue to equilibrate.
-
Stimulation: Elicit twitch responses in the tissue via field stimulation.
-
Agonist Concentration-Response Curve: Cumulatively add the α2-adrenoceptor agonist to the organ bath and record the inhibition of the twitch response at each concentration. This establishes a control concentration-response curve.
-
Antagonist Incubation: Wash the tissue and allow it to recover. Then, add a fixed concentration of the test antagonist to the bath and incubate for a specific period (e.g., 30-60 minutes).
-
Second Agonist Curve: In the continued presence of the antagonist, repeat the cumulative addition of the agonist and record the inhibitory responses.
-
Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with at least two other concentrations of the antagonist.
-
Data Analysis: Plot the log of the agonist concentration versus the response for each antagonist concentration. A competitive antagonist will cause a parallel rightward shift of the concentration-response curve without depressing the maximal response. Calculate the concentration ratio (CR) for each antagonist concentration (CR = EC50 in the presence of antagonist / EC50 in the absence of antagonist). A Schild plot is then constructed by plotting log(CR-1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression of this plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
Conclusion
The selection of an α2-adrenoceptor antagonist for research or therapeutic development is contingent on the desired pharmacological profile. This compound remains a benchmark for a potent, selective, and centrally-acting α2-adrenoceptor antagonist. For studies requiring a robust and centrally-acting antagonist with extensive characterization, Atipamezole presents a strong alternative. In contrast, Vatinoxan offers a unique profile for investigating the peripheral effects of α2-adrenoceptor modulation without the confounding influence of central actions. Furthermore, the availability of subtype-selective antagonists like BRL-44408, ARC-239, and ORM-10921 provides researchers with invaluable tools to dissect the specific physiological and pathological roles of the α2A, α2B, and α2C adrenoceptors, respectively. This guide serves as a foundational resource for making informed decisions in the selection and application of these critical pharmacological agents.
References
- 1. Atipamezole - Wikipedia [en.wikipedia.org]
- 2. The pharmacology of this compound: a selective alpha 2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological effects and pharmacokinetics of atipamezole, a novel alpha 2-adrenoceptor antagonist--a randomized, double-blind cross-over study in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of Fluparoxan: An In-Vitro to In-Vivo Correlation
A Comparative Guide for Researchers in Drug Development
Fluparoxan, a potent and selective α2-adrenoceptor antagonist, has demonstrated significant therapeutic potential in preclinical and clinical studies. Understanding the correlation between its in-vitro activity and in-vivo efficacy is paramount for drug development professionals. This guide provides a comprehensive comparison of this compound's potency with other well-established α2-adrenoceptor antagonists, namely Yohimbine and Idazoxan (B1206943), supported by experimental data and detailed methodologies.
In-Vitro Potency: A Comparative Analysis
The in-vitro potency of this compound and its counterparts has been extensively evaluated using radioligand binding assays and functional assays in isolated tissues. These studies provide crucial insights into the affinity of these compounds for α2-adrenoceptors and their ability to antagonize the effects of α2-agonists.
Radioligand Binding Affinity
Radioligand binding studies are instrumental in determining the affinity of a compound for its target receptor. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating higher affinity. While a direct head-to-head comparison of this compound, Yohimbine, and Idazoxan's binding affinities at all human α2-adrenoceptor subtypes (α2A, α2B, and α2C) from a single study is not available, the following table summarizes their reported affinities from various sources.
| Compound | Receptor Subtype | pKi (mean) | Ki (nM) | Species | Reference |
| This compound | 5-HT1B | 5.5 | - | Rat | [1] |
| Yohimbine | α2A | 8.85 | 0.14 | Human | |
| α2B | 8.15 | 7.1 | Human | ||
| α2C | 9.07 | 0.085 | Human | ||
| Idazoxan | α2A | 8.32 | 4.8 | Human | |
| α2B | 7.64 | 23 | Human | ||
| α2C | 8.46 | 3.5 | Human |
Note: Direct comparative pKi values for this compound at α2-adrenoceptor subtypes were not available in the reviewed literature. The available data for this compound's affinity for other receptors is included for context.
Functional Antagonism in Isolated Tissues
Functional assays in isolated tissues, such as the rat vas deferens and guinea-pig ileum, provide a measure of a compound's ability to inhibit the physiological response to an agonist. The pA2 or pKB value is a quantitative measure of antagonist potency, with higher values indicating greater potency.
| Compound | Tissue | Agonist | pA2 / pKB | Reference |
| This compound | Rat Vas Deferens (field-stimulated) | UK-14304 | 7.87 (pKB) | [1][2] |
| Guinea-Pig Ileum (field-stimulated) | UK-14304 | 7.89 (pKB) | [1][2] | |
| Rat Anococcygeus Muscle (α1) | Phenylephrine | 4.45 (pKB) | [1] | |
| Yohimbine | Rat Vas Deferens | Clonidine (B47849) | - | [3] |
| Idazoxan | Rat Vas Deferens | Clonidine | - | [3] |
This compound demonstrates high potency in functional assays, with a significant selectivity for α2-adrenoceptors over α1-adrenoceptors, as indicated by the α2:α1 selectivity ratio of over 2500.[1]
In-Vivo Potency: Correlating with In-Vitro Findings
The in-vivo potency of an α2-adrenoceptor antagonist is often assessed by its ability to reverse the physiological effects of an α2-agonist, such as clonidine or UK-14304. These effects can include hypothermia, sedation, and bradycardia. The ED50 value, the dose required to produce 50% of the maximal effect, is a common measure of in-vivo potency.
| Compound | Species | Model | Route of Administration | ED50 (mg/kg) | Reference |
| This compound | Mouse | Clonidine-induced hypothermia | p.o. | 0.2-3.0 | [1][2] |
| Rat | UK-14304-induced hypothermia | p.o. | 1.4 | [1][2] | |
| Rat | UK-14304-induced hypothermia | i.v. | 0.5 | [1][2] | |
| Rat | UK-14304-induced rotarod impairment | p.o. | 1.1 | [1][2] | |
| Rat | UK-14304-induced rotarod impairment | i.v. | 1.3 | [1][2] | |
| Dog | UK-14304-induced sedation and bradycardia | p.o. | 0.67-6.0 | [1][2] | |
| Yohimbine | Rat | Antagonism of clonidine-induced antidiarrhoeal effect | - | 0.51 | |
| Idazoxan | Rat | Antagonism of clonidine-induced antidiarrhoeal effect | - | 0.34 |
This compound is effective orally and demonstrates similar in-vivo potency to Idazoxan in preventing clonidine-induced hypothermia in mice.[1]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
Radioligand Binding Assay
Objective: To determine the affinity (Ki) of a test compound for α2-adrenoceptors.
Materials:
-
Cell membranes expressing the α2-adrenoceptor subtype of interest (e.g., from transfected cell lines or specific tissues).
-
Radioligand (e.g., [3H]-Rauwolscine).
-
Test compounds (this compound, Yohimbine, Idazoxan).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Tissue Assay (Rat Vas Deferens)
Objective: To determine the functional antagonist potency (pA2 or pKB) of a test compound.
Materials:
-
Male Wistar rats.
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Isotonic transducer and data acquisition system.
-
Field stimulation electrodes.
-
α2-adrenoceptor agonist (e.g., UK-14304).
-
Test compounds (this compound, Yohimbine, Idazoxan).
Procedure:
-
Tissue Preparation: Isolate the vas deferens from a male rat and mount it in the organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washes.
-
Stimulation: Elicit twitch responses by field stimulation with appropriate parameters (e.g., 0.1 Hz, 1 ms (B15284909) pulse width, supramaximal voltage).
-
Agonist Concentration-Response Curve: Obtain a cumulative concentration-response curve for the α2-agonist to establish a baseline.
-
Antagonist Incubation: Add a fixed concentration of the test compound to the bath and incubate for a specific period (e.g., 30 minutes).
-
Second Agonist Curve: In the presence of the antagonist, obtain a second concentration-response curve for the agonist.
-
Data Analysis: Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist). Determine the pA2 or pKB value using the Schild equation.
References
- 1. The pharmacology of this compound: a selective alpha 2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology of this compound: a selective alpha 2-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Fluparoxan's Impact on Neurotransmitter Release
A comprehensive guide for researchers and drug development professionals on the effects of Fluparoxan and its alternatives on neurotransmitter levels, supported by experimental data and detailed methodologies.
This compound, a selective alpha-2 (α2) adrenoceptor antagonist, has been a subject of significant interest in neuropharmacology for its potential therapeutic applications, particularly in the realm of depression and cognitive dysfunction. Its primary mechanism of action involves blocking the presynaptic α2-adrenergic autoreceptors, which normally inhibit the release of norepinephrine (B1679862). By antagonizing these receptors, this compound leads to an increase in the synaptic concentration of norepinephrine and, subsequently, dopamine (B1211576) in various brain regions. This guide provides a comparative analysis of this compound's effects on neurotransmitter release against two other well-known α2-adrenoceptor antagonists, Yohimbine (B192690) and Idazoxan (B1206943).
Quantitative Comparison of Neurotransmitter Release
The following table summarizes the quantitative effects of this compound, Yohimbine, and Idazoxan on the extracellular levels of key neurotransmitters, as determined by in vivo microdialysis studies in rats. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data presented here are synthesized from various sources. The experimental conditions for each data point are provided to ensure accurate interpretation.
| Compound | Neurotransmitter | Brain Region | Dose (Route) | Maximum Increase (% of Baseline) | Reference |
| This compound | Dopamine (DA) | Frontal Cortex | - | Qualitatively reported to increase DA levels | [1][2] |
| Norepinephrine (NE) | Frontal Cortex | - | Qualitatively reported to increase NE levels | [1][2] | |
| Yohimbine | Norepinephrine (NE) | Hippocampus | 5.0 mg/kg (i.p.) | 230% | [3] |
| Dopamine (DA) | Frontal Cortex | - | Qualitatively reported to enhance DA levels | [1] | |
| Idazoxan | Dopamine (DA) | Medial Prefrontal Cortex | 0.25 mg/kg (i.p.) | 241.5% | [3] |
| Norepinephrine Metabolite (MHPG) | - | Dose-dependent | Up to 250% | [3] |
Note: "i.p." refers to intraperitoneal administration. MHPG (3-methoxy-4-hydroxyphenylglycol) is a major metabolite of norepinephrine, and its levels are often used as an index of norepinephrine release and turnover.
Receptor Binding Affinity
The selectivity and potency of these antagonists are determined by their binding affinities to various neurotransmitter receptors. The following table presents the pKi values (the negative logarithm of the inhibitory constant, Ki) for this compound, Yohimbine, and Idazoxan at different α2-adrenoceptor subtypes and other relevant receptors. Higher pKi values indicate greater binding affinity.
| Receptor | This compound (pKi) | Yohimbine (pKi) | Idazoxan (pKi) | Reference |
| α2A-Adrenoceptor | - | 8.52 | - | |
| α2B-Adrenoceptor | - | 8.00 | - | |
| α2C-Adrenoceptor | - | 9.17 | - | |
| α1-Adrenoceptor | 4.45 | ~6.7-6.8 | - | [4][5] |
| 5-HT1A Receptor | 5.9 (pIC50) | ~7.3 | - | [4][5] |
| 5-HT1B Receptor | 5.5 | ~6.8 | - | [4][5] |
| 5-HT1D Receptor | - | ~7.6 | - | [5] |
| Dopamine D2 Receptor | - | ~6.4 | - | [5] |
| Dopamine D3 Receptor | - | Weak affinity | - | [5] |
Note: Data for this compound and Idazoxan across all receptor subtypes in a directly comparable format is limited in the reviewed literature. pIC50 is the negative logarithm of the concentration of an inhibitor that produces a 50% inhibition.
Experimental Protocols
The primary experimental technique cited in the referenced studies for measuring real-time changes in extracellular neurotransmitter levels is in vivo microdialysis .
In Vivo Microdialysis Protocol for Neurotransmitter Measurement in Rats
Objective: To measure the extracellular concentrations of dopamine and norepinephrine in specific brain regions of freely moving rats following the administration of α2-adrenoceptor antagonists.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (concentric or loop-type)
-
Perfusion pump
-
Fraction collector
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) system
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Experimental compounds (this compound, Yohimbine, Idazoxan)
-
Male Wistar or Sprague-Dawley rats (250-300g)
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Secure the rat in a stereotaxic apparatus.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., prefrontal cortex, hippocampus) based on stereotaxic coordinates.
-
Slowly lower the microdialysis probe into the target brain region.
-
Secure the probe to the skull using dental cement.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Sampling:
-
On the day of the experiment, connect the inlet of the microdialysis probe to a perfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (typically 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer the experimental compound (this compound, Yohimbine, or Idazoxan) via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples for a predetermined period post-administration to monitor changes in neurotransmitter levels.
-
-
Neurotransmitter Analysis:
-
Analyze the collected dialysate samples using an HPLC-EC system.
-
Separate the neurotransmitters (dopamine, norepinephrine) and their metabolites using a reverse-phase column.
-
Detect and quantify the neurotransmitters using an electrochemical detector.
-
Calculate the concentration of each neurotransmitter in the dialysate samples based on standard curves.
-
-
Data Analysis:
-
Express the post-drug neurotransmitter levels as a percentage of the mean baseline levels.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the drug-induced changes in neurotransmitter concentrations.
-
Signaling Pathways and Experimental Workflow
Alpha-2 Adrenoceptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of α2-adrenoceptors. These receptors are coupled to inhibitory G-proteins (Gi). Upon activation by an agonist (like norepinephrine), the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of protein kinase A (PKA), which in turn modulates the function of various downstream effector proteins. Antagonists like this compound, Yohimbine, and Idazoxan block this pathway by preventing the binding of endogenous agonists to the receptor, thereby disinhibiting the neuron and promoting neurotransmitter release.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. scispace.com [scispace.com]
- 3. Effects of yohimbine and idazoxan on monoamine metabolites in rat cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacology of this compound: a selective alpha 2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antidepressant Potential of Fluparoxan and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antidepressant potential of Fluparoxan, a potent and selective α2-adrenergic receptor antagonist. While the development of specific this compound derivatives for depression has been limited in publicly available research, this document serves to validate the potential of this compound class by comparing this compound with other α2-adrenergic antagonists and established antidepressant medications. The information presented is based on available preclinical and clinical data, offering a framework for future research and development in this area.
Executive Summary
This compound emerged from early drug discovery programs as a promising antidepressant candidate due to its high affinity and selectivity for the α2-adrenergic receptor.[1] The primary mechanism of action for this class of compounds is the blockade of presynaptic α2-adrenoceptors, which function as autoreceptors to inhibit the release of norepinephrine. By antagonizing these receptors, this compound increases synaptic concentrations of norepinephrine, a neurotransmitter strongly implicated in the pathophysiology of depression.[1][2] Despite initial promise, its development for depression was discontinued (B1498344) as it failed to demonstrate a clear clinical advantage over existing therapies at the time.[1] However, the foundational research on this compound provides a valuable starting point for exploring the therapeutic potential of its derivatives and other selective α2-adrenergic antagonists.
Comparative Pharmacological Data
The following tables summarize the key pharmacological parameters of this compound in comparison to other relevant compounds. This data is crucial for understanding the potency, selectivity, and preclinical efficacy of these molecules.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target | pKB / pIC50 / pKi | Selectivity (α2 vs α1) | Reference |
| This compound | α2-Adrenergic Receptor | 7.9 (pKB) | >2500-fold | [3] |
| 5-HT1A Receptor | 5.9 (pIC50) | - | [3] | |
| 5-HT1B Receptor | 5.5 (pKi) | - | [3] | |
| Idazoxan | α2-Adrenergic Receptor | ~7.8-8.0 | High | [3] |
| Yohimbine (B192690) | α2-Adrenergic Receptor | ~7.5-8.0 | Moderate | [4] |
| Mirtazapine | α2-Adrenergic Receptor | High | - | [5] |
| Imipramine (TCA) | NET/SERT | High | - | |
| Fluoxetine (SSRI) | SERT | High | - |
Table 2: In Vivo Preclinical Efficacy in Animal Models
| Compound | Animal Model | Test | Dose Range | Effect | Reference |
| This compound | Mouse | Clonidine-induced Hypothermia | 0.2-3.0 mg/kg (p.o.) | Antagonism | [3] |
| Rat | UK-14304-induced Hypothermia | ED50 = 1.4 mg/kg (p.o.) | Antagonism | [3] | |
| Rat | UK-14304-induced Rotarod Impairment | ED50 = 1.1 mg/kg (p.o.) | Antagonism | [3] | |
| Dog | UK-14304-induced Sedation & Bradycardia | 0.67-6 mg/kg (p.o.) | Prevention | [3] | |
| Idazoxan | Mouse | Clonidine-induced Hypothermia | Similar to this compound | Potent Antagonism | [3] |
Mechanism of Action: The α2-Adrenergic Signaling Pathway
The therapeutic rationale for using this compound and its derivatives as antidepressants is centered on the modulation of noradrenergic neurotransmission. The diagram below illustrates the signaling pathway affected by these compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: A Comprehensive Review of its Discovery, Adrenergic and CNS Activity and Treatment of Cognitive Dysfunction in Central Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacology of this compound: a selective alpha 2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist and antagonist actions of yohimbine as compared to this compound at alpha(2)-adrenergic receptors (AR)s, serotonin (5-HT)(1A), 5-HT(1B), 5-HT(1D) and dopamine D(2) and D(3) receptors. Significance for the modulation of frontocortical monoaminergic transmission and depressive states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Do Alpha-2 Antagonist Antidepressants Work? Drug Class, Side Effects, Uses & Drug Names [rxlist.com]
Fluparoxan Versus Placebo in Preclinical Models of Depression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated preclinical performance of fluparoxan, a selective α2-adrenoceptor antagonist, against a placebo control in established rodent models of depression. While direct, publicly available experimental data from head-to-head studies of this compound versus placebo in these specific models is limited, this document extrapolates the expected outcomes based on its mechanism of action and findings from other α2-adrenoceptor antagonists.
Mechanism of Action: α2-Adrenoceptor Antagonism
This compound exerts its effects by blocking presynaptic α2-adrenergic receptors. These receptors typically function as autoreceptors, providing negative feedback to inhibit the release of norepinephrine (B1679862) (noradrenaline) from the presynaptic neuron. By antagonizing these receptors, this compound disinhibits the neuron, leading to an increased release of norepinephrine into the synaptic cleft. This enhanced noradrenergic neurotransmission is hypothesized to underlie its potential antidepressant effects.
Safety Operating Guide
Proper Disposal of Fluparoxan: A Guide for Laboratory Professionals
The proper disposal of Fluparoxan, a potent and selective α2-adrenergic receptor antagonist, is crucial for maintaining laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in accordance with general laboratory safety standards.
I. This compound: Chemical and Safety Data
| Property | Value |
| Chemical Name | (+/-)-(trans)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1][2]benzodioxino[2,3-c]pyrrole hydrochloride hemihydrate |
| Molecular Formula | C10H12ClFNO2.5 |
| Molar Mass | 240.66 g·mol−1 |
| Appearance | White crystalline powder |
| Solubility in Water | 80 mg/mL at 25 °C |
| Bioavailability (Oral) | 85% |
II. Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used.
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling the compound.
III. Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.
1. Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated spill cleanup materials (e.g., absorbent pads), and disposable labware (e.g., weighing boats, pipette tips) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management guidelines.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
2. Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Include the concentration (if applicable) and the date the waste was first added to the container.
3. Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Store in a well-ventilated area.
4. Final Disposal:
-
Arrange for the disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[3][4][5] Improper disposal can lead to environmental contamination and may violate local, state, and federal regulations.
IV. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's EHS.
-
Contain: For small spills, and if you are trained to do so, contain the spill using an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Clean-up: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution and then wash with soap and water.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for additional requirements.
References
Essential Safety and Operational Guide for Handling Fluparoxan
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fluparoxan. It is designed to be a preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance to ensure safe and compliant laboratory operations.
I. Immediate Safety and Handling Information
This compound is a potent α2-adrenergic receptor antagonist.[1] While specific toxicity data is limited, it should be handled with care as a potent pharmaceutical compound. A Safety Data Sheet (SDS) for a structurally similar compound, Flunarizine Dihydrochloride, indicates that it is harmful if swallowed and may cause skin and eye irritation.[2][3] Therefore, appropriate personal protective equipment (PPE) and handling procedures are essential to minimize exposure risk.
A. Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, a comprehensive PPE strategy is required. This includes protection for the eyes, face, hands, and respiratory system.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves (minimum 8 mil thickness) | Provides a barrier against skin contact. Double-gloving is recommended for handling hazardous drugs. |
| Body Protection | Disposable, solid-front, back-closure gown with long sleeves and tight-fitting cuffs | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved N95 or P100 respirator | Protects against inhalation of airborne powder. |
B. Engineering Controls
| Control Measure | Description |
| Ventilation | Handle this compound in a certified chemical fume hood or a biological safety cabinet. |
| Containment | Use a powder containment hood or glove box for weighing and aliquoting dry powder. |
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound hydrochloride hemihydrate.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂ClFNO₂.₅ | [1] |
| Molar Mass | 240.66 g·mol⁻¹ | [1] |
| Melting Point | 245 °C | [1] |
| Solubility in Water | 80 mg/mL at 25 °C | [1] |
| Log P (lipophilicity) | 1.2 | [1] |
III. Experimental Protocols
A. Safe Handling Protocol
This protocol outlines the step-by-step procedure for safely handling this compound powder in a laboratory setting.
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Don all required PPE as specified in the table above.
-
Prepare all necessary equipment (spatulas, weigh boats, containers) within the fume hood.
-
Have a designated waste container for this compound-contaminated materials readily accessible within the fume hood.
-
-
Handling:
-
Conduct all manipulations of this compound powder within the fume hood to minimize inhalation exposure.
-
When weighing, use a containment balance enclosure or a glove box if available.
-
Handle the compound gently to avoid generating dust.
-
Use dedicated equipment for handling this compound to prevent cross-contamination.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with this compound using a 10% bleach solution followed by a rinse with 1% sodium thiosulfate (B1220275) and then water.[4]
-
Carefully doff PPE, removing gloves last, and dispose of all disposable items in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing PPE.
-
B. Spill Cleanup Protocol
In the event of a this compound spill, follow these steps to ensure safe and effective cleanup.
-
Immediate Actions:
-
Alert others in the vicinity and evacuate the immediate area.
-
If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Don the appropriate PPE, including respiratory protection.
-
-
Containment and Cleanup:
-
For a powder spill, gently cover the spill with absorbent pads or towels dampened with water to avoid raising dust.[5]
-
For a liquid spill, cover with absorbent material, starting from the outside and working inwards.
-
Using a scoop and scraper, carefully collect all contaminated materials.[5]
-
Place all cleanup materials into a clearly labeled hazardous waste container.
-
-
Decontamination:
-
Clean the spill area thoroughly with a detergent solution, followed by a 10% bleach solution, and then a 1% sodium thiosulfate solution. Rinse the area with water.[4]
-
Dispose of all contaminated cleaning materials in the hazardous waste container.
-
Properly doff and dispose of all PPE.
-
Wash hands thoroughly.
-
C. Disposal Plan
All this compound waste, including contaminated PPE and cleaning materials, must be disposed of as hazardous pharmaceutical waste.
-
Waste Segregation:
-
Collect all solid and liquid waste contaminated with this compound in separate, clearly labeled, and sealed hazardous waste containers.
-
Do not mix this compound waste with other waste streams.
-
-
Container Labeling:
-
Label waste containers with "Hazardous Waste - Pharmaceuticals" and list "this compound" as the primary constituent.
-
-
Disposal:
IV. Visual Workflow Diagrams
Caption: Workflow for the safe handling of this compound from preparation to post-handling procedures.
Caption: Step-by-step workflow for responding to a this compound spill.
Caption: Logical flow for the proper disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 5. youtube.com [youtube.com]
- 6. Federal Register :: Management Standards for Hazardous Waste Pharmaceuticals [federalregister.gov]
- 7. epa.gov [epa.gov]
- 8. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
